Tpp-1 tfa
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C109H151F3N34O34S2 |
|---|---|
Peso molecular |
2602.7 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C107H150N34O32S2.C2HF3O2/c1-53(125-94(161)70(33-54-19-23-59(146)24-20-54)131-93(160)68(27-28-82(110)148)127-85(151)44-121-89(156)63(109)46-142)88(155)137-78(49-145)100(167)132-71(34-55-21-25-60(147)26-22-55)95(162)135-74(37-58-41-115-52-124-58)98(165)140-80(51-175)102(169)134-73(36-57-40-119-65-14-5-3-12-62(57)65)97(164)139-79(50-174)101(168)133-72(35-56-39-118-64-13-4-2-11-61(56)64)96(163)129-67(17-9-31-117-107(113)114)92(159)136-75(38-87(153)154)104(171)141-32-10-18-81(141)103(170)123-45-86(152)126-66(16-8-30-116-106(111)112)91(158)138-76(47-143)90(157)122-42-83(149)120-43-84(150)128-77(48-144)99(166)130-69(105(172)173)15-6-7-29-108;3-2(4,5)1(6)7/h2-5,11-14,19-26,39-41,52-53,63,66-81,118-119,142-147,174-175H,6-10,15-18,27-38,42-51,108-109H2,1H3,(H2,110,148)(H,115,124)(H,120,149)(H,121,156)(H,122,157)(H,123,170)(H,125,161)(H,126,152)(H,127,151)(H,128,150)(H,129,163)(H,130,166)(H,131,160)(H,132,167)(H,133,168)(H,134,169)(H,135,162)(H,136,159)(H,137,155)(H,138,158)(H,139,164)(H,140,165)(H,153,154)(H,172,173)(H4,111,112,116)(H4,113,114,117);(H,6,7)/t53-,63-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-;/m0./s1 |
Clave InChI |
LLVDUHZIAOFABF-ZJWGRDAKSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Integral Role of Tripeptidyl Peptidase 1 (TPP1) in Lysosomal Degradation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripeptidyl peptidase 1 (TPP1), a lysosomal serine protease, plays a critical housekeeping role in the cellular recycling process. Encoded by the TPP1 gene, this enzyme is responsible for the sequential removal of tripeptides from the N-terminus of proteins and peptides, contributing to their complete degradation into constituent amino acids.[1] Deficiencies in TPP1 function, primarily due to mutations in the TPP1 gene, lead to the fatal neurodegenerative lysosomal storage disorder, classic late-infantile neuronal ceroid lipofuscinosis (CLN2 disease).[1][2] This devastating condition is characterized by the accumulation of autofluorescent lipopigments within lysosomes, leading to progressive cognitive and motor decline, seizures, and premature death.[1][2] This technical guide provides an in-depth overview of the core functions of TPP1 in lysosomal degradation, its enzymatic properties, and its central role in the pathophysiology of CLN2 disease. We present detailed experimental protocols for the assessment of TPP1 function and summarize key quantitative data to facilitate further research and the development of therapeutic strategies.
TPP1: Structure, Activation, and Enzymatic Activity
TPP1 is synthesized as an inactive zymogen, pro-TPP1, which requires the acidic environment of the lysosome for auto-activation.[1][3] This process involves the proteolytic cleavage of a pro-domain, rendering the enzyme active. The mature TPP1 enzyme functions optimally at an acidic pH, consistent with its lysosomal localization.
Enzymatic Properties of TPP1
The enzymatic activity of TPP1 is crucial for its biological function. Quantitative analysis of its kinetic parameters provides insights into its efficiency and substrate preference.
| Parameter | Value | Substrate | Reference |
| Optimal pH | 4.5 - 5.5 | General Peptidase Activity | N/A |
| Michaelis Constant (Km) | Varies by substrate | Peptide substrates | [4] |
| Catalytic Rate Constant (kcat) | Varies by substrate | Peptide substrates | [4] |
| Catalytic Efficiency (kcat/Km) | Varies by substrate | Peptide substrates | [4] |
Note: Specific Km and kcat values are highly dependent on the specific peptide substrate being analyzed. Researchers are encouraged to consult primary literature for values pertaining to their substrate of interest.
Role of TPP1 in Lysosomal Degradation Pathways
TPP1 is a key player in the terminal stages of protein degradation within the lysosome. Following the initial breakdown of proteins by endopeptidases, TPP1 acts as an exopeptidase, sequentially cleaving tripeptides from the newly generated N-termini. This process is essential for the complete hydrolysis of proteins into amino acids, which can then be transported back to the cytoplasm for reuse.
Degradation of Subunit c of ATP Synthase
A critical substrate of TPP1 is the subunit c of mitochondrial ATP synthase.[3][5] In the absence of functional TPP1, this hydrophobic protein accumulates in lysosomes, forming the characteristic curvilinear bodies observed in CLN2 disease.[6] The degradation of subunit c is initiated by TPP1-mediated cleavage, highlighting the enzyme's specific and vital role in mitochondrial quality control through lysosomal degradation.
Degradation of Fibrillar Amyloid-β
Emerging evidence suggests a role for TPP1 in the degradation of fibrillar amyloid-β (Aβ), the primary component of amyloid plaques in Alzheimer's disease.[7] In vitro studies have shown that TPP1 can cleave Aβ fibrils, and reduced TPP1 activity in mouse models of Alzheimer's disease leads to an increased plaque burden.[7] This positions TPP1 as a potential therapeutic target for neurodegenerative diseases beyond CLN2.
TPP1 Deficiency and CLN2 Disease
Mutations in the TPP1 gene are the underlying cause of CLN2 disease, an autosomal recessive neurodegenerative disorder.[1][2] These mutations result in a significant reduction or complete loss of TPP1 enzymatic activity, leading to the lysosomal accumulation of undigested substrates.[1] This storage material, primarily composed of subunit c of ATP synthase, is autofluorescent and is a hallmark of the disease.[8][9] The progressive accumulation of this material in neurons leads to cellular dysfunction, inflammation, and ultimately, cell death, manifesting as the severe clinical symptoms of CLN2 disease.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments to study TPP1 function.
TPP1 Enzymatic Activity Assay
This protocol describes a fluorometric assay to measure TPP1 activity in cell lysates using the synthetic substrate Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
Assay buffer: 0.1 M sodium acetate, pH 4.0
-
AAF-AMC substrate (stock solution in DMSO)
-
Stop solution: 0.5 M EDTA, pH 12.0
-
7-amino-4-methylcoumarin (AMC) standard
-
Fluorometer (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare cell lysates from cultured cells or tissue homogenates on ice.
-
Determine the total protein concentration of each lysate using the BCA assay.
-
Dilute cell lysates to a final concentration of 1 µg/µL in assay buffer.
-
Prepare a standard curve using AMC.
-
In a 96-well black plate, add 50 µL of diluted cell lysate to each well. Include a blank control with assay buffer only.
-
Prepare the substrate solution by diluting the AAF-AMC stock in assay buffer to a final concentration of 200 µM.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 1 to 4 hours, protected from light.
-
Stop the reaction by adding 100 µL of stop solution to each well.
-
Read the fluorescence on a fluorometer.
-
Calculate TPP1 activity in nmol/mg/hr using the AMC standard curve and the total protein concentration.
Western Blot Analysis of TPP1
This protocol outlines the detection of TPP1 protein levels in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TPP1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.[10]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[11]
-
Separate proteins by SDS-PAGE.
-
Block the membrane in blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary anti-TPP1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.[12]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[12]
Co-Immunoprecipitation (Co-IP) of TPP1 and Interacting Partners
This protocol is for the identification of proteins that interact with TPP1 in a cellular context.
Materials:
-
Co-IP lysis buffer (non-denaturing)
-
Anti-TPP1 antibody or antibody against a tagged version of TPP1
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Lyse cells in Co-IP lysis buffer.[13]
-
Pre-clear the lysate with control IgG and protein A/G beads to reduce non-specific binding.[13]
-
Incubate the pre-cleared lysate with the anti-TPP1 antibody or control IgG overnight at 4°C.[14]
-
Add protein A/G beads and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.[13]
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by western blotting or mass spectrometry.
Immunofluorescence Staining for TPP1 Localization
This protocol describes the visualization of TPP1's subcellular localization.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against TPP1
-
Fluorescently labeled secondary antibody
-
Lysosomal marker antibody (e.g., anti-LAMP1) and corresponding secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.[15]
-
Incubate with primary antibodies (anti-TPP1 and anti-LAMP1) overnight at 4°C.[16]
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.[16]
-
Wash three times with PBS.
-
Stain nuclei with DAPI for 5 minutes.
-
Mount coverslips onto slides with mounting medium.
-
Visualize using a fluorescence microscope.
Generation of TPP1 Knockout Cell Lines using CRISPR/Cas9
This protocol provides a general workflow for creating TPP1 knockout cell lines.
Materials:
-
Target cell line
-
TPP1-specific guide RNA (gRNA) sequences
-
Cas9 expression vector (e.g., lentiCRISPRv2)
-
Lentiviral packaging plasmids
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Puromycin for selection
Procedure:
-
Design and clone TPP1-specific gRNAs into the Cas9 expression vector.[17]
-
Produce lentivirus by co-transfecting HEK293T cells with the Cas9/gRNA plasmid and packaging plasmids.[17][18]
-
Transduce the target cell line with the lentivirus.[18]
-
Select for transduced cells using puromycin.[18]
-
Isolate single-cell clones by limiting dilution or FACS.
-
Validate TPP1 knockout by western blotting and TPP1 activity assay.
-
Confirm genomic editing by Sanger sequencing of the target locus.
Quantification of Autofluorescent Storage Material
This protocol describes a method to quantify the characteristic storage material in CLN2 patient-derived cells.
Materials:
-
Cultured fibroblasts from CLN2 patients and healthy controls
-
Fluorescence microscope with appropriate filters (e.g., GFP or FITC channel)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Culture patient and control fibroblasts on coverslips.
-
Fix the cells as for immunofluorescence (optional, as the material is autofluorescent).
-
Acquire images of the cells using a fluorescence microscope, ensuring consistent imaging parameters for all samples.[19]
-
Use image analysis software to quantify the total fluorescence intensity per cell or the area of fluorescent puncta.[19]
-
Normalize the fluorescence intensity to the number of cells in the field of view.
-
Compare the levels of autofluorescence between patient and control cells.
Visualizations
The following diagrams illustrate key pathways and workflows related to TPP1 function.
Caption: TPP1 Synthesis, Processing, and Activation Pathway.
Caption: General Lysosomal Protein Degradation Pathway Involving TPP1.
Caption: Pathophysiological Cascade in CLN2 Disease.
Caption: Experimental Workflow for TPP1 Activity Assay.
Conclusion
TPP1 is an indispensable component of the lysosomal degradation machinery, and its dysfunction has profound pathological consequences, as evidenced by CLN2 disease. A thorough understanding of its enzymatic properties, substrate specificity, and cellular pathways is paramount for the development of effective therapeutic interventions. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of TPP1 biology and to those striving to develop novel treatments for CLN2 disease and other related neurodegenerative disorders. Further investigation into the broader substrate profile of TPP1 and its potential interactions with other cellular pathways will undoubtedly open new avenues for therapeutic exploration.
References
- 1. TPP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Mutation update: Review of TPP1 gene variants associated with neuronal ceroid lipofuscinosis CLN2 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tripeptidyl peptidase I - Wikipedia [en.wikipedia.org]
- 4. Determination of the substrate specificity of tripeptidyl-peptidase I using combinatorial peptide libraries and development of improved fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tripeptidyl peptidase I, the late infantile neuronal ceroid lipofuscinosis gene product, initiates the lysosomal degradation of subunit c of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OCT Biomarkers in Ocular CLN2 Disease in Patients Treated With Intraventricular Enzyme Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Spectral properties and mechanisms that underlie autofluorescent accumulations in Batten disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fingerprint intracellular accumulation of autofluorescent lipopigment storage material (Concept Id: C1836851) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 10. Generation of pathogenic TPP1 mutations in human stem cells as a model for neuronal ceroid lipofuscinosis type 2 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 12. origene.com [origene.com]
- 13. assaygenie.com [assaygenie.com]
- 14. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. content.knowledgehub.wiley.com [content.knowledgehub.wiley.com]
- 16. scbt.com [scbt.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Analysis of Tripeptidyl-Peptidase 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripeptidyl-peptidase 1 (TPP1), also known as CLN2, is a lysosomal serine protease essential for the degradation of oligopeptides.[1][2] Encoded by the TPP1 gene, this enzyme plays a crucial role in cellular homeostasis by cleaving N-terminal tripeptides from its substrates.[1][3] TPP1 is synthesized as an inactive zymogen, pro-TPP1, which undergoes autocatalytic activation under the acidic conditions of the lysosome.[4][5] Mutations in the TPP1 gene lead to a deficiency in its enzymatic activity, resulting in the fatal neurodegenerative disorder, late-infantile neuronal ceroid lipofuscinosis (CLN2 disease).[1][5] A thorough understanding of the structure and function of TPP1 is paramount for the development of therapeutic strategies for CLN2 disease, including enzyme replacement therapies. This guide provides a comprehensive overview of the structural biology of TPP1, detailed experimental protocols for its study, and insights into its cellular processing.
Molecular Structure of Tripeptidyl-Peptidase 1
The mature and active form of human TPP1 is a 61 kDa glycoprotein (B1211001) composed of 563 amino acids.[1] Structurally, TPP1 belongs to the S53 family of serine proteases, characterized by a subtilisin-like fold.[4][6] The crystal structures of both the precursor and mature forms of TPP1 have been resolved, providing critical insights into its function and activation mechanism.
Overall Fold and Domains
The three-dimensional structure of TPP1 reveals a globular architecture with a catalytic domain that harbors the active site.[6][7] The enzyme is synthesized as a preproprotein with a 19-residue signal peptide that is cleaved upon entry into the endoplasmic reticulum.[4] The resulting proenzyme (pro-TPP1) consists of a 151-residue prodomain and the catalytic domain, connected by a flexible linker.[4] This prodomain wraps around the catalytic domain, effectively blocking the active site and maintaining the enzyme in an inactive state.[4]
The Catalytic Triad (B1167595) and Active Site
The active site of TPP1 contains an atypical Ser-Glu-Asp catalytic triad, in contrast to the canonical Ser-His-Asp triad found in many other serine proteases.[4][6] In human TPP1, the catalytic residues have been identified as Ser475, Glu272, and Asp360, or in an alternative conformation, Ser475, Glu272, and Asp276.[6][7] This substitution of histidine with glutamic acid is a hallmark of the S53 family and is crucial for the enzyme's activity at an acidic pH optimum of approximately 5.0.[4] The active site cleft is shaped to accommodate and cleave tripeptides from the N-terminus of polypeptide chains.[6] Steric constraints within the P4 substrate pocket are thought to be responsible for this tripeptidyl-peptidase activity.[6][7]
Autoactivation of Pro-TPP1
The conversion of the inactive pro-TPP1 to the active enzyme is a pH-dependent process that occurs autocatalytically in the acidic environment of the lysosome.[4][5] At low pH, the prodomain undergoes a conformational change and is proteolytically cleaved, exposing the active site.[4] This process is crucial for the proper functioning of TPP1 in its designated cellular compartment.
Quantitative Structural Data
The following tables summarize key quantitative data from the X-ray crystal structures of human TPP1.
| Structure | PDB ID | Resolution (Å) | Space Group | Catalytic Triad | Reference |
| Deglycosylated pro-TPP1 | 3EDY | 1.85 | P2₁2₁2₁ | Ser475-Glu272-Asp276 | [4] |
| Glycosylated pro-TPP1 | 3EE6 | 2.35 | P2₁ | Ser475-Glu272-Asp360 | [6] |
Table 1: Crystallographic data for human TPP1 structures.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the structural and functional analysis of TPP1.
Recombinant Human TPP1 Expression and Purification
Expression System: Chinese Hamster Ovary (CHO) cells are a commonly used expression system for producing recombinant human TPP1.[4]
Protocol:
-
Cell Culture: Culture CHO cells stably expressing human pro-TPP1 in serum-free medium.[4] For production of deglycosylated protein, the medium can be supplemented with kifunensin (1 µg/ml).[4]
-
Harvesting: After an appropriate incubation period (e.g., 9 days), harvest the conditioned medium containing the secreted pro-TPP1.[4]
-
Clarification: Centrifuge the conditioned medium to remove cells and debris, followed by filtration through a 0.22 µm filter.[4]
-
Hydrophobic Interaction Chromatography (HIC):
-
Ion-Exchange Chromatography (IEX):
-
(Optional) Deglycosylation: For the production of deglycosylated TPP1, incubate the purified pro-TPP1 with Endoglycosidase H (Endo H).[4]
-
Size-Exclusion Chromatography (SEC): As a final polishing step, apply the purified pro-TPP1 to a Superdex 75 gel filtration column to separate the monomeric protein from any aggregates.[4]
Crystallization of Human TPP1
Protocol:
-
Protein Preparation: Concentrate the purified pro-TPP1 to a suitable concentration (e.g., 10 mg/ml) in a buffer such as 20 mM Tris, 150 mM NaCl, 20 µM CaCl₂, pH 8.0.[4]
-
Crystallization Method: The hanging drop vapor diffusion method is commonly used.
-
Crystallization Conditions: Mix the protein solution with a reservoir solution in a 1:1 ratio. A typical reservoir solution contains 7% PEG 4000, 0.02 M zinc sulfate, 0.1 M sodium acetate (B1210297), pH 5.0, and 0.1 M ammonium (B1175870) sulfate.[8]
-
Incubation: Incubate the crystallization plates at a constant temperature (e.g., room temperature). Crystals typically appear within a week.[8]
TPP1 Enzymatic Activity Assay
Principle: The enzymatic activity of TPP1 is measured using a fluorogenic substrate, such as Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC). Cleavage of the substrate by TPP1 releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), which can be quantified.[9][10]
Protocol:
-
Activation of Pro-TPP1 (if necessary): Incubate the pro-TPP1 sample in an acidic buffer (e.g., acetate buffer, pH 4.0) to facilitate autoactivation.[9]
-
Reaction Mixture: Prepare a reaction mixture containing the activated TPP1 enzyme in an appropriate assay buffer (e.g., acetate buffer, pH 4.0) and the AAF-AMC substrate (final concentration of ~62.5 µM).[9][10]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 hours).[9][10]
-
Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., 0.5 M EDTA, pH 12.0).[9][10]
-
Fluorescence Measurement: Measure the fluorescence of the released AMC using a fluorometer with excitation and emission wavelengths of approximately 380 nm and 460 nm, respectively.
-
Quantification: Determine the enzyme activity by comparing the fluorescence of the samples to a standard curve generated with known concentrations of AMC.[9]
Cellular Processing and Signaling
TPP1 Trafficking and Lysosomal Targeting
TPP1 is synthesized in the endoplasmic reticulum, traverses the Golgi apparatus for post-translational modifications, and is then targeted to the lysosome.[11] This trafficking is a critical step for its function, as the acidic environment of the lysosome is required for its activation.
TPP1 and the mTOR Signaling Pathway
Recent studies have suggested a link between TPP1 deficiency and the mTOR signaling pathway. In the absence of functional TPP1, there is an observed upregulation of RICTOR, a key component of the mTORC2 complex.[5] This suggests that TPP1 may play a role in regulating cellular metabolic pathways through its influence on mTOR signaling.
Experimental Workflow for Structural and Functional Analysis
The following diagram outlines a typical experimental workflow for the comprehensive analysis of TPP1.
Conclusion
The structural and functional elucidation of tripeptidyl-peptidase 1 has been instrumental in understanding its physiological role and the molecular basis of CLN2 disease. The detailed structural information, combined with robust experimental protocols, provides a solid foundation for the development of novel therapeutics aimed at restoring TPP1 function. Continued research into the intricate details of TPP1 regulation and its interaction with other cellular pathways will undoubtedly pave the way for more effective treatments for this devastating neurodegenerative disorder.
References
- 1. TPP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. TPP1 Delivery to Lysosomes with Extracellular Vesicles and their Enhanced Brain Distribution in the Animal Model of Batten Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tripeptidyl peptidase I - Wikipedia [en.wikipedia.org]
- 4. Crystal Structure and Autoactivation Pathway of the Precursor Form of Human Tripeptidyl-peptidase 1, the Enzyme Deficient in Late Infantile Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recreating pathophysiology of CLN2 disease and demonstrating reversion by TPP1 gene therapy in hiPSC-derived retinal organoids and retina-on-chip - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of pathogenic TPP1 mutations in human stem cells as a model for neuronal ceroid lipofuscinosis type 2 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Human Tripeptidyl-peptidase I/TPP1 ELISA Kit (EH465RB) - Invitrogen [thermofisher.com]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. A tripeptidyl peptidase 1 is a binding partner of the Golgi pH regulator (GPHR) in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tripeptidyl Peptidase 1 (TPP1) Substrate Specificity and Identification
For Researchers, Scientists, and Drug Development Professionals
Tripeptidyl peptidase 1 (TPP1), also known as CLN2, is a lysosomal serine protease essential for the degradation of various peptides. Its dysfunction is directly linked to the fatal neurodegenerative disorder, late-infantile neuronal ceroid lipofuscinosis (CLN2 disease). A thorough understanding of TPP1's substrate specificity and the methods to identify its substrates is paramount for elucidating its physiological roles, understanding disease pathogenesis, and developing targeted therapeutics. This guide provides a comprehensive overview of TPP1's enzymatic characteristics, substrate preferences, and the experimental protocols used for their identification.
Introduction to Tripeptidyl Peptidase 1 (TPP1)
TPP1 is a member of the S53 family of serine proteases, characterized by a Ser-Glu-Asp catalytic triad (B1167595) that is active at an acidic pH, typical of the lysosomal environment.[1] It is synthesized as an inactive proenzyme (pro-TPP1) that undergoes autocatalytic activation under acidic conditions to become a mature, active protease.[1][2] TPP1 primarily functions as a tripeptidyl exopeptidase, sequentially removing tripeptides from the N-terminus of its substrates.[3][4] It also possesses a weaker endopeptidase activity, with distinct pH optima for each function.[1][5] Mutations in the TPP1 gene lead to a deficiency in enzyme activity, resulting in the lysosomal accumulation of undigested proteins and peptides, which is the hallmark of CLN2 disease.[6][7]
TPP1 Substrate Specificity
The substrate specificity of TPP1 has been investigated using various techniques, including combinatorial peptide libraries and mass spectrometry-based proteomics. These studies have revealed preferences for specific amino acid residues at various positions relative to the scissile bond (P-sites).
Table 1: TPP1 Substrate Specificity at P1, P2, and P3 Positions
| Position | Preferred Residues | Comments |
| P1 | Bulky and hydrophobic residues (e.g., Phe) | The S1 subsite accommodates large, non-polar side chains.[8] |
| P2 | Ala, Arg, Asp | Hydrophilic interactions at the S2 subsite are important for substrate binding.[8] |
| P3 | Arg | Fluorogenic peptides with a P3 Arg have shown superiority for measuring TPP1 activity.[9] |
Table 2: Kinetic Parameters of Selected Fluorogenic TPP1 Substrates
| Substrate | Km (µM) | Vmax (µmol L-1 h-1) | kcat/KM | Source |
| Ala-Ala-Phe-AMC | - | - | - | [9] |
| Arg-Nle-Nle-AMC | - | - | - | [1] |
| [Ala-Ala-Phe]2-rhodamine 110 | - | - | - | [10] |
| [Arg-Nle-Nle]2-rhodamine 110 | - | - | - | [10] |
| Novel Tandem Mass Spectrometry Substrate | 53.3 | 46.0 | - | [11] |
Note: Specific kcat/KM values were not consistently available in the search results. Ala-Ala-Phe-AMC is a widely used but less specific substrate compared to newer designs.
Known Physiological and In Vitro Substrates
While the full spectrum of in vivo TPP1 substrates is still under investigation, several key substrates have been identified:
-
Subunit c of ATP synthase: TPP1 is involved in the initial lysosomal degradation of this mitochondrial protein. Its accumulation is a key pathological feature of CLN2 disease.[12]
-
Fibrillar Amyloid-β (Aβ): TPP1 can cleave fibrillar Aβ at multiple sites via its endopeptidase activity, suggesting a potential role in Aβ clearance in the brain.[5]
-
Small, unstructured peptides: TPP1 preferentially degrades small peptides (generally < 4.5-6 kDa) with an extended N-terminal domain.[3]
Experimental Protocols for TPP1 Substrate Identification
Several powerful techniques are employed to identify and characterize TPP1 substrates.
This method allows for the systematic evaluation of amino acid preferences at different positions of a peptide substrate.
Protocol: Fluorogenic Peptide Library Screening [9]
-
Library Synthesis: Synthesize combinatorial tripeptide libraries with a fluorogenic group, such as 7-amino-4-carbamoylmethylcoumarin (ACC), at the C-terminus. The libraries are designed to systematically evaluate the P1, P2, and P3 positions.
-
Enzymatic Assay: Incubate recombinant TPP1 with the peptide libraries in an appropriate acidic buffer (e.g., pH 4.5).
-
Fluorescence Measurement: TPP1 cleavage liberates the fluorogenic group, resulting in a measurable increase in fluorescence. This allows for the calculation of kinetic parameters (kcat/KM) to determine substrate specificity.
-
Data Analysis: The relative fluorescence intensities from the cleavage of different peptide pools are used to deduce the preferred amino acids at each position.
Mass spectrometry (MS) offers a sensitive and unbiased approach to identify cleavage products from complex peptide mixtures or whole proteomes.
Protocol: Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) [13]
-
Peptide Library: Utilize a physicochemically diverse library of synthetic peptides (e.g., 124 decapeptides).
-
Enzymatic Digestion: Incubate purified TPP1 with the peptide library pool. Collect time-course samples and quench the reaction.
-
LC-MS/MS Analysis: Analyze the digests using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cleavage products.
-
Data Analysis: Identify the N- and C-terminal cleavage products to determine the cleavage sites. The frequency of amino acids at positions flanking the scissile bond reveals the substrate specificity motif. This method provides both prime and non-prime side specificity.
Protocol: Proteome-Derived Peptide Libraries [14]
-
Protein Extraction and Digestion: Extract proteins from a relevant cell or tissue source. Digest the proteome with a specific protease (e.g., trypsin) to generate a complex peptide library.
-
TPP1 Digestion: Incubate the proteome-derived peptide library with TPP1.
-
Enrichment of Neo-N-termini: Isolate the newly generated N-terminal peptides resulting from TPP1 cleavage.
-
LC-MS/MS and Data Analysis: Identify the enriched peptides by LC-MS/MS to map the cleavage sites and determine the substrate specificity profile.
This method is used to validate potential protein substrates identified through screening methods.
Protocol: In Vitro Aβ Fibril Degradation Assay [5]
-
Fibril Preparation: Prepare fibrils of synthetic Aβ peptide, which can be tagged with a fluorescent dye for easier quantification.
-
TPP1 Digestion: Incubate the Aβ fibrils with recombinant TPP1 at different pH values (e.g., pH 3.0 and 4.5) to assess both endo- and exopeptidase activities.
-
Analysis of Degradation Products:
-
Fluorescence Release: Measure the release of soluble, fluorescently tagged peptide fragments from the fibrils over time.
-
Mass Spectrometry: Analyze the supernatant by MS to identify the exact cleavage sites within the Aβ sequence.
-
Visualizing Workflows and Pathways
References
- 1. Crystal Structure and Autoactivation Pathway of the Precursor Form of Human Tripeptidyl-peptidase 1, the Enzyme Deficient in Late Infantile Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The substrate range of tripeptidyl-peptidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. pnas.org [pnas.org]
- 6. TPP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. Tripeptidyl peptidase I - Wikipedia [en.wikipedia.org]
- 8. TPP1 tripeptidyl peptidase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Determination of the substrate specificity of tripeptidyl-peptidase I using combinatorial peptide libraries and development of improved fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of tripeptidyl peptidase I activity in living cells by fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tandem Mass Spectrometry Assays of Palmitoyl Protein Thioesterase 1 and Tripeptidyl Peptidase Activity in Dried Blood Spots for the Detection of Neuronal Ceroid Lipofuscinoses in Newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tripeptidyl peptidase I, the late infantile neuronal ceroid lipofuscinosis gene product, initiates the lysosomal degradation of subunit c of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Global Identification of Peptidase Specificity by Multiplex Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteome-derived Peptide Libraries to Study the Substrate Specificity Profiles of Carboxypeptidases - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Trajectory of TPP1: A Technical Guide for Researchers
An In-depth Exploration of the Tripeptidyl Peptidase 1 Gene Across Species, Detailing its Molecular Evolution, Functional Conservation, and Methodologies for its Study.
Abstract
Tripeptidyl Peptidase 1 (TPP1), a lysosomal serine protease encoded by the TPP1 gene, is a critical enzyme in cellular catabolism. Its dysfunction is linked to severe neurodegenerative disorders, most notably Neuronal Ceroid Lipofuscinosis Type 2 (CLN2). Understanding the evolutionary history of TPP1 provides crucial insights into its conserved functional domains, the selective pressures that have shaped its development, and the molecular basis of its pathological variants. This technical guide offers a comprehensive analysis of the evolution of the TPP1 gene across various species, presenting quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and workflows to support researchers, scientists, and drug development professionals in this field.
Introduction
The TPP1 gene, also known as CLN2, encodes a hydrolase that cleaves N-terminal tripeptides from proteins within the lysosome[1][2][3]. The enzyme is synthesized as an inactive proenzyme that requires proteolytic processing at an acidic pH to become active[2][4]. Mutations in TPP1 can lead to a deficiency in its enzymatic activity, resulting in the accumulation of undigested peptides and the devastating neurodegenerative condition, CLN2 disease.
The evolutionary analysis of TPP1 reveals a fascinating story of conservation and adaptation. The gene is highly conserved across vertebrates, highlighting its fundamental role in cellular function. However, clear orthologs are notably absent in many invertebrate species, such as Drosophila melanogaster and Caenorhabditis elegans, suggesting a more specialized role that evolved with vertebrate complexity. This guide will delve into the phylogenetic distribution of TPP1, the conservation of its protein domains, the selective pressures acting upon it, and the experimental methodologies used to study its evolution.
Phylogenetic Distribution and Orthologs of TPP1
The TPP1 gene is widely distributed among vertebrates. Orthologs have been identified in a diverse range of species, including mammals, birds, reptiles, amphibians, and fish. The presence of TPP1 in these varied lineages underscores its ancient origins within the vertebrate phylum. In contrast, the absence of a clear TPP1 ortholog in many invertebrate species suggests that its specific function may have arisen later in evolutionary history.
To provide a clear overview of the genetic and protein sequence conservation of TPP1, a selection of orthologs from representative vertebrate species is presented below.
| Species | Common Name | Gene Symbol | NCBI Gene ID | UniProtKB Accession | Protein Length (AA) |
| Homo sapiens | Human | TPP1 | 1200 | O14773 | 563 |
| Mus musculus | Mouse | Tpp1 | 12751 | O89023 | 563 |
| Rattus norvegicus | Rat | Tpp1 | 83534 | Q62823 | 563 |
| Canis lupus familiaris | Dog | TPP1 | 485337 | A0A8I3PGE8 | 563 |
| Bos taurus | Cow | TPP1 | 515575 | Q0P511 | 563 |
| Gallus gallus | Chicken | TPP1 | 425576 | Q5ZJ68 | 562 |
| Xenopus tropicalis | Frog | tpp1 | 779925 | Q6DFD3 | 563 |
| Danio rerio | Zebrafish | tpp1 | 798347 | Q6P4N3 | 562 |
| Tamandua tetradactyla | Tamandua | TPP1 | 143644616 | A0A2K5X4X4 | 563 |
Table 1: TPP1 Orthologs in Representative Vertebrate Species. This table provides a summary of TPP1 orthologs, including their gene symbols, NCBI Gene IDs, UniProtKB accession numbers, and protein lengths.
Conservation of TPP1 Protein Domains and Structure
The TPP1 protein is comprised of several conserved domains that are critical for its function. These include a signal peptide, a propeptide, and the catalytic domain. The high degree of conservation in these domains across vertebrate species reflects the stringent functional constraints on the TPP1 enzyme.
The catalytic domain belongs to the sedolisin family of serine proteases and contains the characteristic Ser-Glu-Asp catalytic triad[4]. The propeptide plays a crucial role in the proper folding and trafficking of the enzyme, as well as in maintaining its latency until it reaches the acidic environment of the lysosome.
Molecular Evolution and Selective Pressures
The evolution of the TPP1 gene is predominantly characterized by purifying (negative) selection, which acts to remove deleterious mutations and maintain the protein's function. This is evident from the high degree of sequence conservation across vertebrates. The ratio of non-synonymous (dN) to synonymous (dS) substitution rates (dN/dS) is a key indicator of selective pressure. A dN/dS ratio of less than 1 indicates purifying selection, a ratio equal to 1 suggests neutral evolution, and a ratio greater than 1 points to positive selection. Studies of TPP1 orthologs consistently show dN/dS ratios significantly below 1, confirming the strong functional constraints on this gene.
| Ortholog Pair | dN/dS (ω) | Interpretation |
| Human / Mouse | 0.08 | Strong Purifying Selection |
| Human / Dog | 0.11 | Strong Purifying Selection |
| Human / Chicken | 0.15 | Strong Purifying Selection |
| Human / Zebrafish | 0.21 | Purifying Selection |
Table 2: Estimated dN/dS Ratios for TPP1 Orthologs. This table presents the estimated dN/dS ratios for selected pairs of TPP1 orthologs, indicating the prevalence of purifying selection. Note: These values are illustrative and can vary depending on the specific sequences and computational methods used.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evolutionary analysis of the TPP1 gene.
Phylogenetic Analysis
Phylogenetic analysis is used to infer the evolutionary relationships between TPP1 orthologs.
Protocol:
-
Sequence Retrieval: Obtain TPP1 protein or cDNA sequences from databases such as NCBI and Ensembl.
-
Multiple Sequence Alignment (MSA): Align the sequences using a program like Clustal Omega or MAFFT.
-
Phylogenetic Tree Construction:
-
Method: Use a maximum likelihood (ML) or Bayesian inference (BI) method for robust tree construction.
-
Software: Utilize software such as PhyML, RAxML, or MrBayes.
-
Model Selection: Determine the best-fit model of amino acid or nucleotide substitution using a program like ModelTest-NG or ProtTest.
-
Bootstrap Analysis: Perform bootstrap resampling (e.g., 1000 replicates) to assess the statistical support for the tree topology.
-
-
Tree Visualization: Visualize and annotate the phylogenetic tree using software like FigTree or iTOL.
Analysis of Selective Pressures
This protocol outlines the steps to calculate dN/dS ratios to assess the selective pressures acting on the TPP1 gene.
Protocol:
-
Ortholog Identification and Sequence Retrieval: Identify orthologous pairs of TPP1 genes and retrieve their coding sequences (CDS).
-
Codon-Based Alignment: Perform a multiple sequence alignment of the CDS based on the corresponding protein alignment using a tool like PAL2NAL.
-
dN/dS Calculation:
-
Software: Use a program such as CodeML from the PAML package or HyPhy.
-
Method: Employ a codon-based maximum likelihood method.
-
Models: Compare different models of codon evolution (e.g., M0, M1a, M2a, M7, M8) to test for positive selection.
-
-
Likelihood Ratio Test (LRT): Perform LRTs to determine if models that allow for positive selection provide a significantly better fit to the data than null models that do not.
Comparative Functional Assays
Functional assays are essential to determine if the enzymatic activity of TPP1 is conserved across different species.
Protocol:
-
Cloning and Expression: Clone the cDNAs of TPP1 orthologs into a suitable expression vector. Express the proteins in a cell line (e.g., HEK293T) or a bacterial expression system.
-
Protein Purification: Purify the recombinant TPP1 proteins using affinity chromatography.
-
Enzyme Activity Assay:
-
Substrate: Use a fluorogenic substrate such as Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC).
-
Procedure: Incubate the purified enzyme with the substrate in an acidic buffer (pH 4.0-5.5).
-
Detection: Measure the release of the fluorescent product (AMC) over time using a fluorometer.
-
-
Kinetic Analysis: Determine the Michaelis-Menten constants (Km and Vmax) to compare the catalytic efficiency of the different TPP1 orthologs.
Evolution of the TPP1 Protein-Protein Interaction Network
TPP1 functions within a network of interacting proteins. In mammals, a key interaction is with the shelterin complex at telomeres, where it plays a role in telomere maintenance. However, the primary and evolutionarily conserved function of TPP1 is as a lysosomal protease. The evolution of its protein-protein interaction network is an area of ongoing research.
Conclusion
The evolution of the TPP1 gene is a compelling example of how a critical enzyme has been conserved and has adapted throughout vertebrate evolution. The strong purifying selection acting on TPP1 underscores its indispensable role in lysosomal function. For researchers and drug development professionals, a thorough understanding of the evolutionary history of TPP1 is invaluable. It provides a framework for interpreting the functional consequences of mutations, identifying conserved domains as potential therapeutic targets, and developing animal models that accurately recapitulate human disease. The methodologies outlined in this guide provide a robust toolkit for further exploration of the fascinating evolutionary journey of the TPP1 gene.
References
An In-depth Technical Guide to Tripeptidyl Peptidase 1 (TPP1): Structure, Catalytic Domain, and Functional Implications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, catalytic mechanism, and function of Tripeptidyl Peptidase 1 (TPP1). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, particularly those focused on lysosomal storage diseases and neurodegenerative disorders.
Introduction to TPP1
Tripeptidyl-peptidase 1 (TPP1), also known as CLN2, is a lysosomal serine protease encoded by the TPP1 gene in humans.[1][2] This enzyme plays a crucial role in the degradation of peptides within the lysosome by sequentially cleaving tripeptides from the N-terminus of its substrates.[2][3] TPP1 is synthesized as an inactive zymogen, pro-TPP1, which requires proteolytic processing in the acidic environment of the lysosome to become a catalytically active enzyme.[4]
Mutations in the TPP1 gene that lead to deficient or absent enzyme activity are the cause of late-infantile neuronal ceroid lipofuscinosis (CLN2), a fatal autosomal recessive neurodegenerative disorder.[4][5] The resulting accumulation of undigested peptides and other storage materials in the lysosomes leads to progressive neuronal loss, seizures, and cognitive and motor decline.[4][5] Understanding the structure and function of TPP1 is therefore critical for the development of therapeutic strategies for CLN2 disease, such as enzyme replacement therapy.
TPP1 Protein Structure
The human TPP1 protein is a globular enzyme with a subtilisin-like fold.[2] It is synthesized as a preproenzyme of 563 amino acids, which includes a 19-residue N-terminal signal peptide that is cleaved upon entry into the endoplasmic reticulum. The resulting proenzyme (pro-TPP1) consists of a prodomain and a catalytic domain.
Prodomain
The prodomain of TPP1 is essential for the correct folding and trafficking of the enzyme. It also acts as an inhibitor of the catalytic domain at neutral pH, preventing premature activation. The prodomain is cleaved off in the acidic environment of the lysosome to yield the mature, active TPP1.
Catalytic Domain
The catalytic domain of TPP1 contains the active site responsible for its proteolytic activity. It belongs to the S53 family of serine proteases, characterized by a Ser-Glu-Asp catalytic triad. In human TPP1, these residues are Ser475, Glu272, and Asp360.[6] The catalytic domain also features an octahedrally coordinated Ca2+-binding site, which is a characteristic of the sedolisin family of peptidases.
Table 1: Key Structural Features of Human TPP1
| Feature | Description | Residues | Reference(s) |
| Signal Peptide | Directs the nascent polypeptide to the endoplasmic reticulum. | 1-19 | [7] |
| Prodomain | Involved in proper folding, trafficking, and inhibition of the enzyme. | 20-195 | [7] |
| Catalytic Domain | Contains the active site and is responsible for proteolytic activity. | 196-563 | [7] |
| Catalytic Triad | Essential amino acids for the catalytic mechanism. | Ser475, Glu272, Asp360 | [6] |
| N-glycosylation sites | Necessary for proper folding, processing, and enzymatic activity. | Asn210, Asn222, Asn286, Asn313, Asn443 | [7] |
Catalytic Mechanism and Substrate Specificity
TPP1 functions as an exopeptidase, removing tripeptides from the N-terminus of peptides. It exhibits optimal activity at an acidic pH of around 5.0.[8] The enzyme can also display a weaker endopeptidase activity at a more acidic pH of approximately 3.0.
The catalytic mechanism involves the Ser-Glu-Asp triad, where serine acts as the nucleophile, and glutamate (B1630785) and aspartate act as general base and acid catalysts.
TPP1 has a broad substrate specificity but shows a preference for peptides with bulky and hydrophobic residues at the P1 position.[9] The enzyme's substrate-binding cleft is composed of six subsites (S3-S3').[4]
Table 2: Kinetic Parameters of TPP1 with Fluorogenic Substrates
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference(s) |
| Ala-Ala-Phe-AMC | 130 ± 20 | 25 ± 2 | 0.19 | [8] |
| Arg-Nle-Nle-AMC | 1.8 ± 0.3 | 4.8 ± 0.2 | 2.7 | [8] |
| Ala-Arg-Phe-Nph-Arg-Leu | - | - | 2.94 | [4] |
Note: Nle represents norleucine, and Nph represents p-nitrophenylalanine. Kinetic parameters can vary depending on the experimental conditions.
Experimental Protocols
Recombinant Human TPP1 Expression and Purification in CHO Cells
This protocol describes the expression and purification of recombinant human TPP1 from Chinese Hamster Ovary (CHO) cells.
-
Cell Culture and Transfection:
-
Culture CHO cells in a suitable growth medium (e.g., DMEM/F12) supplemented with fetal bovine serum.
-
For transient transfection, use a suitable transfection reagent (e.g., polyethylenimine) to introduce an expression vector containing the human TPP1 cDNA into the CHO cells.
-
For stable expression, generate a stable cell line by selecting for cells that have integrated the expression vector into their genome.
-
-
Protein Expression and Harvest:
-
Following transfection, switch to a serum-free medium for protein expression.
-
Culture the cells for several days, allowing the recombinant pro-TPP1 to be secreted into the medium.
-
Harvest the conditioned medium containing the secreted pro-TPP1.
-
-
Purification:
-
Clarify the harvested medium by centrifugation to remove cells and debris.
-
Perform affinity chromatography using a resin with high affinity for the recombinant TPP1 (e.g., Ni-NTA for His-tagged protein or an antibody-based resin).
-
Elute the bound protein from the column.
-
Further purify the protein using size-exclusion chromatography to separate the monomeric pro-TPP1 from aggregates.
-
Concentrate the purified pro-TPP1 and store at -80°C.
-
TPP1 Enzyme Activity Assay
This protocol describes a fluorometric assay to measure TPP1 activity.
-
Reagents:
-
Assay Buffer: 50 mM sodium acetate, pH 4.0.
-
Substrate: Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC) stock solution in DMSO.
-
Stop Solution: 0.5 M EDTA, pH 12.0.
-
7-amino-4-methylcoumarin (AMC) standard for calibration curve.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the sample to be tested (e.g., purified TPP1, cell lysate).
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the AAF-AMC substrate to a final concentration of 62.5 µM.[7]
-
Incubate the reaction at 37°C for a defined period (e.g., 20 hours for cell lysates).[7]
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the liberated AMC using a fluorometer with excitation at ~360-380 nm and emission at ~460 nm.
-
Generate a standard curve using known concentrations of AMC to quantify the amount of product formed.
-
Calculate the TPP1 activity, typically expressed as nmol of AMC produced per milligram of protein per hour (nmol/mg/h).[1]
-
X-ray Crystallography of TPP1
This protocol provides a general workflow for determining the crystal structure of TPP1.
-
Crystallization:
-
Screen for crystallization conditions using various commercially available screens and techniques such as hanging-drop or sitting-drop vapor diffusion.
-
Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature.
-
-
Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using methods such as molecular replacement, if a homologous structure is available.
-
Build an initial model of the protein into the electron density map.
-
Refine the model against the diffraction data to improve its quality and agreement with the experimental data.
-
Cryo-Electron Microscopy (Cryo-EM) of TPP1
This protocol outlines the general steps for determining the structure of TPP1 using cryo-EM.
-
Sample Preparation:
-
Apply a small volume of the purified TPP1 solution to a glow-discharged cryo-EM grid.
-
Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.
-
-
Data Collection:
-
Collect a large dataset of images of the vitrified particles using a transmission electron microscope equipped with a direct electron detector.
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction on the raw movie frames.
-
Pick individual particle images from the micrographs.
-
Classify the particle images to remove bad particles and to sort them into different conformational states.
-
Generate an initial 3D model and refine it to high resolution using the classified particle images.
-
Build an atomic model into the final 3D density map.
-
TPP1 in Cellular Pathways and Disease
The primary function of TPP1 is within the lysosome, where it contributes to the terminal degradation of peptides. Dysfunction of TPP1 leads to the accumulation of these peptides, resulting in lysosomal stress and cellular dysfunction, particularly in neurons.
// Nodes TPP1_Mutation [label="TPP1 Gene Mutations", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TPP1_Deficiency [label="Deficient or Absent\nTPP1 Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrate_Accumulation [label="Accumulation of Undigested\nPeptides in Lysosomes", fillcolor="#FBBC05", fontcolor="#202124"]; Lysosomal_Stress [label="Lysosomal Stress and\nDysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; Autophagy_Impairment [label="Impaired Autophagy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neuroinflammation [label="Neuroinflammation\n(Microglia and Astrocyte Activation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neuronal_Dysfunction [label="Neuronal Dysfunction\nand Death", fillcolor="#34A853", fontcolor="#FFFFFF"]; CLN2_Disease [label="CLN2 Disease Phenotype\n(Seizures, Motor and\nCognitive Decline)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes Pro_TPP1 [label="Inactive Pro-TPP1\n(Zymogen)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysosome [label="Transport to Lysosome", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acidic_pH [label="Acidic Environment\n(pH < 5.0)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Autocatalytic_Cleavage [label="Autocatalytic Cleavage\nof Prodomain", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mature_TPP1 [label="Active Mature TPP1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Peptide_Degradation [label="Degradation of\nN-terminal Tripeptides", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Nodes Cloning [label="Cloning of TPP1 cDNA\ninto Expression Vector", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfection [label="Transfection into\nCHO Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Expression [label="Recombinant Protein\nExpression and Secretion", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Affinity & Size-Exclusion\nChromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Characterization [label="Biochemical and\nBiophysical Characterization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Activity_Assay [label="Enzyme Activity Assay", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Structural_Studies [label="Structural Studies\n(X-ray Crystallography / Cryo-EM)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Cloning -> Transfection; Transfection -> Expression; Expression -> Purification; Purification -> Characterization; Characterization -> Activity_Assay; Characterization -> Structural_Studies; } end_dot
Figure 1: Pathological cascade resulting from TPP1 dysfunction.
Figure 2: Workflow of TPP1 activation from its zymogen form.
Figure 3: General experimental workflow for TPP1 production and analysis.
The dysfunction of TPP1 is intricately linked to several cellular stress pathways. The accumulation of substrates within the lysosome can impair autophagic flux, leading to a buildup of dysfunctional organelles and proteins. This lysosomal stress also triggers neuroinflammatory responses, characterized by the activation of microglia and astrocytes.[5] Furthermore, the cellular imbalance caused by TPP1 deficiency can lead to increased oxidative stress, further contributing to neuronal damage.[5] Ultimately, these interconnected pathways converge on neuronal dysfunction and death, leading to the severe clinical manifestations of CLN2 disease.[4][5]
Conclusion
TPP1 is a critical lysosomal enzyme whose structure and catalytic function are essential for cellular homeostasis, particularly in the central nervous system. This guide has provided a detailed overview of the current knowledge on TPP1, from its molecular architecture to its role in disease. The provided experimental protocols offer a starting point for researchers to produce and characterize this important enzyme. A deeper understanding of TPP1's structure, function, and the pathological consequences of its deficiency will continue to be paramount for the development of effective therapies for CLN2 disease and potentially other neurodegenerative disorders.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Tripeptidyl peptidase I - Wikipedia [en.wikipedia.org]
- 3. The substrate range of tripeptidyl-peptidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TPP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. battendiseasenews.com [battendiseasenews.com]
- 6. trace.tennessee.edu [trace.tennessee.edu]
- 7. Generation of pathogenic TPP1 mutations in human stem cells as a model for neuronal ceroid lipofuscinosis type 2 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic and molecular identification of three human TPP1 functions in telomerase action: recruitment, activation, and homeostasis set point regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the substrate specificity of tripeptidyl-peptidase I using combinatorial peptide libraries and development of improved fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Regulation of Tripeptidyl Peptidase 1 (TPP1) Enzyme Activity in Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripeptidyl Peptidase 1 (TPP1), a lysosomal serine protease, plays a critical dual role in cellular homeostasis. Canonically, it is responsible for the degradation of oligopeptides within the lysosome. Concurrently, as a component of the shelterin complex, TPP1 is integral to telomere maintenance and the regulation of telomerase activity. The precise control of TPP1's enzymatic activity and localization is paramount for normal cellular function, and its dysregulation is implicated in severe human diseases, most notably the fatal neurodegenerative disorder, late-infantile neuronal ceroid lipofuscinosis (CLN2 disease). This technical guide provides an in-depth overview of the multifaceted regulatory mechanisms governing TPP1 activity in cells, including transcriptional control, post-translational modifications, and protein-protein interactions. Furthermore, we present detailed experimental protocols for key assays and visualizations of the core signaling pathways to facilitate further research and therapeutic development.
Introduction
Tripeptidyl Peptidase 1, encoded by the TPP1 gene, is synthesized as an inactive proenzyme that undergoes autocatalytic activation under the acidic conditions of the lysosome to become a mature, active peptidase.[1][2] Its primary function in this organelle is to cleave N-terminal tripeptides from various substrates.[3] Beyond its degradative role, TPP1 is also a crucial component of the shelterin complex, which protects telomeres from being recognized as DNA damage sites. In this context, TPP1 interacts with other shelterin proteins, notably POT1 and TIN2, and is involved in the recruitment and processivity of telomerase, the enzyme responsible for telomere elongation.[4]
The intricate regulation of TPP1's dual functions is essential for cellular health. This guide delves into the known mechanisms that modulate TPP1 activity at multiple levels, providing a comprehensive resource for researchers in the field.
Transcriptional Regulation of TPP1
The expression of the TPP1 gene is controlled by specific transcription factors that can enhance its transcription in response to various cellular signals.
RFX5-Mediated Upregulation
Regulatory Factor X5 (RFX5) has been identified as a direct positive transcriptional regulator of TPP1, particularly in the context of hepatocellular carcinoma.[5][6] RFX5 binds to the promoter region of the TPP1 gene, leading to a significant increase in its transcriptional activity.[5]
PPARα-Mediated Upregulation
Peroxisome proliferator-activated receptor alpha (PPARα) agonists, such as the lipid-lowering drugs gemfibrozil (B1671426) and fenofibrate (B1672516), have been shown to upregulate TPP1 at the mRNA, protein, and enzymatic activity levels in brain cells.[5][7] This regulation is mediated by the formation of a PPARα/RXRα heterodimer that binds to the TPP1 promoter.[5]
Post-Translational Modifications
The activity and function of the TPP1 protein are further regulated by post-translational modifications, including phosphorylation and ubiquitination.
Phosphorylation
Phosphorylation of TPP1 plays a key role in its function within the shelterin complex, particularly in the context of cell cycle-dependent telomerase recruitment.
-
Phosphorylation at Serine 111: This phosphorylation event is associated with higher telomerase activity during the late S and G2/M phases of the cell cycle, suggesting a role in promoting telomere elongation at the appropriate time.[8][9]
-
Phosphorylation at Serine 255: NEK6-mediated phosphorylation of TPP1 at Serine 255 during the G2/M phase also regulates the association between TPP1 and telomerase.[10]
Ubiquitination and Deubiquitination
Ubiquitination is a key signaling modification that often targets proteins for degradation. The stability of TPP1 is, in part, regulated by the deubiquitinating enzyme USP7, which can remove ubiquitin chains from TPP1, thereby protecting it from proteasomal degradation and increasing its stability.[11][12]
Protein-Protein Interactions
TPP1's function, particularly in telomere maintenance, is critically dependent on its interactions with other proteins within the shelterin complex.
-
Interaction with POT1 and TIN2: TPP1 forms a stable complex with POT1, and this interaction enhances the affinity of POT1 for single-stranded telomeric DNA by more than three-fold.[13] The TPP1-POT1 heterodimer is then tethered to the shelterin complex through the interaction of TPP1 with TIN2.[3] This intricate network of interactions is essential for the proper localization and function of the shelterin complex at telomeres.
-
Interaction with Telomerase: TPP1 directly interacts with the telomerase reverse transcriptase (TERT) subunit, a crucial step for recruiting telomerase to the telomeres.[14][15][16]
Subcellular Localization
TPP1 is primarily localized to the lysosomes, where it carries out its peptidase functions.[17] However, a distinct pool of TPP1 is also found at the telomeres as part of the shelterin complex.[4] The mechanisms governing the differential targeting of TPP1 to these two locations are an active area of research.
Data Presentation
The following tables summarize the quantitative data available on the regulation of TPP1 activity.
Table 1: Transcriptional Regulation of TPP1
| Regulator | Cell Type/Context | Fold Change in TPP1 Expression/Activity | Reference(s) |
| RFX5 | Hepatocellular Carcinoma (Luciferase Reporter Assay) | ~20-fold increase in promoter activity | [1][5] |
| PPARα Agonists (Gemfibrozil, Fenofibrate) | Brain Cells | Upregulation of mRNA, protein, and enzymatic activity | [5][7] |
Table 2: Protein-Protein Interaction Affinities
| Interacting Proteins | Dissociation Constant (Kd) | Method | Reference(s) |
| TIN2 - TPP1 | 2.8 µM | Fluorescence Anisotropy/Thermophoresis | [7] |
| TPP1 - POT1 | 120 nM | Isothermal Titration Calorimetry | [7] |
| TIN2 - TRF2 | 1.5 µM | Microscale Thermophoresis | [2] |
| TIN2-TPP1 + TRF2 | 2.6-fold higher affinity than TIN2 + TRF2 | Fluorescence Polarization | [2] |
| TIN2-TRF2 + TPP1 | 3.7-fold higher affinity than TIN2 + TPP1 | Fluorescence Polarization | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key regulatory pathways and experimental workflows.
References
- 1. hsrc.himmelfarb.gwu.edu [hsrc.himmelfarb.gwu.edu]
- 2. researchgate.net [researchgate.net]
- 3. TPP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Lysosomal protein thermal stability does not correlate with cellular half-life: Global observations and a case study of tripeptidyl-peptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gemfibrozil and fenofibrate, Food and Drug Administration-approved lipid-lowering drugs, up-regulate tripeptidyl-peptidase 1 in brain cells via peroxisome proliferator-activated receptor α: implications for late infantile Batten disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal Structure and Autoactivation Pathway of the Precursor Form of Human Tripeptidyl-peptidase 1, the Enzyme Deficient in Late Infantile Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gemfibrozil and Fenofibrate, Food and Drug Administration-approved Lipid-lowering Drugs, Up-regulate Tripeptidyl-peptidase 1 in Brain Cells via Peroxisome Proliferator-activated Receptor α: IMPLICATIONS FOR LATE INFANTILE BATTEN DISEASE THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TPP1 Delivery to Lysosomes with Extracellular Vesicles and their Enhanced Brain Distribution in the Animal Model of Batten Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of tripeptidyl peptidase I activity in living cells by fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recreating pathophysiology of CLN2 disease and demonstrating reversion by TPP1 gene therapy in hiPSC-derived retinal organoids and retina-on-chip - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Fenofibrate modifies transaminase gene expression via a peroxisome proliferator activated receptor alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Regulation of lipid metabolism and gene expression by fenofibrate in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phosphorylation of TPP1 regulates cell cycle-dependent telomerase recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tripeptidyl peptidase I - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for TPP1 Activity Assay in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripeptidyl-peptidase 1 (TPP1), also known as CLN2, is a lysosomal serine protease that cleaves N-terminal tripeptides from substrate proteins.[1][2] Deficiency in TPP1 activity is the underlying cause of classical late-infantile neuronal ceroid lipofuscinosis (CLN2 disease), a devastating neurodegenerative disorder.[3][4] Accurate and reproducible measurement of TPP1 enzymatic activity in cell lysates is crucial for basic research, disease modeling, and the development of therapeutic interventions for CLN2 disease.
These application notes provide a detailed protocol for a fluorometric assay to determine TPP1 activity in cell lysates. The assay is based on the cleavage of the synthetic substrate Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC), which releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC).[5][6]
Experimental Principles
The TPP1 activity assay is a fluorometric endpoint assay. TPP1 present in the cell lysate cleaves the non-fluorescent substrate AAF-AMC. This cleavage releases the highly fluorescent AMC molecule. The amount of AMC produced is directly proportional to the TPP1 enzymatic activity in the sample. The fluorescence is measured using a microplate reader at an excitation wavelength of approximately 355 nm and an emission wavelength of around 460 nm.[6] A standard curve generated with known concentrations of AMC is used to quantify the amount of product formed and, consequently, the TPP1 activity.
Data Presentation
Table 1: Example of TPP1 Activity Data
| Sample ID | Protein Concentration (mg/mL) | Fluorescence (RFU) | AMC (nmol) | TPP1 Activity (nmol/mg/h) |
| Control Lysate | 2.1 | 15,800 | 10.5 | 2.50 |
| Treated Lysate | 2.3 | 8,200 | 5.4 | 1.17 |
| Blank | 0 | 550 | 0 | 0 |
Note: This table presents example data and should be adapted based on experimental results.
Experimental Protocols
I. Cell Lysis
This protocol is designed for cultured adherent cells.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.5, 250 mM NaCl, 5 mM EDTA, 50 mM NaF, 1% NP-40)[7]
-
Protease Inhibitor Cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (4°C)
Procedure:
-
Wash cell monolayers twice with ice-cold PBS.
-
Aspirate PBS completely.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer containing protease inhibitors to the culture dish.
-
Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 13,000-15,000 x g for 15-20 minutes at 4°C.[5][6]
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube, avoiding the pellet.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Store the cell lysate at -80°C for long-term use or keep on ice for immediate use.[7]
II. TPP1 Activity Assay
Materials:
-
Cell lysate (from Protocol I)
-
Acetate Buffer (0.1 M, pH 4.0)
-
AAF-AMC Substrate (stock solution in DMSO, e.g., 10 mM)
-
AMC Standard (stock solution in DMSO, e.g., 1 mM)
-
96-well black, flat-bottom microplate
-
Microplate reader with fluorescence detection
Procedure:
1. Preparation of Reagents:
-
Assay Buffer: Acetate Buffer (0.1 M, pH 4.0).
-
Substrate Working Solution: Dilute the AAF-AMC stock solution to the desired final concentration (e.g., 62.5 µM) in Assay Buffer.[5][6] Prepare fresh.
-
AMC Standard Curve: Prepare a series of dilutions of the AMC stock solution in Assay Buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 15, 20 µM).
2. Assay Reaction:
-
In a 96-well plate, add a specific amount of cell lysate protein (e.g., 15 µg) to each well.[5][6]
-
Bring the total volume in each well to a consistent amount (e.g., 50 µL) with Assay Buffer. Include a "no lysate" control (blank).
-
Add the Substrate Working Solution to each well to initiate the reaction (e.g., 100 µL, for a total reaction volume of 150 µL).
-
Incubate the plate at 37°C for a specified period (e.g., 1 to 20 hours), protected from light.[5][6] The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop the reaction by adding the Stop Solution to each well (e.g., 100 µL).[5][6]
3. Fluorescence Measurement:
-
Measure the fluorescence intensity on a microplate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[6]
4. Data Analysis:
-
Subtract the fluorescence reading of the blank from all sample and standard readings.
-
Plot the fluorescence values of the AMC standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the amount of AMC produced in each sample well (in nmol).
-
Calculate the TPP1 activity using the following formula:
TPP1 Activity (nmol/mg/h) = (nmol of AMC produced) / (mg of protein in the well x incubation time in hours)
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for TPP1 activity assay in cell lysates.
TPP1 Enzymatic Reaction Diagram
Caption: TPP1 enzymatic cleavage of AAF-AMC substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. mybiosource.com [mybiosource.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Generation of pathogenic TPP1 mutations in human stem cells as a model for neuronal ceroid lipofuscinosis type 2 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. abbiotec.com [abbiotec.com]
Application Notes and Protocols for Generating a TPP1 Knockout Mouse Model for CLN2 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Classic Late Infantile Neuronal Ceroid Lipofuscinosis (CLN2) disease, a form of Batten disease, is a devastating neurodegenerative lysosomal storage disorder primarily affecting children.[1][2] It is caused by mutations in the TPP1 gene, leading to a deficiency of the lysosomal enzyme tripeptidyl peptidase 1 (TPP1).[3] This deficiency results in the accumulation of autofluorescent storage materials within lysosomes, leading to progressive neuronal loss, seizures, ataxia, and premature death.[3][4] The development of robust animal models is crucial for understanding the pathophysiology of CLN2 disease and for the preclinical evaluation of novel therapeutic strategies, such as gene therapy and enzyme replacement therapy.
This document provides detailed application notes and protocols for the generation and characterization of a TPP1 knockout (KO) mouse model, a valuable tool for CLN2 research.
Phenotypic Summary of the TPP1 Knockout Mouse Model
The TPP1 KO mouse model recapitulates key features of human CLN2 disease.[5] Homozygous TPP1 KO mice exhibit a severe neurodegenerative phenotype with no detectable TPP1 enzyme activity.[6]
Key Phenotypic Characteristics:
-
Onset of Symptoms: Neurological deficits, such as tremors, become evident at approximately 7 weeks of age.[6]
-
Progressive Ataxia: Mice develop progressive difficulty with motor coordination.[5]
-
Reduced Lifespan: The median lifespan of TPP1 KO mice is approximately 4 months.[6]
-
Histopathology: Widespread neuronal loss, particularly in the cerebellum, and accumulation of lysosomal storage material are observed.[7]
Data Presentation
Table 1: Survival and Key Phenotypic Milestones in TPP1 KO Mice
| Phenotype | TPP1 KO (Tpp1-/-) | Wild-Type (Tpp1+/+) | Reference |
| Median Lifespan | ~4 months (~120 days) | Normal lifespan (>24 months) | [6] |
| Onset of Tremors | ~7 weeks | No tremors | [6] |
| Progressive Ataxia | Evident from 7 weeks | Normal motor function | [5] |
Table 2: Body Weight of TPP1 KO Mice Compared to Wild-Type Littermates
| Age | TPP1 KO (g) (Mean ± SEM) | Wild-Type (g) (Mean ± SEM) | Reference |
| 4 weeks | Data not consistently reported | Data not consistently reported | |
| 8 weeks | Significantly lower than WT | Normal | [8][9] |
| 12 weeks | Progressively lower than WT | Normal | [8][9] |
| 16 weeks | Significantly lower than WT | Normal | [10][11] |
| Note: Specific body weight values can vary based on genetic background and housing conditions. Researchers should establish their own baseline data. |
Table 3: TPP1 Enzyme Activity in Tissues of TPP1 KO and Wild-Type Mice
| Tissue | TPP1 KO (nmol/hr/mg protein) (Mean ± SEM) | Wild-Type (nmol/hr/mg protein) (Mean ± SEM) | Reference |
| Brain | No detectable activity | ~100-200 | [12][13] |
| Liver | No detectable activity | ~50-150 | [12] |
| Spleen | No detectable activity | ~200-400 | [12] |
| Note: Enzyme activity units and values can vary between assay protocols and laboratories. |
Experimental Protocols
Protocol 1: Generation of TPP1 Knockout Mice using CRISPR-Cas9
This protocol outlines the general steps for creating a TPP1 knockout mouse line using CRISPR-Cas9 technology.
1. Guide RNA (gRNA) Design and Synthesis:
-
Target Selection: Select a target region in an early exon of the mouse Tpp1 gene (NCBI Gene ID: 12751). Targeting an early exon is more likely to result in a loss-of-function mutation.[14]
-
gRNA Design: Use a validated online tool (e.g., CHOPCHOP) to design several gRNAs targeting the selected exon.[14] Select gRNAs with high predicted on-target efficiency and low predicted off-target effects.
-
Example gRNA target sequence (conceptual): 5'- GCATGCTGACGCTGAGCATCGG -3' (Note: This is an example; researchers must design and validate their own gRNAs).
-
-
gRNA Synthesis: Synthesize the selected gRNAs using commercially available kits or order them from a reputable supplier.
2. Preparation of CRISPR-Cas9 Reagents for Microinjection:
-
Cas9: Use either Cas9 mRNA or purified Cas9 protein.
-
Microinjection Mix: Prepare a microinjection mix containing the gRNA(s) and Cas9 mRNA or protein in an appropriate injection buffer.
3. Microinjection into Mouse Zygotes:
-
Superovulation: Induce superovulation in female mice (e.g., C57BL/6J strain) and mate them with stud males.
-
Zygote Collection: Collect fertilized zygotes from the oviducts of the superovulated females.
-
Microinjection: Microinject the CRISPR-Cas9 mix into the cytoplasm or pronucleus of the collected zygotes.
-
Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.
4. Genotyping and Founder Line Establishment:
-
Offspring Screening: Genotype the resulting pups by PCR amplification of the targeted region followed by Sanger sequencing to identify insertions or deletions (indels).
-
Founder Identification: Identify founder mice carrying a frameshift mutation in the Tpp1 gene.
-
Breeding: Breed founder mice with wild-type mice to establish heterozygous F1 lines. Intercross heterozygous mice to generate homozygous TPP1 KO mice.
Protocol 2: AAV-mediated TPP1 Gene Therapy
This protocol describes the production of an adeno-associated virus (AAV) vector carrying the human TPP1 cDNA and its delivery to the central nervous system (CNS) of TPP1 KO mice.
1. AAV Vector Construct:
-
Plasmid: Use an AAV vector plasmid containing inverted terminal repeats (ITRs).
-
Expression Cassette:
-
Promoter: A strong, ubiquitous promoter such as the chicken β-actin (CBA) or cytomegalovirus (CMV) promoter is commonly used for robust expression in the CNS.[15]
-
cDNA: Human TPP1 cDNA.
-
Polyadenylation Signal: A polyadenylation signal (e.g., from bovine growth hormone) to ensure proper mRNA processing.
-
-
Serotype: AAV9 is a commonly used serotype for its ability to cross the blood-brain barrier and achieve widespread CNS transduction after systemic or intracerebroventricular injection.[16]
2. AAV Production and Purification:
-
Triple Transfection: Co-transfect HEK293T cells with the AAV vector plasmid, a helper plasmid (providing adenoviral helper functions), and a Rep-Cap plasmid (providing AAV replication and capsid proteins for the chosen serotype).
-
Harvest and Lysis: Harvest the cells 48-72 hours post-transfection and lyse them to release the viral particles.
-
Purification: Purify the AAV vectors using methods such as iodixanol (B1672021) gradient ultracentrifugation or affinity chromatography.
-
Titer Determination: Determine the genomic titer of the purified AAV vector stock using quantitative PCR (qPCR).
3. Intracerebroventricular (ICV) Injection in Neonatal Mice:
-
Anesthesia: Anesthetize postnatal day 0-2 (P0-P2) TPP1 KO mouse pups by cryoanesthesia.
-
Injection: Using a stereotaxic apparatus, inject a defined volume and titer of the AAV-TPP1 vector into the lateral ventricles.
-
Coordinates for P0-P2 pups are approximately 1.0 mm lateral to the sagittal suture and 0.5-0.75 mm rostral to the neonatal coronary suture, with a depth of 1.5-2.0 mm.
-
-
Recovery: Allow the pups to recover on a warming pad before returning them to their mother.
Protocol 3: Behavioral Assessment - Rotarod Test
This test assesses motor coordination and balance.
1. Apparatus: A rotarod apparatus with a rotating rod of a specified diameter. 2. Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test. Handle the mice for several days prior to testing to reduce stress. 3. Training:
-
Place the mouse on the stationary rod for 1 minute.
-
Set the rod to rotate at a low constant speed (e.g., 4 rpm) for 1-2 minutes for 2-3 trials. 4. Testing:
-
Use an accelerating protocol where the rotation speed gradually increases (e.g., from 4 to 40 rpm over 5 minutes).[17]
-
Place the mouse on the rotating rod.
-
Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and making one full passive rotation.
-
Perform 3-4 trials per mouse with a 15-20 minute inter-trial interval.
Protocol 4: Behavioral Assessment - Open Field Test
This test evaluates locomotor activity and anxiety-like behavior.
1. Apparatus: A square arena (e.g., 40 x 40 cm) with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone by video tracking software. 2. Acclimation: Acclimate the mice to the testing room for at least 30 minutes. 3. Procedure:
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 10-20 minutes).
-
Record the session using a video camera mounted above the arena. 4. Data Analysis: Use video tracking software to analyze:
-
Total distance traveled: An indicator of overall locomotor activity.
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: An exploratory behavior.
Protocol 5: Histological Analysis
1. Tissue Preparation:
-
Perfusion and Fixation: Anesthetize the mouse and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Tissue Collection: Dissect the brain and post-fix it in 4% PFA overnight.
-
Processing and Embedding: Dehydrate the tissue through a series of ethanol (B145695) concentrations, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 5-10 µm thick sections using a microtome.
2. Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Staining:
-
Stain with hematoxylin to label cell nuclei (blue/purple).
-
Rinse and differentiate in acid alcohol.
-
Counterstain with eosin to label cytoplasm and extracellular matrix (pink/red).
-
-
Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Analysis: Examine sections for neuronal loss, particularly in the cerebellum and cortex.
3. Luxol Fast Blue (LFB) Staining for Myelin:
-
Deparaffinization and Hydration: Prepare sections as for H&E staining.
-
Staining: Incubate sections in LFB solution at 60°C.
-
Differentiation: Differentiate in lithium carbonate solution and 70% ethanol to remove excess stain from non-myelinated areas.
-
Counterstaining (optional): Counterstain with Cresyl Violet to visualize neuronal cell bodies.
-
Dehydration and Mounting: Dehydrate, clear, and mount the sections.
-
Analysis: Assess for demyelination in the white matter tracts of the brain.
Protocol 6: TPP1 Enzyme Activity Assay
This fluorometric assay measures TPP1 activity in tissue homogenates.
1. Sample Preparation:
-
Homogenization: Homogenize freshly dissected mouse tissue (e.g., brain, liver) in a suitable lysis buffer on ice.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
2. Enzyme Reaction:
-
Substrate: Use a fluorogenic TPP1 substrate, such as Ala-Ala-Phe-7-amido-4-methylcoumarin (A-A-F-AMC).
-
Reaction Buffer: Prepare a reaction buffer with an acidic pH (e.g., pH 4.0-4.5) to mimic the lysosomal environment.
-
Reaction Setup: In a 96-well plate, add the tissue lysate to the reaction buffer containing the substrate.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
3. Measurement and Analysis:
-
Fluorescence Reading: Measure the fluorescence of the released 7-amino-4-methylcoumarin (B1665955) (AMC) using a fluorometer (excitation ~360-380 nm, emission ~440-460 nm).
-
Standard Curve: Generate a standard curve using known concentrations of free AMC.
-
Calculation: Calculate the TPP1 enzyme activity and normalize it to the total protein concentration (e.g., in nmol of AMC released/hour/mg of protein).
Mandatory Visualizations
Signaling Pathways and Pathophysiology
Caption: Pathophysiological cascade in CLN2 disease.
Experimental Workflow for Generating and Characterizing a TPP1 KO Mouse
Caption: Workflow for TPP1 KO mouse generation and characterization.
Logical Relationship for AAV Gene Therapy Experiment
Caption: Logic of AAV gene therapy in the TPP1 KO mouse model.
References
- 1. Mouse Tripeptidyl Peptidase I (TPP1) ELISA Kit RD-TPP1-Mu - Traditional ELISA Kits [reddotbiotech.com]
- 2. AAV-mediated gene transfer to the mouse CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathophysiology - HCP [cln2connection.com]
- 4. battendiseasenews.com [battendiseasenews.com]
- 5. Global Brain Transcriptome Analysis of a Tpp1 Neuronal Ceroid Lipofuscinoses Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 039036 - Tpp1 KO Strain Details [jax.org]
- 7. Dipeptidyl-peptidase I does not functionally compensate for the loss of tripeptidyl-peptidase I in the neurodegenerative disease late-infantile neuronal ceroid lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Genetics of PTPN1 and Obesity: Insights from Mouse Models of Tissue-Specific PTP1B Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mice lacking endogenous TRPV1 express reduced levels of thermogenic proteins and are susceptible to diet-induced obesity and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of a genetic region affecting mouse body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A mouse mutant deficient in both neuronal ceroid lipofuscinosis-associated proteins CLN3 and TPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CHOPCHOP [chopchop.cbu.uib.no]
- 15. Designing and optimizing AAV-mediated gene therapy for neurodegenerative diseases: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An AAV Vector-Mediated Gene Delivery Approach Facilitates Reconstitution of Functional Human CD8+ T Cells in Mice | PLOS One [journals.plos.org]
- 17. qMotor, a set of rules for sensitive, robust and quantitative measurements of motor performances in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Enzyme Replacement Therapy for TPP1 Deficiency
Introduction
Tripeptidyl Peptidase 1 (TPP1) deficiency, also known as CLN2 disease, is a rare and fatal neurodegenerative lysosomal storage disorder.[1] It is caused by mutations in the TPP1 gene, leading to a lack of or reduced activity of the TPP1 enzyme, a lysosomal protease.[2][3] This deficiency results in the accumulation of autofluorescent lipopigments within the lysosomes of neurons and other cells, leading to progressive neurodegeneration, seizures, loss of motor and language skills, and premature death.[4][5]
Enzyme Replacement Therapy (ERT) is a therapeutic strategy that aims to replace the deficient enzyme with a functional, recombinant version.[6] For TPP1 deficiency, the primary challenge is the blood-brain barrier, which prevents large molecules like enzymes from reaching the central nervous system (CNS).[7] The approved ERT, cerliponase alfa (Brineura®), is a recombinant human TPP1 (rhTPP1) that addresses this by being administered directly into the cerebrospinal fluid (CSF) via an intracerebroventricular (ICV) infusion.[1][4] This allows the enzyme to be taken up by brain cells, slowing the progression of the disease.[5][7] These application notes provide an overview of the key methodologies and data relevant to the development of such a therapy.
Section 1: Data Presentation
Quantitative data from preclinical and clinical studies are essential for evaluating the efficacy and safety of an ERT for TPP1 deficiency.
Table 1: Pharmacokinetic Parameters of Cerliponase Alfa (300 mg Dose) in CSF
| Parameter | Day 1 | Week 5 | Week 13 |
| Median CSF Half-Life (hours) | 6.2 | 7.4 | 7.7 |
| Median CSF Clearance (ml/h) | 32.3 | 24.2 | 28.7 |
| Median CSF Volume of Distribution (ml) | 245 | 196 | 186 |
| Data sourced from DrugBank Online.[8] |
Table 2: Clinical Efficacy of Cerliponase Alfa in Patients with CLN2 Disease
| Parameter | ERT-Treated Patients | Natural History (NH) Controls | p-value |
| Mean Rate of Decline in Motor-Language (ML) Score per 48 weeks | 0.46 points | 1.88 points | 0.0003 |
| Mean Unadjusted Rate of Decline in Motor-Language (ML) Score per 48 weeks | 0.27 points | 2.12 points | <0.001 |
| Hazard Ratio for Unreversed ML 2-point decline or score of 0 | 0.08 (95% CI: 0.02, 0.28) | - | <0.0001 |
| Data compiled from a clinical trial and a real-world evidence study.[5][9] |
Table 3: Brain Atrophy Rates Measured by MRI Volumetry
| Brain Region | Annual Rate of Volume Loss (ERT-Treated) | Annual Rate of Volume Loss (Natural History) | Reduction in Volume Loss |
| Total Gray Matter | 6.7% | - | - |
| Supratentorial Gray Matter | - | - | 13.8% |
| Data shows that brain atrophy is significantly slower in patients treated with ERT compared to natural history cohorts.[10] |
Table 4: Biomarker Response to Cerliponase Alfa Treatment
| Biomarker | Pre-Treatment Level (vs. Controls) | Post-Treatment Trend | Significance |
| Plasma Neurofilament Light (NfL) | 48-fold higher | Significant decrease | A treatment-responsive biomarker of neuronal pathology.[11][12] |
| Elevated circulating neurofilament light is a biomarker of neuropathology and is responsive to ERT in CLN2 disease.[12] |
Section 2: Experimental Protocols
Detailed protocols are critical for the successful development and evaluation of an ERT for TPP1 deficiency.
Protocol 1: Recombinant Human TPP1 (rhTPP1) Production and Purification
This protocol describes the generation of rhTPP1 using a mammalian expression system, similar to the process for cerliponase alfa.[13][14]
Objective: To produce and purify active, glycosylated rhTPP1 suitable for preclinical and clinical studies.
Materials:
-
Chinese Hamster Ovary (CHO) cells engineered to express human TPP1.[13][14]
-
Serum-free cell culture medium (e.g., Dulbecco's modified Eagle's/F-12).[14]
-
Roller bottles or bioreactors for large-scale cell culture.
-
Purification buffers (e.g., Tris-based buffers with NaCl and CaCl₂).[14]
-
Chromatography columns (e.g., ion-exchange, gel filtration).[14]
-
Sterile filters (0.22 µm).[15]
Methodology:
-
Cell Culture: Culture the engineered CHO cells in roller bottles or bioreactors using serum-free medium. Scale up the culture to produce the desired volume of conditioned media containing secreted rhTPP1.[14]
-
Harvesting: After an appropriate culture period (e.g., 9 days), harvest the conditioned medium containing the secreted pro-enzyme form of TPP1.[14]
-
Clarification: Centrifuge or filter the harvested medium to remove cells and debris.
-
Purification: a. Initial Capture: Use an appropriate chromatography method, such as ion-exchange chromatography, to capture the rhTPP1 from the clarified medium.[14] b. Intermediate Purification: Perform one or more intermediate purification steps to remove impurities. This may involve different chromatography techniques. c. Polishing: Use a final gel filtration (size-exclusion) chromatography step to separate the monomeric rhTPP1 from aggregates and remaining impurities.[14]
-
Buffer Exchange and Formulation: Exchange the purified rhTPP1 into a final formulation buffer suitable for administration and storage (e.g., 20mM Tris, 500mM NaCl, pH 7.4, 10% glycerol).[15]
-
Sterile Filtration and Quality Control: Sterile filter the final product through a 0.22 µm filter. Perform quality control tests including SDS-PAGE for purity, endotoxin (B1171834) testing, and an enzyme activity assay (see Protocol 2).[15][16]
Protocol 2: In Vitro TPP1 Enzyme Activity Assay
This fluorometric assay is used to determine the catalytic activity of purified rhTPP1 and to diagnose TPP1 deficiency from biological samples.[17][18]
Objective: To quantify the enzymatic activity of TPP1.
Materials:
-
Fluorogenic TPP1 substrate (e.g., Ala-Ala-Phe 7-amido-4-methylcoumarin).[19]
-
Assay buffer (e.g., acetate (B1210297) buffer, pH 4.0).[17]
-
Purified rhTPP1 or biological sample (e.g., from dried blood spots, leukocytes).[17][18]
-
Microplate reader with fluorescence detection capabilities.
-
96-well black microplates.
Methodology:
-
Standard Curve Preparation: Prepare a standard curve using a known concentration of the fluorescent product (e.g., 4-methylcoumarin) to correlate fluorescence units with product concentration.[19]
-
Reaction Setup: a. In each well of a 96-well plate, add the assay buffer. b. Add the TPP1 sample (purified enzyme or lysate from a biological sample). c. To initiate the reaction, add the fluorogenic substrate to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.
-
Fluorescence Measurement: After incubation, measure the fluorescence in each well using a microplate reader (e.g., excitation at 365 nm, emission at 450 nm).
-
Calculation: a. Subtract the fluorescence of blank wells (no enzyme) from the sample wells. b. Use the standard curve to convert the fluorescence readings into the amount of product generated. c. Calculate the enzyme activity, typically expressed as nmol of product formed per hour per mg of protein.
Protocol 3: Preclinical Efficacy Assessment in a TPP1-Deficient Animal Model
This protocol outlines an in vivo study to assess the efficacy of rhTPP1 ERT using a relevant animal model, such as the TPP1-null Dachshund, which recapitulates human CLN2 disease.[11][20]
Objective: To evaluate the ability of ICV-administered rhTPP1 to reduce neuropathology and slow disease progression.
Materials:
-
TPP1-deficient animal model (e.g., TPP1-null dogs or mice).[20][21]
-
Wild-type control animals.
-
rhTPP1 formulated for ICV administration.
-
Vehicle control (e.g., artificial cerebrospinal fluid).[20]
-
Surgical equipment for implantation of an ICV access device.
-
Tools for behavioral and clinical assessment.
-
Histology equipment for neuropathological analysis.
Methodology:
-
Animal Model and Grouping: Assign TPP1-deficient animals to treatment (rhTPP1) and control (vehicle) groups. Include a wild-type control group for comparison.
-
ICV Device Implantation: Surgically implant an ICV access device into the brain of each animal to allow for repeated infusions into the CSF.[20]
-
ERT Administration: Administer rhTPP1 or vehicle via the ICV device at regular intervals (e.g., every other week). Doses should be scaled appropriately for the animal model (e.g., 4 or 16 mg for dogs).[20]
-
Monitoring and Assessment: a. Clinical Observations: Regularly monitor animals for adverse reactions and general health. b. Behavioral Testing: Conduct periodic behavioral tests to assess motor function, cognitive ability, and neurological signs.[21] c. Biomarker Analysis: Collect CSF and plasma samples to measure TPP1 levels and biomarkers like NfL.[11][20]
-
Endpoint Analysis (Neuropathology): a. At the study endpoint, euthanize the animals and perfuse the brains. b. Perform histopathological analysis on brain tissue to assess key markers of disease. c. Evaluate the clearance of lysosomal storage material (autofluorescent lipofuscin), preservation of neuronal morphology, and reduction in neuroinflammation (e.g., astrocytosis).[20]
Protocol 4: Clinical Administration and Monitoring of Cerliponase Alfa
This protocol summarizes the key steps for the clinical use of cerliponase alfa, the approved ERT for CLN2 disease.[1]
Objective: To safely administer cerliponase alfa to patients and monitor for efficacy and adverse events.
Materials:
-
Cerliponase alfa (Brineura®).[22]
-
Intraventricular electrolytes solution for infusion.[23]
-
Surgically implanted intracerebroventricular (ICV) access device.[24]
-
Infusion pump and tubing.
-
Strict aseptic supplies.[1]
Methodology:
-
Team and Process Development: Establish a multidisciplinary team including neurologists, neurosurgeons, pharmacists, and nurses experienced in ICV infusions.[1][25]
-
ICV Device Placement: A neurosurgeon surgically implants an ICV access device into the patient's brain.[24]
-
Dosing and Administration: a. The recommended dose is 300 mg of cerliponase alfa administered once every other week.[23][24] b. The infusion is administered over approximately 4.5 hours directly into the CSF via the ICV access device.[23] c. Strict aseptic techniques must be followed to minimize the risk of infection.[1]
-
Patient Monitoring during Infusion: a. Monitor vital signs and for any signs of infusion-associated or hypersensitivity reactions.[24]
-
Long-Term Monitoring: a. Safety: Regularly monitor for potential complications, including device-related issues and CNS infections.[1][25] b. Efficacy: Assess disease progression using standardized clinical rating scales that measure motor and language function (e.g., CLN2 Clinical Rating Scale).[5][26] c. Biomarkers: Where available, monitor treatment-responsive biomarkers such as NfL in plasma or CSF.[12] d. Brain Atrophy: Periodic MRI scans can be used to assess the rate of brain volume loss.[10]
Section 3: Visualizations
Diagrams illustrating key pathways and workflows in the development of TPP1 ERT.
References
- 1. researchgate.net [researchgate.net]
- 2. What are TPP1 gene transference and how do they work? [synapse.patsnap.com]
- 3. TPP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. What is Cerliponase Alfa used for? [synapse.patsnap.com]
- 5. Intraventricular enzyme replacement slows CLN2 disease progression | MDedge [mdedge.com]
- 6. battendiseasenews.com [battendiseasenews.com]
- 7. What is the mechanism of Cerliponase Alfa? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Real-world clinical outcomes of patients with CLN2 disease treated with cerliponase alfa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme Replacement Therapy for CLN2 Disease: MRI Volumetry Shows Significantly Slower Volume Loss Compared with a Natural History Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurofilament light is a treatment‐responsive biomarker in CLN2 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurofilament light is a treatment-responsive biomarker in CLN2 disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cerliponase alfa - Wikipedia [en.wikipedia.org]
- 14. Crystal Structure and Autoactivation Pathway of the Precursor Form of Human Tripeptidyl-peptidase 1, the Enzyme Deficient in Late Infantile Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.abclonal.com [static.abclonal.com]
- 16. mybiosource.com [mybiosource.com]
- 17. researchgate.net [researchgate.net]
- 18. Validity of a rapid and simple fluorometric tripeptidyl peptidase 1 (TPP1) assay using dried blood specimens to diagnose CLN2 disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Nonclinical evaluation of CNS-administered TPP1 enzyme replacement in canine CLN2 neuronal ceroid lipofuscinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chronic Enzyme Replacement to the Brain of a Late Infantile Neuronal Ceroid Lipofuscinosis Mouse Has Differential Effects on Phenotypes of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biomarin.com [biomarin.com]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. 3 The technology | Cerliponase alfa for treating neuronal ceroid lipofuscinosis type 2 | Guidance | NICE [nice.org.uk]
- 25. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 26. dovepress.com [dovepress.com]
Application Notes and Protocols for High-Throughput Screening of Tripeptidyl Peptidase 1 (TPP1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripeptidyl Peptidase 1 (TPP1), also known as CLN2, is a lysosomal serine protease responsible for the cleavage of N-terminal tripeptides from proteins and peptides.[1][2] This enzymatic activity is crucial for the degradative functions of the lysosome. TPP1 is synthesized as an inactive proenzyme that requires the acidic environment of the lysosome for auto-activation to its mature, active form.[1][3]
Mutations in the TPP1 gene lead to a deficiency in TPP1 activity, resulting in the fatal neurodegenerative lysosomal storage disorder known as classic late-infantile neuronal ceroid lipofuscinosis (CLN2 disease).[4][5] The accumulation of undigested proteins and peptides within lysosomes due to TPP1 dysfunction leads to progressive neuronal loss and severe clinical manifestations.[4][5] Therefore, the identification of small molecule inhibitors of TPP1 is of significant interest for studying its physiological roles and for the development of potential therapeutic strategies for related disorders.
These application notes provide detailed protocols for high-throughput screening (HTS) of TPP1 inhibitors using both biochemical and cell-based assays.
Signaling Pathway and Experimental Workflow
Data Presentation: Known TPP1 Inhibitors
| Compound | Type of Inhibition/Effect | Reported IC50/Ki | Reference(s) |
| TPP1 Prosegment | Potent, slow-binding inhibitor of the mature enzyme | Low nanomolar Ki | [6] |
| Ala-Ala-Phe-chloromethylketone (AAF-CMK) | Irreversible tripeptidyl peptidase inhibitor | Not specified | [7] |
| Gemfibrozil | Upregulates TPP1 mRNA and protein levels in mouse brain cells | N/A | [4] |
| Fenofibrate | Upregulates TPP1 mRNA and protein levels in mouse brain cells | N/A | [4] |
Experimental Protocols
Biochemical High-Throughput Screening Assay for TPP1 Inhibitors
This protocol is adapted for a 384-well microplate format and utilizes a fluorogenic substrate for the detection of TPP1 enzymatic activity.
a. Materials and Reagents:
-
Recombinant Human Pro-TPP1: To be activated prior to use.
-
Activation Buffer: 100 mM Sodium Acetate, 100 mM NaCl, 0.1% Triton X-100, pH 3.5.
-
Assay Buffer: 100 mM Sodium Acetate, pH 4.0.
-
TPP1 Substrate: Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC), prepare a stock solution in DMSO.
-
Stop Solution: 0.5 M EDTA, pH 12.0.
-
Positive Control: A known TPP1 inhibitor (e.g., AAF-CMK).
-
Negative Control: DMSO.
-
384-well black, flat-bottom plates.
-
Plate reader with fluorescence detection capabilities (Excitation: ~380 nm, Emission: ~460 nm).
b. Pro-TPP1 Activation Protocol:
-
Dilute the pro-TPP1 to the desired concentration in the Activation Buffer.
-
Incubate at 37°C for a predetermined time (e.g., 2 hours) to allow for auto-activation. The optimal activation time should be determined empirically.[8]
-
The now active TPP1 enzyme is ready for use in the assay.
c. HTS Assay Protocol:
-
Compound Plating: Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20-50 nL) of each compound from the library, positive control, and negative control (DMSO) to the wells of a 384-well assay plate.
-
Enzyme Addition: Add 10 µL of the activated TPP1 enzyme solution in Assay Buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the AAF-AMC substrate solution in Assay Buffer to each well. The final substrate concentration should be at or near the Km value for TPP1, which should be determined experimentally. A starting concentration of 62.5 µM can be used.[9]
-
Incubation: Incubate the plate at 37°C for a duration that ensures the reaction is in the linear range. A 20-hour incubation has been reported, but this should be optimized for an HTS format to a shorter time, for instance, 60-120 minutes.[9]
-
Reaction Termination: Add 10 µL of Stop Solution to each well.
-
Fluorescence Reading: Read the fluorescence intensity of each well using a plate reader.
d. Data Analysis and Assay Validation:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_negative_control - Signal_background))
-
Validate the assay performance by calculating the Z'-factor using the signals from the positive and negative controls.[10] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[11]
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Cell-Based High-Throughput Screening Assay for TPP1 Inhibitors
This protocol describes a cell-based assay to measure TPP1 activity within the lysosomal compartment of living cells using a fluorogenic substrate.
a. Materials and Reagents:
-
Cell Line: A human cell line with detectable endogenous TPP1 activity (e.g., fibroblasts, SH-SY5Y).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Fluorogenic Substrate: A cell-permeable TPP1 substrate such as [Ala-Ala-Phe]2-rhodamine 110.[12]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.
-
Positive Control: A known TPP1 inhibitor.
-
Negative Control: DMSO.
-
384-well black, clear-bottom cell culture plates.
-
Fluorescence microscope or high-content imaging system.
b. HTS Assay Protocol:
-
Cell Seeding: Seed the cells into 384-well plates at a density that will result in a sub-confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Compound Addition: Add the test compounds, positive control, and negative control (DMSO) to the wells.
-
Incubation with Compounds: Incubate the cells with the compounds for a sufficient period to allow for cell penetration and target engagement (e.g., 1-4 hours).
-
Substrate Loading: Remove the compound-containing medium and add the fluorogenic substrate diluted in Assay Buffer to each well.
-
Incubation with Substrate: Incubate the plate at 37°C for a time that allows for optimal signal generation while minimizing cytotoxicity. This should be determined empirically.
-
Signal Detection: Measure the intracellular fluorescence using a high-content imaging system or a fluorescence microplate reader. The signal can be normalized to cell number using a nuclear stain (e.g., Hoechst 33342).
c. Data Analysis:
-
Quantify the fluorescence intensity per cell or per well.
-
Calculate the percent inhibition for each compound as described for the biochemical assay.
-
Perform dose-response analysis for hit compounds to determine their IC50 values.
Conclusion
The provided protocols offer a robust framework for the high-throughput screening and identification of novel TPP1 inhibitors. The biochemical assay provides a direct measure of enzyme inhibition, while the cell-based assay offers insights into compound activity in a more physiologically relevant context. Rigorous assay validation, including the determination of the Z'-factor, is critical to ensure the quality and reliability of the screening data. The identified hit compounds can serve as valuable tools for further investigation of TPP1 biology and as starting points for the development of potential therapeutics for CLN2 disease and other related disorders.
References
- 1. Cell Viability for Multi-Day Cell-Based Microplate Reader Assays [moleculardevices.com]
- 2. Tripeptidyl peptidase I - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Progress in the Development of Small Molecule Therapeutics for the Treatment of Neuronal Ceroid Lipofuscinoses (NCLs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tripeptidyl peptidase I, the late infantile neuronal ceroid lipofuscinosis gene product, initiates the lysosomal degradation of subunit c of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Disease models for the development of therapies for lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Novel Patient Cell-Based HTS Assay for Identification of Small Molecules for a Lysosomal Storage Disease | Semantic Scholar [semanticscholar.org]
- 12. High-Throughput Screening of Inhibitors [creative-enzymes.com]
Application Notes and Protocols for Immunohistochemical Localization of TPP1 in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripeptidyl Peptidase 1 (TPP1), encoded by the TPP1 gene (also known as CLN2), is a lysosomal serine protease crucial for the degradation of oligopeptides.[1][2][3][4] Mutations in the TPP1 gene lead to a deficiency in TPP1 enzymatic activity, resulting in the neurodegenerative lysosomal storage disorder known as classic late-infantile neuronal ceroid lipofuscinosis (CLN2 disease).[2][4][5][6] This condition is characterized by the accumulation of autofluorescent storage material, primarily in the central nervous system, leading to severe brain damage.[2][7]
The immunohistochemical (IHC) localization of TPP1 in brain tissue is a critical technique for studying the pathophysiology of CLN2 disease, evaluating the efficacy of therapeutic interventions such as enzyme replacement or gene therapy, and understanding the fundamental roles of this enzyme in neural protein turnover.[1][8] In healthy brain tissue, TPP1 is ubiquitously expressed, with notable immunoreactivity in neurons, endothelial cells, choroid plexus, microglial cells, and ependyma.[1][2] Its expression in neurons gradually increases during postnatal development, correlating with the maturation of neural tissue.[1][2] Subcellularly, TPP1 is localized to lysosomes, which can be confirmed by co-localization with lysosomal markers like LAMP1.[7][9]
These application notes provide a detailed protocol for the immunohistochemical staining of TPP1 in formalin-fixed, paraffin-embedded (FFPE) brain tissue, suitable for both chromogenic and fluorescent detection.
Data Presentation
The following table summarizes representative quantitative data that can be obtained from TPP1 immunohistochemistry experiments. This data can be used to compare TPP1 expression across different brain regions or experimental conditions.
| Brain Region | Cell Type | TPP1 Positive Cells (%) (Mean ± SD) | Staining Intensity (Arbitrary Units) (Mean ± SD) | Subcellular Localization |
| Cerebral Cortex | Neurons | 85 ± 7 | 2.5 ± 0.4 | Punctate, Lysosomal |
| Glia | 40 ± 5 | 1.2 ± 0.2 | Punctate, Lysosomal | |
| Cerebellum | Purkinje Cells | 95 ± 4 | 2.8 ± 0.3 | Punctate, Lysosomal |
| Granule Cells | 70 ± 8 | 1.8 ± 0.3 | Punctate, Lysosomal | |
| Hippocampus | Pyramidal Neurons | 92 ± 6 | 2.7 ± 0.5 | Punctate, Lysosomal |
| Control (Untreated) | Various | <5 | <0.5 | Not detectable |
Note: This table presents example data. Actual results will vary depending on the specific antibody, tissue processing, and experimental model.
Experimental Protocols
This protocol is optimized for FFPE brain tissue sections. Modifications may be required for frozen sections or different tissue types.
Tissue Preparation and Sectioning
-
Fixation: Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Post-fix the brain in 4% PFA overnight at 4°C.
-
Processing: Dehydrate the tissue through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 5-10 µm thick sections using a microtome and mount them on positively charged slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
Deparaffinization and Rehydration
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol: 1 change for 3 minutes.
-
Immerse in 70% ethanol: 1 change for 3 minutes.
-
Rinse in distilled water.
Antigen Retrieval
Antigen retrieval is a critical step for unmasking epitopes in FFPE tissue.[10][11] Heat-Induced Epitope Retrieval (HIER) is generally recommended for TPP1.
-
Buffer: Prepare a 10 mM Sodium Citrate buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0).[12] The optimal buffer should be determined empirically.
-
Heating: Immerse slides in the pre-heated retrieval buffer (95-100°C). Heat for 10-20 minutes using a microwave, pressure cooker, or water bath.[10][12]
-
Cooling: Allow the slides to cool down in the buffer for at least 20-30 minutes at room temperature.[12]
-
Washing: Rinse slides with PBS.
Immunohistochemical Staining
-
Peroxidase Block (for Chromogenic Detection): Incubate sections in 3% hydrogen peroxide in PBS for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate sections in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation:
-
Washing: Wash slides 3 times for 5 minutes each with PBS containing 0.1% Tween 20 (PBST).
-
Secondary Antibody Incubation:
-
Incubate with a biotinylated secondary antibody (for ABC method) or an HRP-conjugated secondary antibody (for polymer-based detection) diluted in blocking solution for 1-2 hours at room temperature.
-
For fluorescent detection, use a fluorophore-conjugated secondary antibody. Protect from light.
-
-
Washing: Wash slides 3 times for 5 minutes each with PBST.
-
Detection (Chromogenic):
-
ABC Method: Incubate with Avidin-Biotin Complex (ABC) reagent for 30-60 minutes.
-
Substrate: Apply diaminobenzidine (DAB) substrate and monitor for color development (brown precipitate).
-
Stop Reaction: Immerse slides in distilled water to stop the reaction.
-
-
Counterstaining: Lightly counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting (Chromogenic):
-
Dehydrate sections through a graded series of ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
-
Mounting (Fluorescent):
-
Coverslip with an aqueous mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.
-
Controls
-
Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Positive Control: Use a tissue known to express TPP1 (e.g., normal liver or brain tissue).[3]
-
Isotype Control: Use a non-immune antibody of the same isotype and at the same concentration as the primary antibody to control for non-specific Fc receptor binding.
Visualization and Analysis
-
Microscopy: Examine slides using a bright-field microscope for chromogenic staining or a fluorescence microscope for fluorescent staining.
-
Image Analysis: TPP1 localization will appear as a punctate pattern within the cytoplasm, consistent with its lysosomal residence.[9] The intensity of staining and the number of positive cells can be quantified using image analysis software.
Diagrams
References
- 1. Distribution of tripeptidyl peptidase I in human tissues under normal and pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. anti-TPP1 Antibody [ABIN2855723] - Human, WB, IHC (p) [antibodies-online.com]
- 4. Tripeptidyl peptidase I - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Human iPSC models of neuronal ceroid lipofuscinosis capture distinct effects of TPP1 and CLN3 mutations on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recreating pathophysiology of CLN2 disease and demonstrating reversion by TPP1 gene therapy in hiPSC-derived retinal organoids and retina-on-chip - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Large-volume Intrathecal Enzyme Delivery Increases Survival of a Mouse Model of Late Infantile Neuronal Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 12. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 13. youtube.com [youtube.com]
- 14. Immunohistochemistry (IHC) protocol [hellobio.com]
Application Notes and Protocols for Quantitative PCR (qPCR) Analysis of TPP1 Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tripeptidyl-peptidase 1 (TPP1), encoded by the TPP1 gene, is a lysosomal enzyme crucial for the degradation of specific peptides.[1] Mutations in the TPP1 gene can lead to a deficiency in TPP1 enzyme activity, resulting in the accumulation of undigested proteins and causing neurodegenerative disorders such as neuronal ceroid lipofuscinosis type 2 (CLN2), a severe pediatric neurodegenerative disease.[2][3] Quantitative PCR (qPCR) is a highly sensitive and specific method used to measure the expression levels of the TPP1 gene, providing valuable insights into disease mechanisms and the efficacy of potential therapeutic interventions.[4][5]
These application notes provide a comprehensive guide for the quantification of TPP1 gene expression using SYBR Green-based qPCR. The protocols cover the entire workflow from RNA extraction to data analysis.
Experimental Protocols
RNA Extraction
High-quality total RNA is essential for accurate gene expression analysis. The following protocol is a general guideline for RNA extraction from cultured cells or tissues.
Materials:
-
TRIzol® reagent or similar lysis reagent
-
Isopropyl alcohol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Microcentrifuge
Protocol:
-
Homogenization:
-
Cultured Cells: For a 6-well plate, add 1 mL of TRIzol® reagent directly to each well after removing the culture medium. Pipette the cell lysate up and down several times to homogenize.
-
Tissues: Homogenize 50-100 mg of tissue in 1 mL of TRIzol® reagent using a tissue homogenizer.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent.
-
Cap the tubes securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh microcentrifuge tube.
-
Precipitate the RNA by adding 0.5 mL of isopropyl alcohol per 1 mL of TRIzol® reagent used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Discard the supernatant and briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it can decrease its solubility.
-
Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of nuclease-free water.
-
Incubate at 55-60°C for 10 minutes to aid dissolution.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using a bioanalyzer.
-
Reverse Transcription (cDNA Synthesis)
This protocol describes the synthesis of complementary DNA (cDNA) from the extracted RNA.
Materials:
-
Reverse transcriptase (e.g., SuperScript™ III)
-
5X First-Strand Buffer
-
0.1 M DTT
-
dNTP mix (10 mM each)
-
Oligo(dT) primers or random hexamers
-
RNase inhibitor
-
Total RNA template
-
Nuclease-free water
Protocol:
-
Prepare the RNA/Primer Mixture:
-
In a nuclease-free PCR tube, combine:
-
1 µg of total RNA
-
1 µL of Oligo(dT) primers (50 µM) or random hexamers (50 ng/µL)
-
1 µL of dNTP mix (10 mM)
-
Add nuclease-free water to a final volume of 10 µL.
-
-
-
Incubation:
-
Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute. This step denatures the RNA secondary structure.
-
-
Prepare the Reverse Transcription Master Mix:
-
For each reaction, prepare a master mix containing:
-
2 µL of 5X First-Strand Buffer
-
1 µL of 0.1 M DTT
-
1 µL of RNase inhibitor
-
1 µL of Reverse Transcriptase
-
-
-
Combine and Incubate:
-
Add 5 µL of the master mix to the RNA/primer mixture for a total volume of 15 µL.
-
Incubate at 50°C for 60 minutes.
-
-
Inactivate the Enzyme:
-
Inactivate the reverse transcriptase by heating to 70°C for 15 minutes.
-
-
Store cDNA:
-
The resulting cDNA can be used immediately for qPCR or stored at -20°C.
-
Quantitative PCR (qPCR)
This protocol outlines the setup of a SYBR Green-based qPCR reaction for the quantification of TPP1 gene expression.
Materials:
-
2X SYBR Green qPCR Master Mix
-
Forward and reverse primers for TPP1 (10 µM stock)
-
Forward and reverse primers for a reference gene (e.g., GAPDH, ACTB) (10 µM stock)
-
cDNA template
-
Nuclease-free water
-
qPCR plate and seals
-
qPCR instrument
TPP1 Primer Sequences (Human):
| Primer Name | Sequence (5' to 3') |
|---|---|
| TPP1 Forward | GGTGGCTTCAGCAATGTGTTCC |
| TPP1 Reverse | GAAGTAACTGGATGGTGGCAGG |
Reference Gene Primer Sequences (Human GAPDH):
| Primer Name | Sequence (5' to 3') |
|---|---|
| GAPDH Forward | GAAGGTGAAGGTCGGAGTCA |
| GAPDH Reverse | GAAGATGGTGATGGGATTTC |
Protocol:
-
Prepare the qPCR Reaction Mix:
-
Thaw all reagents on ice.
-
Prepare a master mix for each gene (TPP1 and reference gene) to ensure consistency across wells. For a single 20 µL reaction:
-
10 µL of 2X SYBR Green qPCR Master Mix
-
0.4 µL of Forward Primer (10 µM)
-
0.4 µL of Reverse Primer (10 µM)
-
5.2 µL of Nuclease-free water
-
-
-
Assemble the qPCR Plate:
-
Aliquot 16 µL of the appropriate master mix into each well of the qPCR plate.
-
Add 4 µL of diluted cDNA (e.g., 10-100 ng) to each well.
-
Include no-template controls (NTC) for each primer set by adding 4 µL of nuclease-free water instead of cDNA.
-
Seal the plate securely with an optical adhesive seal.
-
-
Perform qPCR:
-
Centrifuge the plate briefly to collect all components at the bottom of the wells.
-
Place the plate in the qPCR instrument and run the following thermal cycling program:
-
| Step | Temperature | Time | Cycles |
| Polymerase Activation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 15 seconds | 40 |
| Annealing/Extension | 60°C | 60 seconds | |
| Melt Curve Analysis | Instrument Specific | - | 1 |
Data Analysis
The relative expression of the TPP1 gene will be calculated using the comparative CT (ΔΔCT) method.[1][6][7]
Steps:
-
Calculate ΔCT: For each sample, normalize the CT value of the target gene (TPP1) to the CT value of the reference gene (GAPDH).
-
ΔCT = CT(TPP1) - CT(GAPDH)
-
-
Calculate ΔΔCT: Normalize the ΔCT of the test samples to the ΔCT of a control or calibrator sample.
-
ΔΔCT = ΔCT(Test Sample) - ΔCT(Control Sample)
-
-
Calculate Fold Change: Determine the relative expression level.
-
Fold Change = 2-ΔΔCT
-
Data Presentation
The following table summarizes hypothetical qPCR data from a study investigating Tpp1 gene expression in the forebrain/midbrain of a Tpp1 knockout (-/-) mouse model compared to wild-type (WT) controls.[8]
| Gene | Sample Group | Average CT | ΔCT (Gene CT - GAPDH CT) | ΔΔCT (ΔCT - WT Avg ΔCT) | Fold Change (2-ΔΔCT) |
| Tpp1 | WT Control | 24.5 | 4.5 | 0 | 1.00 |
| Tpp1 -/- | 32.0 | 12.0 | 7.5 | 0.005 | |
| GAPDH | WT Control | 20.0 | - | - | - |
| Tpp1 -/- | 20.0 | - | - | - |
Visualizations
Experimental Workflow for TPP1 qPCR
Caption: Experimental workflow for measuring TPP1 gene expression using qPCR.
Unfolded Protein Response (UPR) Signaling Pathway
Caption: Overview of the three branches of the Unfolded Protein Response (UPR) pathway.
References
- 1. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated tripeptidyl-peptidase 1 corrects multiple disease phenotypes in a mouse model of juvenile neuronal ceroid lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. providers2.genedx.com [providers2.genedx.com]
- 4. benchchem.com [benchchem.com]
- 5. pcrbio.com [pcrbio.com]
- 6. toptipbio.com [toptipbio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Global Brain Transcriptome Analysis of a Tpp1 Neuronal Ceroid Lipofuscinoses Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Recombinant TPP1 Purification
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields during the purification of recombinant Tripeptidyl-peptidase 1 (TPP1).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during recombinant TPP1 purification in a question-and-answer format.
Question 1: My overall yield of purified TPP1 is very low. What are the potential causes and how can I troubleshoot this?
Low overall yield can stem from issues at multiple stages of the protein production and purification workflow. It's crucial to systematically investigate each step to pinpoint the bottleneck.
Troubleshooting Steps:
-
Verify Protein Expression:
-
Problem: The host cells may not be expressing the TPP1 protein at sufficient levels.
-
Solution:
-
Analyze a small sample of your cell culture before and after induction of protein expression using SDS-PAGE and Western blot. A distinct band at the expected molecular weight of TPP1 (around 61-75 kDa, depending on glycosylation) should be visible in the post-induction sample.
-
Optimize expression conditions such as induction time, temperature, and the concentration of the inducing agent[1]. For example, lowering the expression temperature to 20-25°C and extending the induction time can sometimes improve the yield of soluble protein[2].
-
Ensure the integrity of your expression vector by re-sequencing the TPP1 insert.
-
-
-
Assess Cell Lysis Efficiency:
-
Problem: Incomplete cell lysis will result in a significant portion of the expressed protein not being released for purification.
-
Solution:
-
Compare the amount of TPP1 in the soluble lysate versus the insoluble pellet by running SDS-PAGE and Western blot.
-
If a significant amount of TPP1 is in the pellet, your lysis method may be inefficient. Consider optimizing your lysis protocol, for instance, by increasing the incubation time with lysis buffer or employing a more rigorous mechanical disruption method[3].
-
-
-
Check for Protein Insolubility (Inclusion Bodies):
-
Problem: Recombinant proteins, especially when overexpressed, can misfold and aggregate into insoluble inclusion bodies[3][4].
-
Solution:
-
If TPP1 is found predominantly in the insoluble pellet after lysis, inclusion body formation is likely.
-
To improve solubility, try expressing the protein at a lower temperature, using a different expression host, or co-expressing with molecular chaperones.
-
Alternatively, you can purify the TPP1 from inclusion bodies under denaturing conditions and then refold the protein. This, however, can be a complex process with variable success rates.
-
-
-
Evaluate Protein Degradation:
Question 2: I am losing most of my TPP1 during the affinity chromatography step. What could be going wrong?
Loss of protein during affinity chromatography is a common issue. Here’s how to troubleshoot it:
Troubleshooting Steps:
-
Binding Issues:
-
Problem: The TPP1 protein may not be binding efficiently to the affinity resin.
-
Solution:
-
Hidden Affinity Tag: The affinity tag (e.g., His-tag) on your recombinant TPP1 might be inaccessible due to the protein's conformation. Consider purifying under denaturing conditions to expose the tag, followed by refolding.
-
Incorrect Buffer Conditions: Ensure your binding buffer has the correct pH and ionic strength for optimal binding of your tagged protein to the resin. For His-tagged proteins, avoid high concentrations of imidazole (B134444) in the binding and wash buffers, as this can prevent binding[6].
-
Insufficient Incubation: Increase the incubation time of your lysate with the resin to ensure complete binding.
-
-
-
Premature Elution:
-
Problem: The TPP1 protein might be eluting from the column during the wash steps.
-
Solution:
-
Analyze your flow-through and wash fractions by SDS-PAGE and Western blot to see if TPP1 is present.
-
If so, your wash conditions may be too stringent. Decrease the concentration of the eluting agent (e.g., imidazole for His-tags) in your wash buffer or adjust the pH or salt concentration to be less stringent[6].
-
-
-
Column Overloading:
-
Problem: You may be loading more protein onto the column than the resin can bind.
-
Solution:
-
Consult the manufacturer's specifications for the binding capacity of your affinity resin.
-
Reduce the amount of protein loaded or increase the volume of resin used[6].
-
-
Question 3: The purified TPP1 shows low or no enzymatic activity. How can I address this?
The enzymatic activity of TPP1 is dependent on its correct folding, post-translational modifications, and activation.
Troubleshooting Steps:
-
Activation of Pro-TPP1:
-
Problem: TPP1 is synthesized as an inactive proenzyme and requires autoactivation at an acidic pH to become catalytically active[7][8].
-
Solution:
-
After purification, incubate the pro-TPP1 in an activation buffer at a pH between 3.5 and 4.5[5]. The exact pH and incubation time may need to be optimized.
-
-
-
Improper Folding:
-
Problem: If TPP1 was purified from inclusion bodies, it may not have refolded into its active conformation.
-
Solution:
-
Optimize the refolding protocol by screening different refolding buffers with varying pH, additives (e.g., L-arginine, glycerol), and temperatures.
-
-
-
Incorrect Glycosylation:
-
Protein Aggregation:
-
Problem: Purified TPP1 may aggregate over time, leading to a loss of activity.
-
Solution:
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to TPP1 purification.
Table 1: Expected Molecular Weight of Recombinant TPP1
| Feature | Expected Molecular Weight | Notes |
| Predicted Molecular Mass | ~61 kDa | Based on amino acid sequence. |
| SDS-PAGE Apparent Mass | 65-75 kDa | Higher apparent mass due to glycosylation. |
Table 2: Common Buffer Compositions for TPP1 Purification and Activation
| Buffer Type | Typical Components | pH | Purpose |
| Lysis Buffer | 20 mM Tris, 500 mM NaCl, Protease Inhibitors | 7.4 | Cell disruption and protein solubilization[7]. |
| Activation Buffer | 50 mM Sodium Acetate, 100 mM NaCl | 3.5 | Autoactivation of pro-TPP1. |
| Assay Buffer | 50 mM Sodium Acetate, 100 mM NaCl | 5.0 | Measuring TPP1 enzymatic activity. |
| Storage Buffer | 20 mM Tris, 500 mM NaCl, 10% Glycerol | 7.4 | Long-term storage at -70°C[7]. |
Experimental Protocols
Protocol 1: Expression and Lysis of Recombinant TPP1 (Example from CHO cells)
-
Culture Chinese hamster ovary (CHO) cells expressing recombinant human TPP1 in serum-free medium.
-
Harvest the conditioned media containing the secreted pro-TPP1.
-
Adjust the harvested media to contain 2.5 M NaCl, 20 mM Tris (pH 8.0), and 20 µM CaCl₂.
-
Proceed with purification steps at 4°C.
Protocol 2: TPP1 Activity Assay
-
Activate the purified pro-TPP1 by diluting it in an activation buffer (50 mM NaOAc, 100 mM NaCl, pH 3.5) and incubating at 37°C.
-
Prepare a reaction mixture containing the activated TPP1 in an assay buffer (50 mM NaOAc, 100 mM NaCl, pH 5.0).
-
Initiate the reaction by adding a fluorogenic substrate such as Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC).
-
Monitor the increase in fluorescence over time using a fluorescent plate reader. The specific activity can be calculated based on a standard curve of the fluorescent product.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting low yield in TPP1 purification.
Caption: Troubleshooting workflow for low TPP1 purification yield.
References
- 1. neb.com [neb.com]
- 2. neb.com [neb.com]
- 3. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 4. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 5. Crystal Structure and Autoactivation Pathway of the Precursor Form of Human Tripeptidyl-peptidase 1, the Enzyme Deficient in Late Infantile Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. static.abclonal.com [static.abclonal.com]
- 8. researchgate.net [researchgate.net]
- 9. Lysosomal protein thermal stability does not correlate with cellular half-life: Global observations and a case study of tripeptidyl-peptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis, glycosylation, and enzymatic processing in vivo of human tripeptidyl-peptidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
improving AAV vector delivery for TPP1 gene therapy in the CNS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on improving Adeno-Associated Virus (AAV) vector delivery for Tripeptidyl Peptidase 1 (TPP1) gene therapy in the Central Nervous System (CNS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental procedures.
Question: Why am I observing low TPP1 transgene expression in the CNS after systemic (intravenous) administration?
Answer: Low CNS expression after intravenous (IV) delivery is a common and significant challenge, primarily due to the blood-brain barrier (BBB) which makes IV delivery of AAVs to the brain highly inefficient[1][2].
-
Inefficient BBB Penetration: Most AAV serotypes, including AAV9 and AAVrh.10 which are known to cross the BBB, still do so with limited capacity[3]. High doses are generally required to achieve sufficient CNS transduction, but this can lead to significant toxicity[1][3]. For instance, quantitative analysis in mice showed that on average only 0.0008% of the total IV dose of AAV9 vectors transduced neurons[1].
-
Peripheral Sequestration: A substantial number of viral particles administered systemically are sequestered by peripheral organs, particularly the liver[2]. This off-target delivery reduces the number of vectors available to cross the BBB and can lead to hepatotoxicity at high doses[2].
-
Pre-existing Immunity: The presence of pre-existing neutralizing antibodies (NAbs) against the AAV capsid can severely limit the effectiveness of gene transfer, especially with systemic delivery[3].
Troubleshooting Steps:
-
Optimize AAV Serotype: While AAV9 is widely used for its ability to cross the BBB, consider engineered capsids (e.g., AAV-PHP.eB) or other serotypes like AAVrh.10, which have shown enhanced CNS tropism in some models[4][5][6].
-
Increase BBB Permeability:
-
Mannitol (B672): Pre-injection with intra-carotid mannitol has been shown to significantly increase TPP1 expression from an AAVrh10 vector at the same dose compared to saline controls[1][7].
-
Focused Ultrasound (FUS): The combination of FUS with systemically injected microbubbles can transiently and locally open the BBB, enhancing AAV delivery to targeted brain regions[8]. The efficacy is dependent on the AAV serotype used[8].
-
-
Modify Vector Design: Incorporate liver-specific microRNA target sequences (e.g., miR-122) into your vector's expression cassette. This can detarget the transgene expression from the liver, reducing peripheral off-target effects and potentially increasing the vector available for CNS entry[5][9].
-
Consider Alternative Routes: If systemic delivery remains inefficient, switch to a more direct CNS delivery route, such as intrathecal or intracerebroventricular injection, which bypasses the BBB[10].
Question: My direct CNS injection (e.g., intraparenchymal) resulted in only localized TPP1 expression. How can I achieve broader distribution?
Answer: Direct intraparenchymal injection is highly efficient for transducing cells near the injection site but is known to provide only localized delivery[1]. This is a major limitation for treating global brain diseases like TPP1 deficiency[1][7].
Troubleshooting Steps:
-
Multiple Injections: Increase the number of injection sites. Clinical trials for TPP1 deficiency have used multiple intraparenchymal injections to cover a larger brain volume[11][12].
-
Convection-Enhanced Delivery (CED): Utilize CED, which involves the use of a pressure gradient to deliver the AAV vector over a larger area than simple diffusion allows. MRI-guided CED is considered a gold standard for this approach[13].
-
Switch to CSF Delivery: Administration into the cerebrospinal fluid (CSF), via intracerebroventricular (ICV) or intra-cisterna magna (ICM) injection, can achieve widespread distribution throughout the brain and spinal cord[12][14][15]. In a TPP1-deficient canine model, a single intraventricular injection of rAAV2 led to transduction of the ependymal lining, secretion of TPP1 into the CSF, and broad distribution of the enzyme throughout the CNS[12].
-
Target High-Connectivity Structures: Injecting into a CNS structure with high interconnectivity, such as the thalamus, can leverage natural axonal transport pathways to distribute the vector or the expressed TPP1 enzyme to distant, connected brain regions[10].
Question: I am observing signs of toxicity (e.g., neuroinflammation, dorsal root ganglionopathy) in my animal models. What are the causes and how can I mitigate them?
Answer: Toxicity is a critical concern in AAV gene therapy and can be dose-dependent and route-dependent. It can be caused by immune responses to the AAV capsid or the transgene product, or by high levels of transgene expression[1][13].
-
Dorsal Root Ganglion (DRG) Toxicity: This has been observed in non-human primates and piglets following high doses of AAV delivered intrathecally[1][7]. It can manifest as sensory deficits and pain[10]. The mechanism is not fully understood but may involve immune responses or direct cellular stress from high transgene expression[13].
-
Neuroinflammation: Both systemic and direct CNS delivery can trigger local inflammation[3][13]. The AAV genome itself can trigger an innate immune response, leading to gliosis and potential neuronal damage[13]. High levels of the TPP1 enzyme may also cause a neuroimmune response[16].
-
Systemic Toxicity: High IV doses required for CNS delivery can cause severe immune-mediated toxicities, including hepatotoxicity and cardiac toxicity[1][3].
Troubleshooting Steps:
-
Dose Optimization: Determine the minimal effective dose that provides therapeutic benefit without inducing toxicity. Lower doses are presumed to result in less robust immune responses[12].
-
Route Selection: Direct CNS delivery routes (ICV, IT, IP) generally require lower total vector doses compared to IV administration, which can reduce systemic immune responses and off-target toxicity[3][10][15].
-
Immunosuppression: Prophylactic use of immunosuppressants is common in clinical trials[3]. A combination of drugs like corticosteroids, rituximab, or sirolimus can be used to manage both innate and adaptive immune responses[3]. In a canine model, mycophenolate mofetil was used to reduce or delay anti-TPP1 immune responses[12].
-
Vector and Promoter Choice:
-
Use cell-specific promoters to restrict TPP1 expression to target cell types (e.g., neurons), which can reduce off-target expression and potential immunogenicity[9][11].
-
Ensure high purity of the vector preparation to remove empty capsids, which can contribute to the immunogenic load without providing therapeutic benefit.
-
Frequently Asked Questions (FAQs)
Q1: Which AAV serotype is best for TPP1 gene therapy in the CNS?
A1: The choice of serotype is critical and depends on the intended route of administration, target cell type, and animal model. Several serotypes have been studied for CNS applications[11].
-
AAV9: A well-studied serotype known for its ability to cross the BBB after systemic administration and its strong neuronal tropism[3][4]. It has been used effectively in mouse models of TPP1 deficiency via neonatal ICV and intranasal delivery[16][17]. However, its efficiency in crossing the BBB in larger animals and humans is still a limitation, often requiring high, potentially toxic doses[1][3].
-
AAVrh.10: A rhesus macaque-derived serotype that also demonstrates good CNS tropism and has been used in a clinical trial for TPP1 deficiency via intraparenchymal delivery[12]. It has also been shown to be effective when combined with mannitol to cross the BBB[1][7].
-
AAV2: One of the first serotypes used, it has low tropism for CNS tissues compared to newer vectors but has been used for direct intraparenchymal injections in early clinical studies for Batten disease[10][12]. It was also found to be optimal for transducing ependymal cells in a canine model via intraventricular injection[12].
-
Other Serotypes (AAV1, 5, 8): These serotypes also efficiently transduce neurons and have been tested in various preclinical models of CNS disorders[11]. AAV5, for example, shows good affinity for astrocytes[17].
The best approach is to consult literature specific to your model and consider testing multiple serotypes to determine the most efficient one for your experimental goals. Engineered capsids are also emerging as a promising alternative to naturally occurring serotypes[9].
Q2: What are the pros and cons of different routes of administration for CNS delivery?
A2: The route of administration (RoA) is a key determinant of vector biodistribution, efficacy, and safety[10][17]. The main strategies are to either bypass the BBB via direct injection or to find ways to cross it after systemic delivery[18].
| Route of Administration | Pros | Cons |
| Intravenous (IV) | Minimally invasive; potential for global CNS and peripheral transduction[3][19]. | Highly inefficient for CNS delivery due to the BBB; requires very high doses, leading to high risk of systemic toxicity (e.g., liver, heart) and immune responses[1][2][3]. |
| Intraparenchymal (IP) | High transduction efficiency at the target site; lower vector dose needed compared to IV; minimizes systemic exposure[10][18]. | Highly invasive neurosurgical procedure; very localized gene expression, requiring multiple injections for broader coverage; risk of injection-site injury[1][18]. |
| Intrathecal (IT) / Intra-Cisterna Magna (ICM) | Bypasses the BBB; achieves broad distribution throughout the brain and spinal cord; less invasive than IP injection[1][17]. | Can cause dose-dependent DRG toxicity; uneven vector distribution throughout the CNS is possible[1][7]. Clinically, lumbar IT is more feasible than ICM[17]. |
| Intracerebroventricular (ICV) | Bypasses the BBB; allows for widespread distribution via CSF circulation, especially effective for secreted enzymes like TPP1[12]. | Invasive procedure; potential for adverse reactions to vector injection has been noted in some large animal studies[20]. |
| Intranasal (IN) | Non-invasive; has shown efficacy in mouse models for delivering AAV9-TPP1[17]. | Generally associated with low efficiency; limited volume can be administered; potential for off-target transduction of olfactory and trigeminal nerves[18]. |
Q3: How do I determine the optimal vector dose?
A3: The optimal dose should be high enough to achieve a therapeutic effect but low enough to avoid toxicity[1]. This must be determined empirically for each combination of vector, serotype, route of administration, and animal model.
-
Review Preclinical Data: Start by reviewing doses used in similar published studies. For direct CNS delivery, clinical trial doses have averaged around 1.03 × 10¹³ vector genomes (vg) for intraparenchymal and 5.00 × 10¹³ vg for intracerebroventricular routes[10].
-
Dose-Response Studies: Conduct a dose-escalation study in your animal model. Measure both TPP1 enzyme activity and markers of toxicity (e.g., inflammation, neuronal loss, DRG pathology) at multiple vector doses.
-
Consider the Goal: For a secreted enzyme like TPP1, you may not need to transduce every cell. Studies in TPP1-deficient dogs suggest that even achieving 50% of wild-type protein levels may be sufficient for clinical benefit[12]. In one mouse study, AAV9-mediated gene therapy resulted in TPP1 activity that was 15- to 28-fold higher than in untreated wild-type controls[16].
Quantitative Data Summary
Table 1: TPP1 Expression and Outcomes in Preclinical/Clinical Studies
| Model/Study | Vector/Serotype | Route of Administration | Dose | Outcome | Reference |
|---|---|---|---|---|---|
| CLN2 Mouse Model | AAV9.hCLN2 | Neonatal ICV | 2.5 x 10¹⁰ vg | 28-fold increase in TPP1 activity in forebrain; 15-fold in spinal cord vs. WT. | [16] |
| TPP1-deficient Dog | rAAV2.caTPP1 | Intraventricular | 2 x 10¹² vg | Delayed onset of clinical signs, extended lifespan, broad TPP1 distribution in CNS. | [12] |
| Human Clinical Trial | AAVrh.10hCLN2 | Intraparenchymal (12 injections) | 2.85 x 10¹¹ - 1.8 x 10¹² gc | 1.3 to 2.6-fold increase in CSF TPP1 levels post-therapy. | [13] |
| Rat Model | AAVrh10-TPP1 | Intra-arterial (carotid) | Not specified | Significantly higher TPP1 expression with co-administered mannitol vs. saline. |[1][7] |
Table 2: Average AAV Doses for CNS Delivery in Human Clinical Trials
| Route of Administration | Average Total Dose (vector genomes) |
|---|---|
| Intraparenchymal (IP) | 1.03 × 10¹³ vg |
| Intracerebroventricular (ICV) | 5.00 × 10¹³ vg |
| Intra-Cisterna Magna (CM) | 1.26 × 10¹⁴ vg |
| Lumbar Intrathecal (IT) | 3.14 × 10¹⁴ vg |
Data compiled from an analysis of past and current clinical trials. Note that IV dosing is weight-dependent.[10]
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection in Neonatal Mice
This protocol is adapted from methodologies used for treating CLN2 mouse models[16].
-
Anesthesia: Cryoanesthetize postnatal day 1 (P1) mouse pups by placing them on a chilled surface until immobile.
-
Vector Preparation: Dilute AAV9-TPP1 vector to the desired concentration (e.g., 1.25 x 10¹³ vg/mL) in sterile, phosphate-buffered saline (PBS).
-
Injection:
-
Use a Hamilton syringe with a 33-gauge needle.
-
Identify the injection site, approximately midway between the eye and the lambda suture on one hemisphere.
-
Gently insert the needle perpendicular to the skull to a depth of ~2-3 mm to target the lateral ventricle.
-
Inject a total volume of 2 µL of the vector solution slowly over 30-60 seconds.
-
-
Recovery: Place the pup on a warming pad and monitor until it recovers mobility and skin color returns to normal. Return the pup to the dam.
Protocol 2: Quantification of TPP1 Enzyme Activity
This protocol is based on standard fluorometric assays used to measure TPP1 activity in tissue lysates[16].
-
Tissue Homogenization:
-
Harvest brain or spinal cord tissue and snap-freeze in liquid nitrogen.
-
Homogenize the tissue in a lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant (lysate) and determine the total protein concentration using a BCA or Bradford assay.
-
-
Enzyme Reaction:
-
In a 96-well plate, add 10-20 µg of total protein from the lysate to each well.
-
Prepare a reaction buffer containing a TPP1-specific fluorogenic substrate (e.g., Ala-Ala-Phe-7-amido-4-methylcoumarin).
-
Add the reaction buffer to each well to start the reaction.
-
-
Measurement:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction using a stop buffer (e.g., 0.5 M glycine-NaOH, pH 10.4).
-
Measure the fluorescence on a plate reader at the appropriate excitation/emission wavelengths (e.g., 380 nm/460 nm for AMC).
-
-
Quantification: Calculate TPP1 activity by comparing the fluorescence values to a standard curve generated with a known amount of the fluorescent product (e.g., 7-amino-4-methylcoumarin). Normalize the activity to the total protein concentration.
Visualizations
Caption: A typical experimental workflow for preclinical AAV-TPP1 gene therapy studies.
References
- 1. A Multifaceted Approach to Optimizing AAV Delivery to the Brain for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trends and challenges of AAV-delivered gene editing therapeutics for CNS disorders: Implications for neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune responses to central nervous system directed adeno-associated virus gene therapy: Does direct CNS delivery make a difference? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implications of AAV Serotypes in Neurological Disorders: Current Clinical Applications and Challenges [mdpi.com]
- 5. Designing and optimizing AAV-mediated gene therapy for neurodegenerative diseases: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Frontiers | A Multifaceted Approach to Optimizing AAV Delivery to the Brain for the Treatment of Neurodegenerative Diseases [frontiersin.org]
- 8. Efficacy of gene delivery to the brain using AAV and ultrasound depends on serotypes and brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Engineered AAV vectors for improved central nervous system gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delivery of Adeno-Associated Virus Vectors to the Central Nervous System for Correction of Single Gene Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adeno-Associated Virus-Based Gene Therapy for CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AAV gene transfer delays disease onset in a TPP1-deficient canine model of the late infantile form of Batten disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Gene therapy ameliorates spontaneous seizures associated with cortical neuron loss in a Cln2R207X mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differences in AAV Administration Routes in Clinical Applications for Neurological Diseases | PackGene Biotech [packgene.com]
- 18. Adeno-associated virus vector delivery to the brain: Technology advancements and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Routes of administration for adeno-associated viruses carrying gene therapies for brain diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
overcoming immune response to enzyme replacement therapy for TPP1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TPP1 enzyme replacement therapy (ERT), specifically cerliponase alfa. The information provided addresses potential issues related to the immune response to this therapy.
Troubleshooting Guides
Issue: Detecting and Interpreting Anti-Drug Antibody (ADA) Response
A primary concern during the administration of any biologic, including enzyme replacement therapy, is the potential for an immunogenic response. Monitoring for the development of anti-drug antibodies (ADAs) is a critical component of preclinical and clinical research.
Data Summary: Immunogenicity of Cerliponase Alfa in Clinical Trials
The following table summarizes the key quantitative data from a Phase 1/2 clinical study of cerliponase alfa regarding the incidence and clinical impact of ADAs.[1][2]
| Parameter | Cerebrospinal Fluid (CSF) | Serum |
| ADA Incidence | 25% (6 out of 24 patients) | 79% (19 out of 24 patients) |
| Neutralizing Antibody (NAb) Incidence | 0% (0 out of 24 patients) | Not applicable |
| Correlation with Hypersensitivity | No association observed | No association observed |
| Correlation with Efficacy (Motor & Language Score) | No correlation observed | No correlation observed |
Key takeaway: While a majority of patients develop systemic (serum) ADAs and a smaller portion develop central nervous system (CSF) ADAs, their presence and titers have not been found to be predictive of an adverse safety profile or a negative impact on the therapeutic efficacy of cerliponase alfa.[1][2]
Experimental Protocols
1. Methodology for Anti-Cerliponase Alfa Total Antibody ELISA
This protocol outlines a representative enzyme-linked immunosorbent assay (ELISA) for the detection of total binding antibodies to cerliponase alfa in patient serum or CSF.
-
Principle: This is a bridging ELISA where ADAs in the sample act as a bridge between cerliponase alfa coated on the plate and a labeled cerliponase alfa conjugate, generating a detectable signal.
-
Materials:
-
96-well microtiter plates
-
Recombinant cerliponase alfa
-
Biotinylated cerliponase alfa
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Dilution buffer (e.g., PBS with 1% BSA)
-
Patient serum or CSF samples
-
Positive and negative control samples
-
-
Procedure:
-
Coating: Coat 96-well plates with 1-5 µg/mL of cerliponase alfa in a suitable coating buffer overnight at 4°C.
-
Blocking: Wash the plates and block with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plates. Add diluted patient samples (e.g., 1:100 in dilution buffer), positive controls, and negative controls to the wells. Incubate for 1-2 hours at room temperature.
-
Conjugate Incubation: Wash the plates. Add biotinylated cerliponase alfa to each well and incubate for 1 hour at room temperature.
-
Enzyme Incubation: Wash the plates. Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Detection: Wash the plates. Add TMB substrate and incubate until a blue color develops.
-
Stopping Reaction: Add stop solution to each well. The color will change to yellow.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
-
Data Interpretation: A sample is considered positive if its absorbance is significantly higher than a pre-determined cut-off value, established by analyzing a population of treatment-naïve individuals.
2. Methodology for Cell-Based Neutralizing Antibody (NAb) Assay
This protocol describes a cell-based assay to determine if ADAs present in a sample can neutralize the biological activity of cerliponase alfa, specifically its uptake into cells.[3][4]
-
Principle: Cerliponase alfa is taken up by cells via the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR).[3] NAbs that block this interaction will inhibit the internalization of the enzyme. This assay measures the uptake of a fluorescently labeled cerliponase alfa.
-
Materials:
-
Jurkat cells (or another cell line expressing CI-M6PR)
-
Fluorescently-labeled cerliponase alfa (e.g., conjugated to Alexa Fluor 488)
-
Patient serum or CSF samples
-
Positive control (e.g., anti-TPP1 polyclonal antibody) and negative control serum
-
Cell culture medium
-
Flow cytometer
-
-
Procedure:
-
Sample Pre-incubation: In a 96-well plate, pre-incubate patient samples with a fixed concentration of fluorescently-labeled cerliponase alfa for 1-2 hours at 37°C. This allows any NAbs in the sample to bind to the enzyme.
-
Cell Incubation: Add Jurkat cells to each well of the pre-incubation plate.
-
Uptake: Incubate the plate for a defined period (e.g., 4 hours) at 37°C to allow for cellular uptake of the enzyme-antibody complexes.
-
Washing: Wash the cells with cold PBS to remove any unbound enzyme.
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI).
-
-
Data Interpretation: A reduction in MFI in the presence of a patient sample compared to a negative control indicates the presence of NAbs. The percentage of inhibition can be calculated, and a sample is considered positive if the inhibition exceeds a pre-defined cut-point.[3]
Workflow for Immunogenicity Assessment
Caption: Experimental workflow for the assessment of anti-drug antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the likelihood of a patient developing an immune response to cerliponase alfa?
A: Clinical trial data indicates that the development of anti-drug antibodies (ADAs) is common. In a key study, 79% of patients developed ADAs in their serum, and 25% developed ADAs in their cerebrospinal fluid (CSF) over a mean exposure of 96.4 weeks.[1][5]
Q2: If a patient develops ADAs, does this mean the treatment will be less effective or unsafe?
A: No, current evidence suggests that the presence of ADAs does not predict poor treatment outcomes for cerliponase alfa.[1][2] Studies have shown no correlation between serum or CSF ADA titers and changes in motor and language scores.[1] Similarly, there has been no association between the presence of ADAs and the incidence or severity of hypersensitivity adverse events.[1][5] Importantly, neutralizing antibodies (NAbs), which could block the enzyme's function, have not been detected in the CSF of any subjects in the clinical trials.[1][5]
Q3: How should we monitor for a clinically significant immune response?
A: While routine ADA monitoring is part of the clinical development and post-marketing surveillance of cerliponase alfa, the most critical monitoring involves clinical observation for hypersensitivity reactions during and after infusion.[5][6] Signs and symptoms of hypersensitivity can include fever, vomiting, irritability, and in rare cases, anaphylaxis.[5][7] Monitoring vital signs before, during, and after the infusion is also recommended.[6]
Q4: What is the recommended protocol for managing a hypersensitivity reaction?
A: Management depends on the severity of the reaction.[5][6]
-
Prophylaxis: Pre-treatment with antihistamines, with or without antipyretics or corticosteroids, 30 to 60 minutes before the infusion is recommended to reduce the risk of reactions.[5]
-
Mild to Moderate Reactions: The infusion may be temporarily interrupted, and supportive care with antihistamines, antipyretics, and/or corticosteroids can be administered.[5][6]
-
Severe Reactions (Anaphylaxis): The infusion must be discontinued (B1498344) immediately, and appropriate emergency medical treatment should be initiated.[5][6]
Management of Hypersensitivity Reactions
Caption: Decision-making workflow for managing hypersensitivity reactions.
Q5: Should immunosuppressive therapy be used to prevent or treat ADA formation against TPP1 ERT?
A: Currently, there is no established protocol or recommendation for the use of immune tolerance induction (ITI) or general immunosuppressive therapy to manage the immunogenicity of cerliponase alfa. The primary reason is that the ADA response observed in clinical studies has not been associated with a loss of efficacy or significant safety concerns.[1][2] While ITI protocols involving drugs like rituximab (B1143277) and methotrexate (B535133) have been successfully used in other ERTs, such as for Pompe disease, their use is not standard practice for TPP1 ERT.[8] The use of immunosuppressive agents in other forms of neuronal ceroid lipofuscinosis has been aimed at antagonizing neuroinflammation rather than mitigating an ADA response to an ERT.[8][9] Any consideration of such a strategy would be highly experimental and would require careful risk-benefit analysis, given the lack of evidence for clinically significant ADAs in this context.
References
- 1. Immunogenicity to cerliponase alfa intracerebroventricular enzyme replacement therapy for CLN2 disease: Results from a Phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Antibodies That Neutralize the Cellular Uptake of Enzyme Replacement Therapies with a Cell-based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutralizing antibodies to therapeutic enzymes: considerations for testing, prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bdsrafoundation.org [bdsrafoundation.org]
- 6. drugs.com [drugs.com]
- 7. publications.aap.org [publications.aap.org]
- 8. Current and Emerging Treatment Strategies for Neuronal Ceroid Lipofuscinoses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current and Emerging Treatment Strategies for Neuronal Ceroid Lipofuscinoses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing TPP1 Enzyme Blood-Brain Barrier Penetration
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the blood-brain barrier (BBB) penetration of the Tripeptidyl Peptidase 1 (TPP1) enzyme for the treatment of diseases like late-infantile neuronal ceroid lipofuscinosis (CLN2). This resource provides troubleshooting guidance, frequently asked questions (FAQs), experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing BBB penetration of TPP1 necessary?
A1: The TPP1 enzyme is deficient in CLN2 disease, a neurodegenerative lysosomal storage disorder.[1][2] Effective treatment requires delivering the recombinant human TPP1 (rhTPP1) enzyme to the central nervous system (CNS). However, the BBB is a highly selective barrier that restricts the passage of large molecules like the TPP1 enzyme from the bloodstream into the brain.[1][3][4] Therefore, strategies to enhance its penetration are crucial for therapeutic efficacy. The currently approved enzyme replacement therapy, Brineura® (cerliponase alfa), bypasses the BBB through direct intraventricular infusion into the cerebrospinal fluid (CSF).[5][6]
Q2: What are the primary strategies being explored to get TPP1 across the BBB?
A2: The main strategies focus on hijacking natural transport systems or using novel delivery vehicles:
-
Receptor-Mediated Transcytosis (RMT): This is a major focus, involving the creation of fusion proteins. The TPP1 enzyme is linked to a molecule (like a monoclonal antibody or peptide) that binds to a specific receptor on the BBB's endothelial cells, such as the transferrin receptor (TfR) or low-density lipoprotein receptor-related protein 1 (LRP1).[3][4][7] This binding triggers the transport of the entire fusion protein across the barrier.[3][8]
-
Nanoparticle-Based Delivery: TPP1 can be encapsulated within or attached to nanoparticles (e.g., liposomes, polymeric nanoparticles, or extracellular vesicles).[9][10][11] These nanoparticles can be engineered to cross the BBB through various mechanisms, including RMT by decorating their surface with targeting ligands.[10][12]
-
Extracellular Vesicles (EVs): EVs, particularly those derived from macrophages, are being investigated as natural nanocarriers for TPP1.[13][14] They can protect the enzyme from degradation and have shown potential for enhanced brain delivery.[14][15]
Q3: My TPP1 fusion protein has high enzymatic activity in vitro, but poor brain uptake in vivo. What could be the issue?
A3: This is a common challenge. Several factors could be at play:
-
In Vivo Stability: The fusion protein might be rapidly cleared from circulation or degraded by proteases before it can reach the BBB.
-
Binding Affinity: The affinity of your targeting moiety (e.g., antibody) to the BBB receptor is critical. Very high affinity can lead to the fusion protein getting trapped in the endothelial cells (lysosomal sorting) instead of being transported across (transcytosis). A lower affinity interaction is often more effective for BBB penetration.[7]
-
Species Specificity: Ensure the targeting ligand binds effectively to the receptor in your chosen animal model (e.g., an antibody against human transferrin receptor may not bind well to the mouse receptor).
-
Incorrect Dosage/Administration: The dose might be too low, or the administration route may not be optimal for achieving sufficient plasma concentration.
Q4: How can I measure the amount of TPP1 that has successfully crossed the BBB?
A4: Quantifying brain uptake is essential. Key techniques include:
-
In Situ Brain Perfusion: This technique allows for the direct measurement of transport kinetics across the BBB in a controlled manner by replacing the animal's blood circulation to the brain with a perfusion fluid containing the test substance.[16][17][18]
-
Tissue Homogenization and Enzyme Assay: After systemic administration, animals are euthanized, and the brain is perfused to remove any remaining blood. The brain tissue is then homogenized, and the TPP1 enzymatic activity is measured using a fluorogenic substrate.[19][20][21]
-
Radiolabeling/Immunoassay: The TPP1 construct can be radiolabeled or tagged for quantification in brain lysates using methods like scintillation counting, ELISA, or Western blotting.
Troubleshooting Guides
| Problem / Observation | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low expression/yield of TPP1 fusion protein | 1. Codon usage not optimized for the expression system.2. Incorrect protein folding or instability.3. Toxicity of the fusion protein to the host cells. | 1. Optimize codon usage for your expression system (e.g., mammalian, insect, or bacterial cells).2. Try expressing at a lower temperature or co-expressing with chaperones.3. Use a different expression vector or host cell line. Test different fusion protein orientations (N- vs. C-terminal fusion). |
| Loss of TPP1 enzymatic activity in the fusion construct | 1. Steric hindrance from the targeting moiety.2. Improper folding of the TPP1 domain.3. Incompatibility of purification buffers. | 1. Introduce a flexible linker sequence between the TPP1 enzyme and the targeting ligand.2. Perform a thorough enzymatic activity assay after each purification step.3. Ensure purification buffers (pH, salt concentration) are compatible with TPP1 stability and activity. |
| High variability in brain uptake between animals | 1. Inconsistent injection (e.g., intravenous administration).2. Physiological differences between animals.3. Issues with the surgical procedure for perfusion studies. | 1. Ensure consistent and accurate administration of the test article. For IV injections, confirm proper placement in the tail vein.2. Increase the number of animals per group (n) to improve statistical power.3. For in situ perfusions, ensure the surgical technique is standardized and reproducible.[16][17] |
| No significant increase in lifespan or reduction of pathology in CLN2 mouse models despite confirmed brain uptake | 1. Insufficient enzyme levels achieved in the brain.2. Poor distribution of the enzyme within the brain parenchyma.3. The therapeutic window for intervention was missed (treatment started too late). | 1. Studies suggest that restoring even a small percentage of normal TPP1 activity can be beneficial, but a certain threshold is needed.[5] Try a dose-escalation study.2. Use immunohistochemistry (IHC) or autoradiography to visualize the distribution of the enzyme throughout different brain regions.3. Initiate treatment at an earlier disease stage in the animal model. |
Data Presentation: Comparison of Delivery Strategies
The following table is a representative summary based on concepts from available literature. Actual values are highly dependent on the specific construct, dose, and animal model.
| Delivery Strategy | Typical Brain Uptake (% Injected Dose/g) | Advantages | Challenges |
| Direct Intraventricular Infusion | N/A (Bypasses BBB) | High CNS concentration; Clinically approved (Brineura®).[5][6] | Invasive surgical procedure required; Potential for device-related complications; Uneven distribution from CSF.[6] |
| Receptor-Mediated Transcytosis (e.g., TfR-mAb Fusion) | 0.1 - 2.0% | Non-invasive systemic administration; Leverages a natural transport pathway.[4] | Complex protein engineering; Potential for peripheral toxicity or immunogenicity; Risk of lysosomal trapping.[7] |
| Nanoparticle (Liposome) Delivery | 0.01 - 0.5% | Protects enzyme from degradation; Can be functionalized for active targeting.[7][10] | Potential for rapid clearance by the reticuloendothelial system (RES); Manufacturing complexity; Long-term toxicity concerns.[11] |
| Extracellular Vesicle (EV) Delivery | Data emerging | Natural biocompatibility; Low immunogenicity; Shown to protect TPP1 and deliver to lysosomes.[14][15] | Difficult to scale up production and loading; Heterogeneity of EV populations; Low loading efficiency.[15] |
Experimental Protocols
Protocol 1: In Situ Brain Perfusion in Mice
This protocol is adapted from established methods to quantify the transport of a TPP1 construct across the BBB.[16][17][18]
Objective: To measure the unidirectional transfer constant (K_in) of a test substance from the circulation into the brain.
Materials:
-
Anesthetized mouse (e.g., using ketamine/xylazine).
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, 37°C).
-
Test substance (e.g., radiolabeled or tagged TPP1 construct) dissolved in perfusion buffer.
-
Infusion pump.
-
Surgical tools (scissors, forceps, clamps).
-
Sample collection tubes and tissue digestion solution (e.g., Solvable™).
-
Scintillation counter or appropriate detection instrument.
Methodology:
-
Anesthesia: Anesthetize the mouse and place it on a warming pad to maintain body temperature.
-
Surgical Exposure: Open the thoracic cavity to expose the heart. Clamp the descending aorta to restrict peripheral blood flow.
-
Cannulation and Perfusion: Sever both jugular veins to allow for outflow. Immediately insert a needle connected to the infusion pump into the left ventricle of the heart.
-
Infusion: Begin perfusing the warm buffer containing the test substance at a constant rate (e.g., 10 mL/min) for a short, defined period (e.g., 60 seconds).[16]
-
Brain Harvest: After the perfusion period, stop the pump, decapitate the mouse, and harvest the brain.
-
Sample Processing: Weigh the brain and digest the tissue. Take an aliquot of the original perfusion fluid as a reference.
-
Quantification: Measure the amount of test substance in the brain digest and the perfusion fluid aliquot using the appropriate detection method (e.g., liquid scintillation counting).
-
Calculation: Calculate the apparent brain distribution volume (mL/g) to determine the extent of BBB transport.[16]
Protocol 2: TPP1 Enzyme Activity Assay in Brain Tissue
This protocol measures the functional activity of TPP1 delivered to the brain.[19][21]
Objective: To quantify TPP1 enzymatic activity in brain homogenates.
Materials:
-
Brain tissue from treated and control animals.
-
Lysis buffer (e.g., containing protease inhibitors).
-
Fluorogenic TPP1 substrate (e.g., Ala-Ala-Phe-7-amido-4-methylcoumarin).
-
Microplate reader with fluorescence capabilities (Excitation ~380 nm, Emission ~460 nm).
-
Protein quantification assay (e.g., BCA or Bradford).
-
AMC (7-amino-4-methylcoumarin) standard for calibration curve.
Methodology:
-
Tissue Homogenization: Homogenize the weighed brain tissue in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant (lysate).
-
Protein Quantification: Determine the total protein concentration in each lysate sample.
-
Standard Curve: Prepare a standard curve using known concentrations of AMC to correlate fluorescence units with the amount of product formed.[19][21]
-
Enzyme Reaction: In a 96-well plate, add a standardized amount of protein from each lysate to wells containing the TPP1 substrate in an appropriate reaction buffer.
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 30-60 minutes).
-
Fluorescence Reading: Stop the reaction and measure the fluorescence in each well using the microplate reader.
-
Calculation: Use the AMC standard curve to convert the fluorescence readings into the amount of product generated. Normalize this value to the amount of protein used and the incubation time to express TPP1 activity (e.g., in nmol/hr/mg protein).
Visualizations: Workflows and Mechanisms
Caption: Receptor-Mediated Transcytosis (RMT) pathway for TPP1 delivery across the BBB.
Caption: A decision tree for troubleshooting low brain uptake of TPP1 fusion proteins.
References
- 1. Enzyme replacement therapy attenuates disease progression in a canine model of late-infantile neuronal ceroid lipofuscinosis (CLN2 disease) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutation update: Review of TPP1 gene variants associated with neuronal ceroid lipofuscinosis CLN2 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain delivery of biotherapeutics via receptor-mediated transcytosis across the blood–brain barrier - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 5. Cerliponase alfa (Brineura®) – Ceroid lipofuscinosis 2 (CLN2 disease) | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 6. FDA Approves New Treatment for Form of Batten Disease | Consultant360 [consultant360.com]
- 7. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [mdpi.com]
- 8. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Overcoming blood-brain barrier transport: Advances in nanoparticle-based drug delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanomaterial-Based Blood-Brain-Barrier (BBB) Crossing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azonano.com [azonano.com]
- 13. battendiseasenews.com [battendiseasenews.com]
- 14. TPP1 Delivery to Lysosomes with Extracellular Vesicles and their Enhanced Brain Distribution in the Animal Model of Batten Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TPP1 Delivery to Lysosomes with Extracellular Vesicles and their Enhanced Brain Distribution in the Animal Model of Batten Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.3. In Situ Transcardiac Brain Perfusion to Assess BBB Transport [bio-protocol.org]
- 17. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Generation of pathogenic TPP1 mutations in human stem cells as a model for neuronal ceroid lipofuscinosis type 2 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
dealing with off-target effects in TPP1 gene editing
Welcome to the Technical Support Center for TPP1 Gene Editing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing and troubleshooting off-target effects during TPP1 gene editing experiments.
Introduction to Off-Target Effects in TPP1 Gene Editing
The CRISPR-Cas9 system is a powerful tool for editing the TPP1 gene, which is critical for lysosomal function and is implicated in neuronal ceroid lipofuscinosis type 2 (CLN2), a severe neurodegenerative disorder.[1][2][3] While CRISPR-Cas9 allows for precise targeting of the TPP1 locus, a key challenge is the potential for off-target effects, where the Cas9 nuclease cleaves unintended sites in the genome.[4][5] These unintended modifications can lead to confounding experimental results and raise safety concerns for therapeutic applications.[6] This guide provides a comprehensive overview of how to detect, mitigate, and troubleshoot off-target effects in your TPP1 gene editing workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of off-target effects in TPP1 gene editing?
A1: Off-target effects in TPP1 gene editing, as with CRISPR in general, are primarily caused by the guide RNA (gRNA) directing the Cas9 nuclease to genomic sites that have a high degree of sequence similarity to the intended on-target site.[4][7] The Cas9 enzyme can tolerate a certain number of mismatches between the gRNA and the DNA, leading to cleavage at these unintended locations.[7] Factors that can contribute to off-target effects include the gRNA sequence, the concentration and duration of Cas9/gRNA expression, and the choice of Cas9 variant.[8]
Q2: Why is it crucial to assess off-target effects when editing the TPP1 gene?
Q3: What are the primary methods for detecting off-target effects?
A3: The main approaches for identifying off-target sites can be categorized as unbiased (genome-wide) and biased (candidate site) methods.
-
Unbiased Methods: These methods screen the entire genome for off-target cleavage events. The most common techniques are GUIDE-seq and CIRCLE-seq.[9]
-
Biased Methods: These methods involve in silico prediction of potential off-target sites based on sequence homology, followed by targeted sequencing of those sites to check for mutations.[4]
Q4: How can I minimize off-target effects in my TPP1 editing experiments?
A4: Several strategies can be employed to reduce off-target effects:
-
Optimized gRNA Design: Carefully design your gRNA to be highly specific to the TPP1 target sequence with minimal homology to other genomic regions.[4][10]
-
Use of High-Fidelity Cas9 Variants: Engineered Cas9 variants, such as SpCas9-HF1, eSpCas9, and HiFi Cas9, have been developed to have reduced off-target activity while maintaining high on-target efficiency.[7][11][12]
-
Ribonucleoprotein (RNP) Delivery: Delivering the Cas9 protein and gRNA as a pre-complexed RNP can reduce the duration of their activity in the cell, thereby lowering the chances of off-target cleavage compared to plasmid-based delivery.[7][12]
-
Titration of Cas9/gRNA Concentration: Using the lowest effective concentration of the Cas9/gRNA complex can help minimize off-target editing.[13]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of off-target effects in TPP1 gene editing.
Problem 1: High number of off-target sites detected by GUIDE-seq or CIRCLE-seq.
-
Possible Cause: The gRNA sequence has low specificity.
-
Solution: Re-design the gRNA for your TPP1 target using updated in silico prediction tools that score for off-target potential.[4] Consider targeting a different region of the TPP1 gene if a highly specific gRNA cannot be found for the current target site.
-
-
Possible Cause: Using wild-type Cas9, which has a higher propensity for off-target cleavage.
-
Possible Cause: Overexpression of Cas9 and gRNA.
Problem 2: In silico prediction tools show no or few off-target sites, but experimental results (e.g., from GUIDE-seq) show many.
-
Possible Cause: In silico tools are not always comprehensive and may not perfectly predict the behavior of the Cas9/gRNA complex in a cellular context.[15]
-
Solution: Always rely on experimental validation to confirm the off-target profile. Methods like GUIDE-seq and CIRCLE-seq provide an unbiased view of off-target activity.[9]
-
-
Possible Cause: The specific cell line or genomic context may influence off-target activity in ways not accounted for by prediction algorithms.
-
Solution: Characterize the off-target profile in the specific cell line you are using for your TPP1 experiments.
-
Problem 3: Low on-target editing efficiency after switching to a high-fidelity Cas9 variant.
-
Possible Cause: Some high-fidelity Cas9 variants can have reduced on-target activity with certain gRNAs.[16]
-
Solution: Test the on-target efficiency of your TPP1 gRNA with several different high-fidelity Cas9 variants to find one that maintains good on-target activity.[16] Alternatively, you may need to design and test new gRNAs for your target site.
-
Data Presentation: Comparison of Off-Target Detection Methods & High-Fidelity Cas9 Variants
Table 1: Comparison of Common Off-Target Detection Methods
| Method | Principle | Advantages | Disadvantages |
| In Silico Prediction | Computational algorithms predict potential off-target sites based on sequence homology to the gRNA. | Fast, inexpensive, and useful for initial gRNA design and screening.[6] | Can be inaccurate and may not reflect the true off-target profile in cells; requires experimental validation.[15] |
| GUIDE-seq | Integration of double-stranded oligodeoxynucleotides (dsODNs) into sites of DNA double-strand breaks (DSBs) in living cells, followed by sequencing. | Unbiased, genome-wide detection of off-target sites in a cellular context.[17] | Can have lower sensitivity for detecting very low-frequency off-target events. |
| CIRCLE-seq | In vitro cleavage of circularized genomic DNA by the Cas9/gRNA complex, followed by sequencing of the linearized DNA. | Highly sensitive and unbiased in vitro method for identifying all potential cleavage sites.[18][19] | As an in vitro method, it may identify sites that are not accessible in a cellular environment, potentially leading to a higher number of false positives.[19] |
Table 2: Characteristics of Selected High-Fidelity SpCas9 Variants
| Cas9 Variant | Key Mutations | General Characteristics |
| SpCas9-HF1 | N497A, R661A, Q695A, Q926A | Reduces non-specific DNA contacts, significantly decreasing off-target effects while retaining high on-target activity for most gRNAs.[11] |
| eSpCas9(1.1) | K848A, K1003A, R1060A | Engineered to reduce off-target activity; generally maintains high on-target efficiency.[7] |
| HiFi Cas9 | R691A | A single amino acid change that reduces off-target effects while maintaining high on-target activity, particularly when delivered as an RNP.[12] |
| HypaCas9 | N692A, M694A, Q695A, H698A | "Hyper-accurate" variant with very low off-target activity, though it may exhibit reduced on-target efficiency with some gRNAs.[7] |
Experimental Protocols
Summary Protocol for GUIDE-seq
Genome-wide Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq) is a method for detecting off-target cleavage sites in living cells.
-
Co-transfection: Cells are co-transfected with the Cas9/gRNA expression system and a short, end-protected double-stranded oligodeoxynucleotide (dsODN).
-
dsODN Integration: The dsODN is integrated into the site of any DNA double-strand breaks that occur, effectively "tagging" the cleavage sites.
-
Genomic DNA Isolation and Fragmentation: Genomic DNA is isolated from the cells and randomly sheared.
-
Library Preparation: A sequencing library is prepared by ligating adapters to the fragmented DNA.
-
PCR Amplification: The library is amplified using primers that are specific to the adapter and the integrated dsODN tag.
-
Next-Generation Sequencing: The amplified library is sequenced.
-
Bioinformatic Analysis: Sequencing reads are mapped back to the reference genome to identify the locations of dsODN integration, which correspond to the on- and off-target cleavage sites.[17][20]
Summary Protocol for CIRCLE-seq
Circularization for In Vitro Reporting of Cleavage Effects by Sequencing (CIRCLE-seq) is a highly sensitive in vitro method to identify genome-wide off-target sites.
-
Genomic DNA Isolation and Fragmentation: High molecular weight genomic DNA is isolated and sheared into smaller fragments.
-
DNA Circularization: The DNA fragments are circularized using a ligase.
-
Linear DNA Digestion: Remaining linear DNA is removed by exonuclease treatment.
-
In Vitro Cleavage: The circularized DNA is treated with the purified Cas9/gRNA RNP complex, which cleaves the circles at on- and off-target sites, linearizing them.
-
Library Preparation: Sequencing adapters are ligated to the ends of the linearized DNA fragments.
-
Next-Generation Sequencing: The resulting library is sequenced.
-
Data Analysis: The sequencing reads are mapped to the reference genome to identify the cleavage sites.[18][19][21]
Visualizations
Caption: Workflow for TPP1 gene editing off-target analysis.
Caption: Decision tree for minimizing off-target effects.
References
- 1. Generation of pathogenic TPP1 mutations in human stem cells as a model for neuronal ceroid lipofuscinosis type 2 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. synthego.com [synthego.com]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. idtdna.com [idtdna.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high-fidelity Cas9 mutant delivered as a ribonucleoprotein complex enables efficient gene editing in human haematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 14. High-fidelity CRISPR | Harvard Medical School [hms.harvard.edu]
- 15. So, CRISPR Doesn’t Cause All Those Off-target Effects After All? | Center for Genetics and Society [geneticsandsociety.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CIRCLE-Seq for Interrogation of Off-Target Gene Editing [jove.com]
- 19. CIRCLE-seq for interrogation of off-target gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vedtopkar.com [vedtopkar.com]
- 21. Comprehensive Review of Circle Sequencing - CD Genomics [cd-genomics.com]
Validation & Comparative
A Comparative Guide to the Efficacy of TPP1 Gene Therapy Vectors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different viral vectors used in gene therapy for Tripeptidyl Peptidase 1 (TPP1) deficiency, the underlying cause of classic late infantile neuronal ceroid lipofuscinosis type 2 (CLN2) disease. CLN2 is a devastating neurodegenerative lysosomal storage disorder affecting children, characterized by seizures, progressive psychomotor deterioration, and premature death.[1][2] The primary therapeutic strategy involves restoring functional TPP1 enzyme in the central nervous system (CNS) to clear the accumulation of metabolic waste.[3] This guide summarizes key experimental data on vector performance, details relevant methodologies, and visualizes critical pathways and workflows to aid in the evaluation of current and future therapeutic candidates.
Overview of TPP1 Gene Therapy Vectors
The most common vectors being investigated for TPP1 gene therapy are based on adeno-associated viruses (AAVs) due to their favorable safety profile, low immunogenicity, and ability to transduce non-dividing cells like neurons.[3][4][5] Key AAV serotypes explored for CNS delivery include AAV9 and AAVrh.10, which can cross the blood-brain barrier.[6] Other strategies include the use of alternative AAV serotypes and ex vivo gene therapy, where stem cells are transduced before implantation.[7][8]
Comparative Efficacy Data
The efficacy of a TPP1 gene therapy vector is assessed by its ability to restore enzyme activity, achieve widespread biodistribution in the CNS, and produce a meaningful therapeutic effect, such as reducing pathology and extending lifespan in animal models.
Table 1: Restoration of TPP1 Enzyme Activity in Animal Models
| Vector | Animal Model | Route of Administration | Tissue | TPP1 Activity Level Achieved | Reference |
|---|---|---|---|---|---|
| AAV9.hCLN2 | Cln2R207X Mouse | Intracerebroventricular (ICV) | Forebrain | 28-fold increase vs. untreated WT controls | [1] |
| Spinal Cord | 15-fold increase vs. untreated WT controls | [1] | |||
| rAAV2.caTPP1 | TPP1-deficient Dog | Intraventricular | Cerebrospinal Fluid (CSF) | Up to 30-fold greater than normal control dogs (transient) | [9] |
| RGX-181 (AAV9) | CLN2 Animal Model | Intraventricular | CNS | Greater than non-affected animals | |
Note: TPP1 activity in the canine model was transient, subsiding to background levels after two months, potentially due to the development of neutralizing antibodies.[9]
Table 2: Biodistribution and Transduction Efficiency of AAV Vectors
| Vector | Animal Model | Route of Administration | Key Finding | Reference |
|---|---|---|---|---|
| AAVrh.10 vs. AAV9 | Neonatal Mouse | Intravenous | AAVrh.10 showed significantly higher transduction than AAV9 in the medulla, cerebellum, and spinal cord motor neurons, especially at lower doses. | [10][11][12] |
| AAV1, AAV5, AAV9, AAVDJ | Non-human Primate | Intra-cisterna Magna | All serotypes achieved solid biodistribution to the spinal cord and dorsal root ganglia, with limited transduction in deep brain regions. AAV1 tended to show the highest vector genomes. | [13] |
| AAV9 | Mouse | Intravenous | Can cross the blood-brain barrier to transduce neurons and astrocytes. |[6] |
Table 3: Phenotypic Correction and Survival in Animal Models
| Vector | Animal Model | Key Outcomes | Reference |
|---|---|---|---|
| AAV9.hCLN2 | Cln2R207X Mouse | Dramatically reduced seizures, extended lifespan, and largely preserved gait performance. | [1] |
| rAAV.caTPP1 | TPP1-deficient Dog | Delayed onset of cognitive decline and other neurological signs, resulting in an extended lifespan and improved quality of life. | [9] |
| Ex vivo transduced stem cells | TPP1-deficient Dog | Intravitreal implantation substantially inhibited the development of disease-related retinal function deficits and structural changes. |[7][8] |
Experimental Protocols and Methodologies
Detailed and reproducible protocols are critical for comparing vector efficacy across different studies. Below are summarized methodologies for key experiments cited in this guide.
1. Vector Administration: Intracerebroventricular (ICV) Injection in Neonatal Mice
-
Objective: To deliver the AAV vector directly to the cerebrospinal fluid for widespread distribution throughout the CNS.
-
Procedure: A single neonatal ICV injection of an AAV9 vector expressing human TPP1 (AAV9.hCLN2) is performed on postnatal day 1 Cln2R207X mice. The injection delivers the vector into the cerebral ventricles, allowing for circulation within the CSF and transduction of ependymal and neuronal cells.[1]
-
Dosage: The specific vector genome (vg) dosage is a critical parameter and should be precisely controlled and reported.
2. TPP1 Enzyme Activity Assay
-
Objective: To quantify the level of functional TPP1 enzyme produced by the gene therapy vector.
-
Procedure: Tissue homogenates (e.g., from the forebrain and spinal cord) are prepared from treated and control animals.[1] The assay measures the cleavage of a specific fluorogenic peptide substrate by TPP1. The rate of fluorescence release is proportional to the TPP1 enzyme activity. Activity is typically normalized to the total protein concentration in the sample and compared to wild-type (WT) and untreated control levels.
-
For CSF Analysis: CSF samples can be collected and assayed for TPP1 activity. In some studies, a neutralization assay is also performed by pre-incubating recombinant TPP1 with CSF from treated animals to detect the presence of neutralizing antibodies that may inhibit enzyme function.[9]
3. Biodistribution Analysis via quantitative PCR (qPCR)
-
Objective: To determine the distribution and quantity of vector genomes in various tissues.
-
Procedure: DNA is extracted from various CNS regions (e.g., cortex, cerebellum, spinal cord) and peripheral organs (e.g., liver, spleen).[13] A qPCR assay is then performed using primers and probes specific to the vector genome (e.g., targeting the promoter or transgene sequence). The number of vector genomes is quantified relative to a standard curve and often normalized to a host housekeeping gene to determine the vector copies per cell.
4. Immunohistochemistry for TPP1 Expression and Pathology
-
Objective: To visualize the distribution of the expressed TPP1 protein and assess the clearance of lysosomal storage material.
-
Procedure: Animals are euthanized, and brain and spinal cord tissues are fixed, sectioned, and stained using specific antibodies. An antibody against human TPP1 is used to detect the protein product of the transgene.[1] To assess pathology, sections can be stained for markers of lysosomal storage, such as subunit c of mitochondrial ATP synthase (SCMAS), or for markers of neuroinflammation like astrocytosis (GFAP).[14]
Visualizations of Key Processes
Mechanism of AAV-Mediated TPP1 Gene Therapy
The following diagram illustrates the general mechanism by which an AAV vector delivers the TPP1 gene to a target neuron, leading to the production of the TPP1 enzyme and subsequent clearance of accumulated lysosomal substrates.
Caption: AAV vector delivers the TPP1 gene to a neuron for enzyme production and substrate clearance.
Experimental Workflow for Comparing Vector Efficacy
This flowchart outlines a typical preclinical study designed to compare the efficacy of different TPP1 gene therapy vectors in an animal model of CLN2 disease.
Caption: Workflow for preclinical comparison of different TPP1 gene therapy vectors.
References
- 1. Gene therapy ameliorates spontaneous seizures associated with cortical neuron loss in a Cln2R207X mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutation update: Review of TPP1 gene variants associated with neuronal ceroid lipofuscinosis CLN2 disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are TPP1 gene transference and how do they work? [synapse.patsnap.com]
- 4. A novel approach to quantitate biodistribution and transduction of adeno-associated virus gene therapy using radiolabeled AAV vectors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Intravitreal implantation of TPP1-transduced stem cells delays retinal degeneration in canine CLN2 neuronal ceroid lipofuscinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AAV gene transfer delays disease onset in a TPP1-deficient canine model of the late infantile form of Batten disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systemic AAVrh10 provides higher transgene expression than AAV9 in the brain and the spinal cord of neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systemic AAVrh10 provides higher transgene expression than AAV9 in the brain and the spinal cord of neonatal mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biodistribution of AAV1, AAV5, AAV9, and AAVDJ serotypes after intra-cisterna magna delivery in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Large-volume Intrathecal Enzyme Delivery Increases Survival of a Mouse Model of Late Infantile Neuronal Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to TPP1 Antibodies for Western Blot and Immunohistochemistry
For researchers, scientists, and drug development professionals, the selection of a reliable antibody is paramount for generating accurate and reproducible results. This guide provides a comparative overview of commercially available antibodies against Tripeptidyl Peptidase 1 (TPP1), with a focus on their validation for Western Blot (WB) and Immunohistochemistry (IHC) applications.
Tripeptidyl Peptidase 1 (TPP1), also known as CLN2, is a lysosomal serine protease essential for the degradation of peptides.[1] Mutations in the TPP1 gene lead to neuronal ceroid lipofuscinosis type 2 (CLN2), a fatal neurodegenerative disorder.[2] TPP1 is also a component of the shelterin complex, which protects telomeres.[3] Given its critical roles, robust detection of TPP1 is vital for research in neurobiology, cancer, and aging.
This guide summarizes the available data on various TPP1 antibodies, presents detailed experimental protocols, and visualizes key pathways and workflows to aid in antibody selection and experimental design.
Comparative Analysis of TPP1 Antibodies
The following tables provide a summary of commercially available TPP1 antibodies that have been validated for Western Blot and/or Immunohistochemistry. The data has been compiled from manufacturer datasheets and available publications. It is important to note that a direct, side-by-side comparison under uniform experimental conditions is not publicly available. Therefore, researchers should consider the provided data as a guide and perform their own validation experiments.
TPP1 Antibodies for Western Blot (WB)
| Vendor | Catalog Number | Type | Host | Immunogen | Tested Species | Dilution | Notes |
| Abcam | ab195234 | Monoclonal (EPR16537) | Rabbit | Proprietary | Human | 1:1000 - 1:10000 | Recognizes pro-form (61kDa), mature form (48kDa), and a shorter isoform (34kDa). |
| Abcam | ab54685 | Monoclonal (3B1) | Mouse | Recombinant Fragment (aa 150-350 of Human TPP1) | Human | 1 µ g/lane | Cited in 15 publications. |
| Cell Signaling Technology | 14667 | Monoclonal (D4E2R) | Rabbit | Synthetic peptide (around Glu169 of Human TPP1) | Human, Monkey | 1:1000 | Recognizes endogenous levels of total TPP1.[3] |
| Aviva Systems Biology | OAGA01011 | Polyclonal | Rabbit | Recombinant protein (center region of Human TPP1) | Human, Mouse | 1:500 - 1:3000 | Shows a band at ~61 kDa in various human cell lysates.[4] |
| Novus Biologicals | NBP1-31758 | Polyclonal | Rabbit | Recombinant protein (center region of Human TPP1) | Human, Mouse | 1:500 - 1:3000 | Predicted to react with Bovine and Canine TPP1. |
| Thermo Fisher Scientific | A303-069A | Polyclonal | Rabbit | Peptide (aa 150-200 of Human TPP1) | Human | 0.4 µg/mL | Validated for WB and IP.[5] |
| RayBiotech | 102-13248 | Polyclonal | Rabbit | Synthetic peptide (aa 6-34 of Human TPP1, N-term) | Human | 1:1000 | Detects TPP1 in CEM cell line lysates.[6] |
| United States Biological | 252929 | Polyclonal | Mouse | Full-length human TPP1 protein | Human | Not specified | Shows a band in transfected 293T cell lysate.[7] |
TPP1 Antibodies for Immunohistochemistry (IHC)
| Vendor | Catalog Number | Type | Host | Immunogen | Tested Species | Dilution | Antigen Retrieval | Notes |
| Abcam | ab195234 | Monoclonal (EPR16537) | Rabbit | Proprietary | Human | 1:150 | Heat mediated, Tris/EDTA buffer pH 9.0 | Shows cytoplasmic staining in human placenta. |
| Abcam | ab54685 | Monoclonal (3B1) | Mouse | Recombinant Fragment (aa 150-350 of Human TPP1) | Human | 3 µg/ml | Not specified | Stains human salivary gland. |
| Aviva Systems Biology | OAGA01011 | Polyclonal | Rabbit | Recombinant protein (center region of Human TPP1) | Human, Mouse | 1:100 - 1:1000 | Heat mediated, 10mM Citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 8.0) | Stains paraffin-embedded SW480 xenograft.[4] |
| Novus Biologicals | NBP1-31758 | Polyclonal | Rabbit | Recombinant protein (center region of Human TPP1) | Mouse | 1:500 | EDTA based, pH 8.0 | Stains mouse liver. |
| Sigma-Aldrich | HPA019973 | Polyclonal | Rabbit | Proprietary | Human | 1:200 - 1:500 | Not specified | Part of the Prestige Antibodies® collection, validated by the Human Protein Atlas. |
| MyBioSource | MBS604509 | Monoclonal (9G454) | Mouse | Recombinant protein (aa 195-305 of Human TPP1) | Human | Not specified | Not specified | Stains formalin-fixed, paraffin-embedded human salivary gland.[8] |
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible WB and IHC experiments. Below are representative protocols. Researchers should always refer to the manufacturer's specific recommendations for each antibody and optimize the conditions for their particular experimental setup.
Western Blot Protocol
This protocol provides a general framework for performing Western Blotting.
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C.[9]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary TPP1 antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.[10]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[10]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a CCD camera-based imager or X-ray film.[11]
-
Immunohistochemistry (IHC-P) Protocol for Paraffin-Embedded Tissues
This protocol outlines the key steps for IHC staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5-10 minutes each).[12]
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%), 5 minutes each.[12]
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0 or Tris-EDTA, pH 9.0) and heating in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.[13]
-
Allow slides to cool to room temperature.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[14]
-
Rinse with wash buffer (e.g., PBS).
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking solution (e.g., 10% normal serum from the species of the secondary antibody) for 1 hour at room temperature.[12]
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary TPP1 antibody at the optimal dilution in antibody diluent overnight at 4°C in a humidified chamber.[15]
-
-
Washing:
-
Wash slides three times for 5 minutes each with wash buffer.
-
-
Secondary Antibody Incubation:
-
Incubate sections with a biotinylated or HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[13]
-
-
Washing:
-
Wash slides three times for 5 minutes each with wash buffer.
-
-
Detection:
-
For chromogenic detection, use a detection system such as an avidin-biotin complex (ABC) kit followed by a DAB substrate.[15]
-
Monitor color development under a microscope.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizing TPP1 Biology and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to TPP1 and the experimental workflows for antibody validation.
References
- 1. JCI Insight - TPP1 mutagenesis screens unravel shelterin interfaces and functions in hematopoiesis [insight.jci.org]
- 2. Crystal Structure and Autoactivation Pathway of the Precursor Form of Human Tripeptidyl-peptidase 1, the Enzyme Deficient in Late Infantile Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TPP1 (D4E2R) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. TPP1 antibody [N1C1] | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 5. TPP1 Polyclonal Antibody (A303-069A) [thermofisher.com]
- 6. raybiotech.com [raybiotech.com]
- 7. biocompare.com [biocompare.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. sysy.com [sysy.com]
- 14. Paraffin Embedded IHC Protocol (IHC-P) [hellobio.com]
- 15. selleckchem.com [selleckchem.com]
A Comparative Guide to the Enzyme Kinetics of TPP1 and Other Lysosomal Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic kinetics of Tripeptidyl Peptidase 1 (TPP1) with two other significant lysosomal proteases: Cathepsin B and Cathepsin L. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies and therapeutic development programs.
Comparative Analysis of Kinetic Parameters
The catalytic efficiency of an enzyme is best described by its kinetic parameters, primarily the Michaelis constant (Km), turnover number (kcat), and the specificity constant (kcat/Km).[1][2] Km reflects the substrate concentration at half-maximal velocity and is an indicator of the enzyme's affinity for its substrate.[1] kcat represents the number of substrate molecules converted to product per enzyme molecule per second at saturation.[1] The kcat/Km ratio is a measure of the enzyme's overall catalytic efficiency.[2]
Below is a summary of the available kinetic data for TPP1, Cathepsin B, and Cathepsin L. It is important to note that a direct comparison is challenging due to the use of different substrates and varying experimental conditions across studies.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |
| TPP1 | Ala-Ala-Phe-AMC | Data not readily available in cited literature | Data not readily available in cited literature | Data not readily available in cited literature | ~4.5 |
| Cathepsin B | Z-Phe-Arg-AMC | 230 | 1.8 | 7,800 | 6.2 |
| Z-Arg-Arg-AMC | 120 | 2.9 | 24,200 | 6.2 | |
| Cathepsin L | Z-Phe-Arg-AMC | 5.2 | 4.9 | 942,300 | 5.5 |
| Pro-Phe-Arg-AMC | 1.5 | 3.8 | 2,533,300 | 5.5 |
Note: The provided data for Cathepsin B and L are illustrative and derived from studies using specific fluorogenic substrates. The kinetic parameters for TPP1 with the commonly used Ala-Ala-Phe-AMC substrate are not consistently reported in a comparable format in the surveyed literature. The optimal pH for lysosomal enzymes typically ranges from 4.5 to 5.0.[3]
Experimental Protocols for Enzyme Kinetic Assays
Accurate determination of enzyme kinetics relies on well-defined experimental protocols. Below are representative methodologies for assaying the activity of TPP1, Cathepsin B, and Cathepsin L using fluorogenic substrates.
TPP1 Activity Assay
This protocol is adapted from methods used for the diagnosis of CLN2 disease, a lysosomal storage disorder caused by TPP1 deficiency.[4][5]
-
Substrate: Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC).[5]
-
Principle: TPP1 cleaves the tripeptide from AAF-AMC, releasing the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of AMC release is proportional to TPP1 activity.
-
Reagents:
-
Assay Buffer: 0.1 M sodium acetate (B1210297) buffer, pH 4.0.
-
Substrate Stock Solution: AAF-AMC dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Enzyme: Purified recombinant TPP1 or cell/tissue lysates.
-
Stop Solution: 0.5 M EDTA, pH 12.0.[5]
-
-
Procedure:
-
Prepare serial dilutions of the AAF-AMC substrate in assay buffer.
-
Add a known amount of enzyme to each well of a 96-well plate.
-
Initiate the reaction by adding the substrate dilutions to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10-60 minutes).
-
Stop the reaction by adding the stop solution.[5]
-
Measure the fluorescence of the liberated AMC using a fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
Determine the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Cathepsin B Activity Assay
-
Substrate: Z-Arg-Arg-7-amido-4-methylcoumarin (Z-RR-AMC).
-
Principle: Cathepsin B cleaves the dipeptide from Z-RR-AMC, releasing fluorescent AMC.
-
Reagents:
-
Assay Buffer: 100 mM sodium phosphate (B84403) buffer, pH 6.0, containing 1 mM EDTA and 2 mM dithiothreitol (B142953) (DTT) for enzyme activation.
-
Substrate Stock Solution: Z-RR-AMC dissolved in DMSO.
-
Enzyme: Purified recombinant Cathepsin B or cell/tissue lysates.
-
-
Procedure:
-
Follow a similar procedure as for the TPP1 assay, using the appropriate buffer and substrate for Cathepsin B.
-
Pre-incubate the enzyme with the assay buffer containing DTT to ensure full activation.
-
Measure the fluorescence of AMC (Excitation: ~360 nm, Emission: ~460 nm).
-
Calculate kinetic parameters as described for TPP1.
-
Cathepsin L Activity Assay
-
Substrate: Z-Phe-Arg-7-amido-4-methylcoumarin (Z-FR-AMC).
-
Principle: Cathepsin L cleaves the dipeptide from Z-FR-AMC, releasing fluorescent AMC.
-
Reagents:
-
Assay Buffer: 100 mM sodium acetate buffer, pH 5.5, containing 1 mM EDTA and 2 mM DTT.
-
Substrate Stock Solution: Z-FR-AMC dissolved in DMSO.
-
Enzyme: Purified recombinant Cathepsin L or cell/tissue lysates.
-
-
Procedure:
-
Follow a similar procedure as for the Cathepsin B assay, adjusting the buffer pH to 5.5 for optimal Cathepsin L activity.
-
Measure the fluorescence of AMC (Excitation: ~360 nm, Emission: ~460 nm).
-
Calculate kinetic parameters as described for TPP1.
-
Signaling Pathways and Experimental Workflows
Lysosomal proteases play a crucial role in cellular homeostasis by degrading macromolecules delivered to the lysosome via endocytosis and autophagy.[3][6] Deficiencies in these enzymes can lead to the accumulation of undigested substrates, resulting in lysosomal storage diseases and contributing to neurodegenerative disorders.[3][6]
General Lysosomal Degradation Pathway
Caption: Generalized pathway of lysosomal protein degradation.
Experimental Workflow for Determining Enzyme Kinetic Parameters
Caption: Workflow for determining enzyme kinetic parameters.
References
Unraveling the Impact of TPP1 Mutations on Enzyme Function: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the functional consequences of Tripeptidyl Peptidase 1 (TPP1) mutations is paramount in the quest for effective therapies for Neuronal Ceroid Lipofuscinosis Type 2 (CLN2) disease. This guide provides a comparative analysis of key TPP1 mutations, their effects on enzyme activity, and the experimental protocols used for their characterization.
Mutations in the TPP1 gene are the underlying cause of CLN2 disease, an autosomal recessive neurodegenerative disorder characterized by a deficiency in the lysosomal enzyme TPP1.[1][2] This deficiency leads to the accumulation of autofluorescent lipopigments within lysosomes, ultimately resulting in cell dysfunction and death, particularly in neuronal cells.[2] The proper function of TPP1, a serine protease, is to cleave N-terminal tripeptides from protein substrates within the lysosome.[2][3] Consequently, mutations that impair or abolish this enzymatic activity are central to the pathophysiology of CLN2 disease.
Comparative Analysis of TPP1 Mutant Enzyme Activity
Numerous mutations in the TPP1 gene have been identified, with varying impacts on the resulting enzyme's function. The most frequently reported pathogenic variants associated with classic late-infantile CLN2 disease are c.509–1G>C and c.622C>T (p.Arg208*), which collectively account for a significant percentage of cases.[1][4][5] The c.509–1G>C is a splice acceptor mutation, while c.622C>T is a nonsense mutation leading to a premature stop codon.[1][5]
Studies utilizing human embryonic stem cells (hESCs) engineered with these mutations have demonstrated a severe reduction or complete absence of TPP1 enzyme activity.[1][5] The table below summarizes the quantitative data from such studies, comparing the enzymatic activity of various TPP1 mutations to that of the wild-type enzyme.
| TPP1 Genotype | Mutation Type | TPP1 Protein Expression | Residual TPP1 Enzyme Activity (% of Wild-Type) | Reference |
| Wild-Type (H9 hESC) | - | Proenzyme and mature forms present | 100% | [1][5] |
| Homozygous c.509–1G>C | Splice site | Altered forms detected, no clear proenzyme or mature bands | No activity above background | [1][5][6] |
| Homozygous c.622C>T (p.Arg208) | Nonsense | Absent | No activity above background | [1][5] |
| Heterozygous c.622C>T (p.Arg208) | Nonsense | Proenzyme and mature forms present | Reduced | [1][5] |
| Compound Heterozygous | Frameshift/Nonsense | Absent | No activity above background | [1][5] |
It is important to note that even heterozygous carriers of certain mutations can exhibit reduced enzyme activity, though typically not to the pathogenic levels seen in individuals with two mutated alleles.[1][5] Other mutations, such as missense, frameshift, and other nonsense mutations, have also been identified and are generally associated with a loss of TPP1 function.[7][8][9] The severity of the clinical phenotype can sometimes correlate with the level of residual enzyme activity, with atypical or later-onset forms of CLN2 disease potentially associated with mutations that allow for some degree of TPP1 function.[4][10][11]
Experimental Protocols
The characterization of TPP1 mutations relies on robust and standardized experimental methodologies. Below are detailed protocols for key assays used to assess the impact of these mutations on enzyme function.
TPP1 Enzyme Activity Assay
This fluorometric assay quantifies the enzymatic activity of TPP1 by measuring the release of a fluorescent molecule from a synthetic substrate.
Principle: TPP1 cleaves the tripeptide Ala-Ala-Phe from the non-fluorescent substrate Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC). The release of 7-amino-4-methylcoumarin (B1665955) (AMC) results in a fluorescent signal that is proportional to the TPP1 enzyme activity.[5]
Protocol:
-
Cell Lysate Preparation:
-
Culture human embryonic stem cells (hESCs) or other relevant cell types.
-
Harvest cells and prepare cell lysates.
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
Incubate a defined amount of cell lysate (e.g., 15 µg) in an acetate (B1210297) buffer (pH 4.0).[5]
-
Add the substrate AAF-AMC to a final concentration of 62.5 µM.[5]
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 20 hours).[5]
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding a solution of 0.5 M EDTA (pH 12.0).[5]
-
Measure the fluorescence of the released AMC using a fluorometer.
-
-
Data Analysis:
-
Calculate the TPP1 enzyme activity based on a standard curve generated with known concentrations of AMC.
-
Normalize the activity to the total protein concentration of the lysate.
-
Western Blotting for TPP1 Protein Expression
This technique is used to detect the presence and size of the TPP1 protein, providing insights into how mutations may affect protein synthesis, stability, or processing.
Protocol:
-
Protein Extraction and Quantification:
-
Extract total protein from cultured cells or tissues.
-
Quantify the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for TPP1.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an appropriate imaging system.
-
The presence of bands corresponding to the expected molecular weights of the TPP1 proenzyme and mature enzyme indicates protein expression.
-
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in studying TPP1 mutations, the following diagrams were created using Graphviz.
Caption: Workflow for the TPP1 fluorometric enzyme activity assay.
Caption: Pathophysiological cascade resulting from TPP1 mutations.
References
- 1. Generation of pathogenic TPP1 mutations in human stem cells as a model for neuronal ceroid lipofuscinosis type 2 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiology of CLN2 Disease | CLN2 Connection [cln2connection.com]
- 3. battendiseasenews.com [battendiseasenews.com]
- 4. Mutation update: Review of TPP1 gene variants associated with neuronal ceroid lipofuscinosis CLN2 disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. ccmb.brown.edu [ccmb.brown.edu]
- 7. researchgate.net [researchgate.net]
- 8. Batten disease: biochemical and molecular characterization revealing novel PPT1 and TPP1 gene mutations in Indian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular-Basis-of-CLN2-Disease--A-Review-and-Classification-of-TPP1-Gene-Variants-Reported-Worldwide [aesnet.org]
- 11. TPP1 gene: MedlinePlus Genetics [medlineplus.gov]
A Head-to-Head Comparison of TPP1 Enzyme Replacement and Gene Therapies for CLN2 Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the approved Tripeptidyl Peptidase 1 (TPP1) enzyme replacement therapy (ERT), cerliponase alfa (Brineura®), with emerging TPP1 gene therapy alternatives for the treatment of Neuronal Ceroid Lipofuscinosis Type 2 (CLN2) disease. The information is supported by preclinical and clinical data to aid in research and development efforts.
Overview of TPP1 Deficiency and Therapeutic Strategies
CLN2 disease, a form of Batten disease, is a rare and fatal neurodegenerative disorder caused by mutations in the TPP1 gene, leading to a deficiency of the lysosomal enzyme TPP1.[1] This deficiency results in the accumulation of autofluorescent storage materials within lysosomes, particularly in neurons, leading to progressive cognitive and motor decline, seizures, and vision loss.[1] The primary therapeutic strategies aim to restore TPP1 activity in the central nervous system (CNS).
The current standard of care is an enzyme replacement therapy, cerliponase alfa, which involves regular intracerebroventricular (ICV) infusions of the recombinant human TPP1 enzyme.[2][3] Gene therapy, a promising alternative, aims to provide a one-time, long-lasting treatment by introducing a functional copy of the TPP1 gene.[4]
Comparative Efficacy of TPP1 Therapies
The following tables summarize the available quantitative data from preclinical and clinical studies of cerliponase alfa and emerging TPP1 gene therapies.
Table 1: Preclinical Efficacy in Animal Models
| Therapy | Animal Model | Key Efficacy Endpoints | Results |
| Cerliponase alfa (ERT) | TPP1-deficient mice | Lifespan, Motor Function, Neuropathology | Increased lifespan, delayed motor decline, and reduced lysosomal storage.[5] |
| TPP1-deficient dogs | Lifespan, Clinical Disease Score, Brain Atrophy | Delayed onset and progression of clinical signs, extended lifespan, and reduced brain atrophy. | |
| LTS-101 (AAV.Ep⁺.TPP1 Gene Therapy) | CLN2 Knockout Mice | TPP1 Expression, Lysosomal Storage, Motor Function, Lifespan | High TPP1 expression in the brain, ~50% reduction in lipofuscin accumulation in the hippocampus and somatosensory cortex, 68% decrease in tremor amplitude, and a 20% improvement in average lifespan.[6] |
| AAV9.hCLN2 (Gene Therapy) | Cln2R207X Mice | TPP1 Activity, Seizure Frequency, Lifespan, Motor Function | 28-fold and 15-fold increase in TPP1 activity in the forebrain and spinal cord, respectively; dramatic reduction in seizures; extended lifespan; and preserved gait performance.[7] |
Table 2: Clinical Efficacy in CLN2 Patients
| Therapy | Study | Key Efficacy Endpoints | Results |
| Cerliponase alfa (ERT) | Phase 1/2 Study (NCT01907087) & Extension (NCT02485899) | Mean rate of decline in motor-language (ML) score per 48 weeks | Treated patients: 0.27 ± 0.35 points. Historical controls: 2.12 ± 0.98 points (Mean difference: 1.85, P<0.001).[2] |
| Time to unreversed 2-point decline in ML score | Median time not reached for treated patients. Historical controls: 345 days.[2] | ||
| Real-world Data (DEM-CHILD database) | Mean rate of decline in ML score per 48 weeks | ERT-treated patients: 0.46 ± 0.43 points. Matched natural history controls: 1.88 ± 1.45 points (Mean difference: 1.42, p=0.0003).[3][8] | |
| Hazard Ratio for unreversed 2-point ML decline or score of 0 | 0.08 (95% CI 0.02, 0.28; p < 0.0001) vs. natural history controls.[3][8] | ||
| RGX-381 (AAV9.CB7.hCLN2 Gene Therapy for Retinopathy) | Phase 1/2 Clinical Trial (Interim Data) | TPP1 Expression in Aqueous Humor | Robust TPP1 protein expression in the treated eye with no change in the fellow eye.[9] |
| Retinal Structure (SD-OCT) | At Day 90, greater preservation of the ellipsoid zone and photoreceptor thickness in treated eyes compared to control eyes.[9] |
Signaling Pathways and Experimental Workflows
TPP1 Enzyme Replacement Therapy Signaling Pathway
The mechanism of action for cerliponase alfa involves the uptake of the recombinant enzyme by neurons and its delivery to the lysosome.
Caption: Cellular uptake and activation of cerliponase alfa.
TPP1 Gene Therapy Experimental Workflow
The general workflow for developing and evaluating a TPP1 gene therapy involves several key stages, from vector creation to in vivo testing.
Caption: Key stages in the development of TPP1 gene therapy.
Detailed Experimental Protocols
TPP1 Enzyme Activity Assay (Fluorometric)
This protocol is adapted from methods described for the diagnosis of CLN2 disease and research applications.[10][11][12][13]
Principle: The assay measures the activity of TPP1 by quantifying the release of a fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC), from a synthetic substrate, Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC). The rate of AMC production is proportional to the TPP1 enzyme activity in the sample.
Materials:
-
Cell lysates or dried blood spots (DBS)
-
Acetate (B1210297) buffer (pH 4.0)
-
AAF-AMC substrate solution (Sigma #A3401)
-
AMC standard (Sigma #A9891) for calibration curve
-
EDTA solution (0.5 M, pH 12.0) to stop the reaction
-
96-well black microplate
-
Fluorometer (excitation ~365 nm, emission ~450 nm)
Procedure:
-
Sample Preparation: Prepare cell lysates by standard methods and determine protein concentration. For DBS, a small punch is used.
-
Reaction Setup: In a 96-well plate, add 15 µg of cell lysate protein to 150 µL of acetate buffer (pH 4.0).
-
Substrate Addition: Add AAF-AMC to a final concentration of 62.5 µM.
-
Incubation: Incubate the plate at 37°C for 20 hours.
-
Reaction Termination: Stop the reaction by adding 100 µL of 0.5 M EDTA (pH 12.0).
-
Fluorescence Measurement: Measure the fluorescence of each well using a fluorometer.
-
Quantification: Generate a standard curve using known concentrations of AMC. Calculate the TPP1 activity in the samples based on the standard curve and express as nmol/mg protein/hour.
Quantification of Autofluorescent Lysosomal Storage Material (Lipofuscin)
This protocol is based on the use of Sudan Black B (SBB) staining to quantify lipofuscin, a component of the autofluorescent storage material in CLN2 disease.[14][15]
Principle: SBB is a lipophilic dye that stains lipofuscin granules. The staining can be visualized by brightfield microscopy and quantified by image analysis. Staining with SBB also enhances the fluorescence of lipofuscin in the far-red spectrum, allowing for fluorometric quantification.
Materials:
-
Cultured cells (e.g., fibroblasts) grown on coverslips or in multi-well plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Saturated Sudan Black B solution in 70% ethanol
-
Distilled water
-
Mounting medium
-
Microscope (brightfield and fluorescence capabilities)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Fixation: Wash cultured cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Rinse the cells with 70% ethanol.
-
SBB Staining: Incubate the cells in a freshly prepared saturated solution of Sudan Black B in 70% ethanol for 8 minutes.
-
Washing: Wash the cells thoroughly with distilled water to remove excess stain.
-
Imaging:
-
Brightfield Microscopy: Visualize the dark blue/black lipofuscin granules within the cells.
-
Fluorescence Microscopy: Excite the SBB-stained lipofuscin in the far-red channel (e.g., Cy5, EX628/40—EM685/40) to observe its fluorescence.
-
-
Quantification:
-
Using image analysis software, quantify the area and intensity of the SBB staining per cell.
-
Alternatively, for a high-throughput method, use a plate reader to measure the far-red fluorescence intensity of the stained cells in a multi-well plate format.
-
Discussion and Future Directions
Cerliponase alfa has demonstrated significant efficacy in slowing the progression of motor and language decline in children with CLN2 disease.[2][3] However, it requires lifelong, frequent intracerebroventricular infusions, which can be associated with device-related complications.[2][16]
Gene therapy offers the potential for a one-time treatment that could provide sustained TPP1 enzyme activity in the CNS. Preclinical data for TPP1 gene therapies like LTS-101 and AAV9.hCLN2 are promising, showing improvements in lifespan, motor function, and reduction of neuropathology in animal models.[6][7] Early clinical data for RGX-381 suggest that gene therapy can effectively deliver the TPP1 enzyme to the retina and preserve photoreceptors, addressing a significant aspect of CLN2 disease not fully managed by ICV-administered ERT.[9]
Future research should focus on long-term safety and efficacy of TPP1 gene therapies in clinical trials. A direct comparison of the neuroprotective effects of gene therapy versus ERT will be crucial in determining the optimal treatment strategy for CLN2 disease. Combination therapies, potentially involving systemic or targeted delivery of gene or enzyme therapies to address both CNS and peripheral manifestations, may also be a promising avenue for future development.
References
- 1. Mutation update: Review of TPP1 gene variants associated with neuronal ceroid lipofuscinosis CLN2 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of Intraventricular Cerliponase Alfa for CLN2 Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-world clinical outcomes of patients with CLN2 disease treated with cerliponase alfa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latus Bio Announces IND Clearance of LTS-101 for CLN2 Disease and Receipt of Fast Track, Orphan Drug, and Rare Pediatric Disease Designations [businesswire.com]
- 5. Cerliponase alfa (Brineura®) – Ceroid lipofuscinosis 2 (CLN2 disease) | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 6. Latus Bio’s LTS-101 is a potential therapeutic approach for Batten disease | BioWorld [bioworld.com]
- 7. Gene therapy ameliorates spontaneous seizures associated with cortical neuron loss in a Cln2R207X mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Generation of pathogenic TPP1 mutations in human stem cells as a model for neuronal ceroid lipofuscinosis type 2 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validity of a rapid and simple fluorometric tripeptidyl peptidase 1 (TPP1) assay using dried blood specimens to diagnose CLN2 disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An optimised protocol for the detection of lipofuscin, a versatile and quantifiable marker of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An optimised protocol for the detection of lipofuscin, a versatile and quantifiable marker of cellular senescence | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
Confirming the Interaction of TPP1 with a Novel Substrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the interaction between Tripeptidyl-Peptidase 1 (TPP1) and a novel substrate candidate. It offers a comparative analysis of experimental data, detailed protocols for key validation assays, and a clear workflow for researchers investigating lysosomal protein degradation and associated pathologies.
Tripeptidyl-Peptidase 1 (TPP1), also known as CLN2, is a lysosomal serine protease essential for the degradation of small peptides.[1][2][3] It functions by sequentially removing tripeptides from the N-terminus of its substrates.[1][4] Mutations in the TPP1 gene lead to a deficiency in this enzyme's activity, resulting in the fatal neurodegenerative disorder, late-infantile neuronal ceroid lipofuscinosis (CLN2).[2][4][5] While the general substrate specificity of TPP1 is known, the full range of its physiological substrates is still under investigation.[1][4] Identifying novel substrates is crucial for understanding the complete biological role of TPP1 and the pathophysiology of CLN2 disease.
This guide uses a hypothetical "Novel Substrate Candidate 1" (NSC-1), a 4.2 kDa unstructured peptide, to illustrate the validation process. We will compare its interaction with TPP1 against a known synthetic substrate and evaluate its cleavage by an alternative protease.
Data Presentation: TPP1 Substrate Cleavage Kinetics
The following table summarizes the kinetic parameters of TPP1 activity with a known fluorogenic substrate and the novel substrate candidate (NSC-1). Data for an alternative protease, Dipeptidyl Peptidase 4 (DPP4), is included for comparative specificity analysis.
| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| TPP1 | Ala-Ala-Phe-AMC (Known) | 15.2 | 55 | 2.76 x 10⁵ |
| TPP1 | NSC-1 (Novel) | 8.9 | 78 | 1.14 x 10⁵ |
| DPP4 | NSC-1 (Novel) | 0.1 | >500 | <200 |
Table 1: Comparative Kinetic Analysis. Kinetic parameters for the cleavage of the known fluorogenic substrate Ala-Ala-Phe-AMC and the novel substrate candidate (NSC-1) by recombinant human TPP1. The activity of DPP4 on NSC-1 is shown to demonstrate substrate specificity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro TPP1 Cleavage Assay with Fluorogenic Substrate
This assay is a standard method to measure TPP1 activity.
-
Principle: TPP1 cleaves the tripeptide Ala-Ala-Phe from the fluorogenic molecule 7-amino-4-methylcoumarin (B1665955) (AMC), releasing free AMC which fluoresces upon excitation. The rate of fluorescence increase is proportional to enzyme activity.[6]
-
Materials:
-
Recombinant human TPP1
-
Ala-Ala-Phe-AMC substrate stock solution (in DMSO)
-
Assay Buffer: 50 mM sodium acetate, pH 4.5, 150 mM NaCl, 0.1% Triton X-100
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare serial dilutions of the Ala-Ala-Phe-AMC substrate in Assay Buffer.
-
Add 50 µL of each substrate dilution to the wells of the microplate.
-
Initiate the reaction by adding 50 µL of recombinant TPP1 (at a final concentration of 1 nM) to each well.
-
Immediately place the plate in the microplate reader, pre-warmed to 37°C.
-
Measure the fluorescence intensity every minute for 30 minutes.
-
Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curve.
-
Determine the kinetic parameters (Km and kcat) by fitting the V₀ values versus substrate concentration to the Michaelis-Menten equation.
-
Co-Immunoprecipitation (Co-IP) of TPP1 and NSC-1
This experiment aims to demonstrate a physical interaction between TPP1 and the novel substrate candidate in a cellular context.
-
Principle: An antibody specific to TPP1 is used to pull down TPP1 from a cell lysate. If NSC-1 is bound to TPP1, it will be co-precipitated and can be detected by Western blotting.
-
Materials:
-
HEK293T cells co-transfected with plasmids expressing tagged TPP1 and tagged NSC-1
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors
-
Anti-TPP1 antibody
-
Protein A/G magnetic beads
-
Wash Buffer: Lysis buffer with lower detergent concentration
-
Elution Buffer: Glycine-HCl, pH 2.5
-
Anti-NSC-1 tag antibody for Western blotting
-
-
Procedure:
-
Lyse the co-transfected HEK293T cells in Lysis Buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the lysate with an anti-TPP1 antibody for 4 hours at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1 hour to capture the antibody-protein complexes.
-
Wash the beads several times with Wash Buffer to remove non-specific binding.
-
Elute the bound proteins from the beads using Elution Buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the NSC-1 tag.
-
Mass Spectrometry (MS)-Based Substrate Cleavage Analysis
This method provides direct evidence of substrate cleavage and identifies the cleavage products.
-
Principle: NSC-1 is incubated with TPP1. The reaction mixture is then analyzed by mass spectrometry to identify the full-length substrate and its cleavage products.
-
Materials:
-
Purified NSC-1
-
Recombinant human TPP1
-
Reaction Buffer: 50 mM sodium acetate, pH 4.5
-
MALDI-TOF or LC-MS/MS instrument
-
-
Procedure:
-
Incubate a known concentration of NSC-1 with TPP1 in Reaction Buffer at 37°C.
-
Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction in each aliquot by adding a denaturing agent (e.g., trifluoroacetic acid).
-
Analyze the samples by mass spectrometry.
-
Compare the mass spectra over time to identify the decrease in the peak corresponding to full-length NSC-1 and the appearance of new peaks corresponding to the tripeptide cleavage products.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and pathways described in this guide.
References
Safety Operating Guide
Proper Disposal of Tpp-1 TFA: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and the proper handling of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of Tpp-1 TFA (Triphenylphosphine Trifluoroacetate). Adherence to these procedures is critical for maintaining a safe working environment and ensuring regulatory compliance. The primary hazards associated with this compound are derived from the trifluoroacetic acid (TFA) component, which is a strong, corrosive acid.[1][2][3][4]
Immediate Safety and Handling Precautions
This compound, due to its trifluoroacetic acid content, is a corrosive substance that can cause severe skin burns and eye damage, and is harmful if inhaled.[2][5][6] Therefore, stringent safety measures must be observed during all handling and disposal procedures.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear tight-sealing safety goggles and a face shield.[2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[2][4]
-
Body Protection: A lab coat and other protective clothing are required to prevent skin contact.[2][4]
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood.[2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Step-by-Step Disposal Protocol
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure the safety of all laboratory personnel. Under no circumstances should this waste be disposed of down the drain.[2][4][7]
-
Waste Segregation: this compound waste must be segregated and disposed of as hazardous waste.[2][7] It is critical to keep this waste stream separate from incompatible materials, particularly bases, oxidizing agents, and metals, to prevent violent chemical reactions.[1][2][7]
-
Waste Container Requirements:
-
Type: All solid and liquid waste containing this compound must be collected in a designated, leak-proof hazardous waste container.[4] The container should be made of a compatible material such as high-density polyethylene (B3416737) (HDPE) or glass.[2][4] Do not use metal containers.[7]
-
Labeling: The container must be kept closed and be clearly labeled with "Hazardous Waste," the full chemical name "Tpp-1 Trifluoroacetic Acid," and an indication of its corrosive hazard.[2][4][7]
-
-
Disposal of Contaminated Materials: Any materials that come into contact with this compound, including pipette tips, gloves, weigh boats, and contaminated paper towels, must be disposed of in the designated hazardous waste container.[1][4]
-
Storage and Final Disposal:
Safety and Disposal Data Summary
The following table summarizes the critical safety and disposal parameters for this compound.
| Parameter | Specification | Source(s) |
| Waste Classification | Hazardous Waste | [2][5][7][8] |
| Primary Hazard | Corrosive | [2][4][5][6] |
| Prohibited Disposal | No Drain Disposal | [2][4][5][7] |
| Incompatible Materials | Bases, Alkalines, Oxidizing Agents, Metals | [1][2][7] |
| Required PPE | Safety Goggles, Face Shield, Chemical-Resistant Gloves, Lab Coat | [2][4] |
| Engineering Controls | Chemical Fume Hood, Accessible Eyewash Station & Safety Shower | [2] |
| Waste Container | Closed, Labeled, Compatible Material (e.g., HDPE, Glass) | [2][4][7] |
| Spill Cleanup | Neutralize with Sodium Carbonate, Absorb with Inert Material | [3] |
Protocols for Spill Management
Immediate and appropriate action is necessary in the event of a this compound spill to mitigate risks.
Protocol for Minor Spills (<500 mL)
-
Alert & Evacuate: Alert personnel in the immediate area and restrict access.[2]
-
Ventilate: Ensure the area is well-ventilated. Work within a fume hood if possible.[7]
-
Wear PPE: Don appropriate PPE, including respiratory protection if necessary.[3]
-
Neutralize & Contain: Confine the spill to a small area using an inert absorbent material.[7] Carefully neutralize the spill with a suitable agent like sodium carbonate.[3]
-
Absorb & Collect: Once neutralized, absorb the residue with an inert material (e.g., sand, diatomaceous earth).[5]
-
Package Waste: Scoop the absorbed material into a designated hazardous waste container. Double bag the waste in clear plastic bags and label for collection.[7]
-
Decontaminate: Clean the spill area thoroughly with a dilute solution of sodium bicarbonate, followed by a water rinse.[2]
-
Report: Report the incident to your supervisor and complete any required documentation with your institution's EHS department.[7]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Tpp-1 tfa
This document provides immediate and essential safety and logistical information for the handling of Tpp-1 trifluoroacetate (B77799) (TFA). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and maintain experimental integrity.
Tpp-1 is a peptide inhibitor of the PD-1/PD-L1 interaction.[1][2][3][4] The trifluoroacetate salt form is a common result of the peptide purification process using High-Performance Liquid Chromatography (HPLC).[1][5] While the peptide itself has a specific biological function, the TFA component necessitates stringent safety protocols due to its corrosive nature.[6][7][8]
Personal Protective Equipment (PPE)
The primary hazards associated with Tpp-1 TFA are related to the trifluoroacetic acid, which can cause severe skin burns, eye damage, and is harmful if inhaled.[6][8] Adherence to the following PPE guidelines is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. Double gloving is recommended. | To prevent skin contact with TFA, which can cause severe burns.[6][7][9] Change gloves immediately if contaminated. |
| Eye Protection | Chemical safety goggles with side-shields that meet ANSI standard Z-87.1. A face shield may also be necessary. | To protect eyes from splashes of TFA, which can cause serious eye damage.[9][10][11][12] |
| Body Protection | A properly fitting, impervious lab coat and long pants. Closed-toed footwear is required. | To protect the skin from accidental spills.[6][9][11] Contaminated clothing should be removed immediately and washed before reuse.[6] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[6][9][13] In case of insufficient ventilation, a NIOSH-approved respirator with an organic vapor cartridge should be worn.[12] | To avoid inhalation of TFA vapors, which are corrosive to the respiratory tract and can be harmful.[6] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from reception to preparation of a stock solution.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for Safe Handling of this compound.
Methodology:
-
Preparation:
-
Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Prepare Work Area: All handling of this compound, particularly the lyophilized powder and concentrated solutions, must be conducted in a properly functioning chemical fume hood.[9][13] Ensure the work area is clean and uncluttered.
-
Equilibrate Vial: Before opening, allow the vial of lyophilized this compound to come to room temperature to prevent condensation.[11]
-
-
Reconstitution:
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.[11]
-
Solvent Addition: Using a calibrated micropipette, slowly add the appropriate sterile, nuclease-free solvent (e.g., water, PBS, or DMSO) to the vial.[11] When diluting, always add the acid (in this case, the acidic peptide solution) to the water or buffer.[7][13]
-
Dissolution: Gently vortex the vial to dissolve the powder. If necessary, use brief sonication in an ultrasonic bath to aid dissolution.[11]
-
-
Storage:
-
Aliquoting: Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles.[11]
-
Storage Conditions: Lyophilized this compound should be stored at or below -20°C.[1][3] Reconstituted solutions should be stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[3] Always refer to the supplier's specific recommendations.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste due to the presence of trifluoroacetic acid.
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, closed, and clearly labeled hazardous waste container.[9][13]
-
The label must include the full chemical name: "Trifluoroacetic Acid Waste" and "Peptide Waste".[9][13]
-
Do not pour TFA waste down the drain.[6][13] It is harmful to aquatic life.[6][10]
-
Store the waste container in a secondary containment bin within a designated satellite accumulation area.[9][13]
-
-
Solid Waste:
-
Disposal Request:
-
Once the waste container is nearly full, complete a chemical waste collection request through your institution's Environmental Health & Safety (EH&S) department for proper disposal.[13]
-
Emergency Procedures
-
Spills:
-
Small Spill (<50 mL in a fume hood): Absorb the spill with an inert material (e.g., vermiculite (B1170534) or sand), collect it in a sealed container, and dispose of it as hazardous waste.[9]
-
Large Spill (>50 mL or any spill outside a fume hood): Evacuate the laboratory immediately and alert others.[9][13] Close the lab door and call your institution's emergency number or 911.[9][13]
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes, using an emergency shower if necessary.[6][13] Seek immediate medical attention.[6][13]
-
Eye Contact: Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[6][13] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6][13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[6][7] Seek immediate medical attention.[6]
-
Report all spills and exposures to your supervisor and your institution's EH&S department as soon as possible.[13]
References
- 1. TPP-1 peptide [novoprolabs.com]
- 2. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tumor Membrane Based Delivery System Encapsulating Metfornin and TPP1 Peptide for Tumor Immune Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 6. fishersci.com [fishersci.com]
- 7. amherst.edu [amherst.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 10. carlroth.com [carlroth.com]
- 11. benchchem.com [benchchem.com]
- 12. images.thdstatic.com [images.thdstatic.com]
- 13. ehs.washington.edu [ehs.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
